1,2,4,5-Tetramethylbenzene-3,6-D2
Description
BenchChem offers high-quality 1,2,4,5-Tetramethylbenzene-3,6-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetramethylbenzene-3,6-D2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dideuterio-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZJJAZBFDUTD-KCZCTXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)C)[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,2,4,5-Tetramethylbenzene-3,6-D2 for Spectroscopic Analysis
This guide provides a detailed exploration of the chemical and spectroscopic properties of 1,2,4,5-Tetramethylbenzene-3,6-D2. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the use of this isotopically labeled compound in advanced analytical applications.
Introduction: The Significance of Isotopic Labeling with 1,2,4,5-Tetramethylbenzene-3,6-D2
1,2,4,5-Tetramethylbenzene, commonly known as durene, is a highly symmetric aromatic hydrocarbon.[1] Its deuterated analogue, 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2), in which the two aromatic protons are replaced by deuterium atoms, serves as a valuable tool in a variety of scientific disciplines. The substitution of hydrogen with its heavier isotope, deuterium, introduces subtle yet measurable changes in the molecule's physical and chemical properties. These differences are particularly pronounced in spectroscopic analyses, making Durene-d2 an excellent internal standard, a tracer for reaction mechanisms, and a probe for studying intermolecular interactions.
This guide will delve into the core spectroscopic techniques used to characterize Durene-d2, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). By comparing the expected spectral data of Durene-d2 with the well-documented spectra of its non-deuterated parent compound, we can gain a comprehensive understanding of the effects of isotopic labeling.
Physicochemical Properties
The introduction of two deuterium atoms results in a slight increase in the molecular weight of Durene-d2 compared to durene.
| Property | 1,2,4,5-Tetramethylbenzene (Durene) | 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2) |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₂D₂ |
| Molecular Weight | 134.22 g/mol | 136.23 g/mol [2] |
| CAS Number | 95-93-2 | 1859-01-4[2] |
| Appearance | White Solid[2] | White Solid |
| Melting Point | 76-80 °C | Expected to be similar to durene |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Characterization Tool
NMR spectroscopy is arguably the most powerful technique for confirming the successful deuteration of durene. The principles of ¹H, ¹³C, and ²H NMR each provide unique and complementary information about the molecular structure.
¹H and ¹³C NMR Spectroscopy: The Disappearance of Signals
In the ¹H NMR spectrum of unlabeled durene, two distinct signals are observed: a singlet corresponding to the twelve protons of the four methyl groups and another singlet for the two aromatic protons. Upon deuteration at the 3 and 6 positions, the most dramatic change in the ¹H NMR spectrum is the disappearance of the signal corresponding to the aromatic protons. The chemical shift of the methyl protons is expected to remain largely unaffected.
Similarly, the ¹³C NMR spectrum of Durene-d2 will be very similar to that of durene. The primary difference is that the carbon atoms directly bonded to deuterium will exhibit a C-D coupling, which can lead to a multiplet signal for these carbons, and their resonance may be slightly shifted upfield.
Predicted NMR Data:
| Nucleus | Durene (Expected δ) | Durene-d2 (Expected δ) | Key Observation |
| ¹H | ~2.2 ppm (s, 12H, -CH₃), ~6.9 ppm (s, 2H, Ar-H) | ~2.2 ppm (s, 12H, -CH₃) | Disappearance of the aromatic proton signal. |
| ¹³C | ~19 ppm (-CH₃), ~130 ppm (Ar-C-CH₃), ~133 ppm (Ar-C-H) | ~19 ppm (-CH₃), ~130 ppm (Ar-C-CH₃), ~133 ppm (Ar-C-D) | Minimal change in chemical shifts. C-D coupling may be observed. |
²H (Deuterium) NMR Spectroscopy: Direct Detection of Deuteration
²H NMR provides direct evidence of deuteration. A single resonance peak is expected in the aromatic region of the ²H NMR spectrum of Durene-d2, confirming the presence and chemical environment of the deuterium atoms. Deuterium NMR has a much larger chemical shift range than proton NMR but generally offers lower resolution.[2]
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent for NMR analysis, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). The use of deuterated solvents is crucial to avoid large solvent signals in ¹H NMR spectra.[3][4]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1,2,4,5-Tetramethylbenzene-3,6-D2 and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard can be added.
-
Data Acquisition: Acquire ¹H, ¹³C, and ²H NMR spectra using a high-resolution NMR spectrometer.
Vibrational Spectroscopy: Probing Isotopic Effects on Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the bonds involving these atoms.
Theoretical Basis: The Isotope Effect
The vibrational frequency of a bond is primarily determined by the bond strength and the reduced mass of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the frequency is inversely proportional to the square root of the reduced mass. Since deuterium is approximately twice as heavy as hydrogen, the C-D bond will have a lower vibrational frequency (a redshift) compared to the corresponding C-H bond. This effect is most pronounced for stretching and bending modes involving the deuterated positions.
Interpreting the Spectra
The IR and Raman spectra of Durene-d2 are expected to be very similar to those of durene, with the key difference being the appearance of new bands at lower frequencies corresponding to the C-D vibrational modes and the disappearance or significant reduction in the intensity of the corresponding C-H modes.
-
C-H Stretching: In durene, aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. These bands will be absent or significantly diminished in the spectrum of Durene-d2.
-
C-D Stretching: The corresponding aromatic C-D stretching vibrations are expected to appear in the region of 2200-2300 cm⁻¹.
-
C-H Bending: Aromatic C-H out-of-plane bending vibrations in durene, often found in the 800-900 cm⁻¹ region, will be replaced by C-D bending modes at lower frequencies (approximately 600-700 cm⁻¹).
The vibrations of the methyl groups and the benzene ring skeleton are expected to be less affected by deuteration.
Experimental Protocol: Acquiring Vibrational Spectra
-
Sample Preparation (FTIR): For solid samples, a KBr pellet can be prepared by mixing a small amount of Durene-d2 with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Sample Preparation (Raman): A small amount of the solid sample is placed in a glass capillary or on a microscope slide for analysis.
-
Data Acquisition: The spectra are recorded using an FTIR and a Raman spectrometer, respectively. A background spectrum should be acquired and subtracted from the sample spectrum.
Mass Spectrometry: Confirming Isotopic Incorporation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can readily confirm the incorporation of deuterium.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum of durene shows a molecular ion peak (M⁺) at m/z 134.[5] For 1,2,4,5-Tetramethylbenzene-3,6-D2, the molecular ion peak is expected to shift to m/z 136, directly reflecting the addition of two mass units from the two deuterium atoms. The isotopic purity can also be assessed by examining the relative intensities of the peaks at m/z 134, 135, and 136.
The fragmentation patterns of Durene-d2 are expected to be similar to those of durene, with the major fragments also showing a +2 Da mass shift if they retain the deuterated benzene ring.
Predicted Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Durene | m/z 134 | m/z 119 ([M-CH₃]⁺), m/z 91 |
| Durene-d2 | m/z 136 | m/z 121 ([M-CH₃]⁺), m/z 93 |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like Durene-d2.
-
Sample Preparation: Prepare a dilute solution of Durene-d2 in a volatile organic solvent such as hexane or dichloromethane.
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.
Conclusion
1,2,4,5-Tetramethylbenzene-3,6-D2 is a valuable isotopically labeled compound with distinct spectroscopic properties that make it highly useful for a range of research applications. The predictable and significant changes in its NMR, vibrational, and mass spectra upon deuteration, as outlined in this guide, allow for its unambiguous identification and quantification. By understanding these spectroscopic signatures, researchers can confidently employ Durene-d2 as an internal standard, a mechanistic probe, or a tracer in complex chemical and biological systems.
References
-
NIST. Benzene, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. [Link]
-
SpectraBase. 1,2,4,5-Tetramethylbenzene - Optional[Vapor Phase IR] - Spectrum. [Link]
-
NIST. Benzene, 1,2,4,5-tetramethyl- IR Spectrum. NIST Chemistry WebBook. [Link]
-
ResearchGate. Synthesis of 1,2,4,5-tetramethylbenzene by alkylation of 1,2,4-trimethylbenzene with methanol. [Link]
-
PubChem. 1,2,4,5-Tetramethyl-3,6-dinitrobenzene. [Link]
-
NIST. Benzene, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. [Link]
-
FooDB. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
Alfa Chemistry. Deuterated Solvents for NMR. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
ZEOCHEM. Deuterium Labeled Compounds. [Link]
-
MDPI. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [Link]
-
ResearchGate. Raman, infrared and NMR spectra, vibrational assignments and quantum mechanical calculations of centrosymmetric 3,6-Dicholoro-1,2,4,5-tetrazine. [Link]
-
PubChem. Durene. [Link]
Sources
- 1. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]
- 2. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
Molecular structure and symmetry of deuterated durene (durene-d2)
An In-Depth Technical Guide to the Molecular Structure and Symmetry of Deuterated Durene (Durene-d2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure and symmetry of durene (1,2,4,5-tetramethylbenzene) and its specifically deuterated isotopologue, durene-d2. The strategic substitution of hydrogen with deuterium serves as a powerful tool in various analytical techniques, fundamentally altering spectroscopic properties while minimally affecting the core molecular geometry. This document explores the foundational principles of durene's structure, the nuances of its molecular and crystallographic symmetry, and the profound impact of isotopic labeling. We delve into the primary analytical methodologies—including X-ray and neutron diffraction, NMR and vibrational spectroscopy, and computational modeling—elucidating the causal relationships behind experimental choices. Detailed protocols, data summaries, and workflow visualizations are provided to equip researchers with the practical and theoretical understanding necessary for leveraging deuterated durene in advanced scientific applications.
Introduction to Durene and the Significance of Isotopic Labeling
Durene, systematically named 1,2,4,5-tetramethylbenzene, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄.[1][2][3] It presents as a colorless crystalline solid with a camphor-like odor and is a key precursor in the synthesis of high-performance polymers, such as certain polyimides, and other fine chemicals.[3][4][5] Its molecular framework, consisting of a benzene ring symmetrically substituted with four methyl groups, makes it an excellent model system for studying intramolecular dynamics and intermolecular interactions in the solid state.[6]
Deuteration , the selective replacement of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), is a cornerstone technique in physical and analytical chemistry.[7][8] While the electronic structure and equilibrium geometry of a molecule remain largely unchanged, the twofold increase in mass significantly impacts its properties:
-
Vibrational Frequencies: The frequency of vibrational modes involving deuterium is substantially lowered compared to their hydrogen counterparts, a predictable consequence of the increased reduced mass.[9] This isotopic shift is invaluable for assigning complex vibrational spectra.
-
Nuclear Magnetic Resonance (NMR): Deuterium has a nuclear spin of I=1, unlike the proton's I=1/2. This results in a different gyromagnetic ratio and the presence of a nuclear quadrupole moment, leading to distinct NMR characteristics.[10][11] ²H NMR can directly probe deuterated sites, while the absence of signals in ¹H NMR confirms successful substitution.
-
Neutron Scattering: Hydrogen and deuterium have markedly different neutron scattering cross-sections. This distinction provides a powerful "contrast variation" method in neutron diffraction and spectroscopy, enabling the precise localization of H/D atoms in a crystal structure—a task that is notoriously difficult with X-ray diffraction alone.[12][13][14]
This guide will focus on durene-d2 , specifically the isotopologue where the two aromatic ring protons are replaced by deuterium (1,2,4,5-tetramethylbenzene-3,6-d2). This specific substitution provides a compelling case study for the analysis of molecular symmetry and structure.
Molecular and Crystallographic Structure of Durene
Molecular Geometry
The durene molecule consists of a planar benzene ring with four methyl groups attached at the 1, 2, 4, and 5 positions. In its lowest energy conformation, the methyl groups are staggered with respect to the C-C bonds of the ring to minimize steric hindrance. The rotational barrier for these methyl groups is relatively low, and their dynamics have been a subject of interest in solid-state studies.[6]
Crystal Structure and Symmetry
In the solid state, durene crystallizes in the monoclinic prismatic system.[15][16] X-ray diffraction studies have definitively established its crystal structure.[15][16][17]
Table 1: Crystallographic Data for Durene
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | [15][16] |
| Space Group | P2₁/a (an alternative setting of P2₁/c) | [16][18] |
| a | 11.57 Å | [15][16] |
| b | 5.77 Å | [15][16] |
| c | 7.03 Å | [15][16] |
| β | 113.3° | [15][16] |
| Molecules per unit cell (Z) | 2 |[16][17] |
A critical feature of the durene crystal structure is that the molecules occupy sites of inversion symmetry.[16][17] This means that each molecule is located on a crystallographic center of symmetry. While an isolated durene molecule can possess higher symmetry (D₂h point group, assuming a specific time-averaged orientation of methyl groups), in the crystal, it conforms to the Cᵢ symmetry of its site.
The Impact of Deuteration: Structure and Symmetry of Durene-d2
Synthesis of Deuterated Durene
Deuterated aromatic compounds like durene-d2 are typically synthesized via a hydrogen-deuterium (H-D) exchange reaction.[19] This often involves heating the parent compound with a deuterium source, such as heavy water (D₂O), under high temperature and pressure, frequently in the presence of a catalyst.[8][19] Flow synthesis methods using microwave technology have also been developed to improve reaction efficiency.[19]
Effect on Molecular Symmetry
Isotopic substitution of the two aromatic protons with deuterium (creating 1,2,4,5-tetramethylbenzene-3,6-d2) directly alters the molecule's symmetry. While the electronic structure remains constant, the mass distribution is changed.
-
Isolated Molecule: For an isolated durene molecule (C₁₀H₁₄), assuming a time-averaged planar arrangement of the methyl groups, the point group is D₂h . This group includes a center of inversion (i), three perpendicular C₂ axes, and three mirror planes (σ).
-
Durene-d2 (Aromatic Substitution): In the C₁₀H₁₂(D₂) isotopologue, two of the mirror planes and two of the C₂ axes are lost. The molecule retains a C₂ axis passing through the C3-C6 bond, a mirror plane perpendicular to it (the molecular plane), and the center of inversion. The resulting point group is C₂h .
This reduction in symmetry has direct consequences for the molecule's spectroscopic properties, particularly its vibrational spectra, where certain transitions may become active or inactive according to the new selection rules.
Caption: Molecular structures and point group symmetries of durene and durene-d2.
Experimental and Computational Characterization Protocols
The elucidation of durene-d2's structure requires a multi-technique approach where the limitations of one method are overcome by the strengths of another.
Diffraction Methods: X-ray and Neutron
Diffraction techniques are paramount for determining the precise arrangement of atoms in the crystalline solid state.
-
Expertise & Causality: X-ray diffraction is the standard for determining crystal structures because X-rays are scattered by an atom's electron cloud. The scattering power is proportional to the atomic number, making it highly effective for locating heavier atoms like carbon. However, this same principle renders it ineffective for accurately locating hydrogen or deuterium, as their contribution to the total scattering is minimal. Neutron diffraction overcomes this limitation. Neutrons are scattered by atomic nuclei, and the scattering length is not dependent on atomic number. Crucially, hydrogen and deuterium have significantly different and sufficiently large scattering lengths, allowing for their precise and unambiguous localization.[12][13][20]
-
Crystal Growth & Selection: Grow high-quality single crystals of durene-d2, typically by slow evaporation from a suitable solvent. Select a crystal of appropriate size (0.1-0.3 mm) with well-defined faces under a microscope.
-
Mounting: Mount the crystal on a goniometer head. For neutron diffraction, larger crystals are typically required due to lower flux sources.
-
Data Collection:
-
Place the goniometer in a diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal motion and improve data quality.
-
Irradiate the crystal with a monochromatic beam (X-rays or neutrons).
-
Rotate the crystal and collect a series of diffraction patterns at different orientations.
-
-
Data Reduction: Integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Structure Solution & Refinement:
-
Solve the "phase problem" to generate an initial electron density (or nuclear scattering density) map.
-
Build an atomic model into the map.
-
Refine the model by adjusting atomic positions and displacement parameters to achieve the best fit between observed and calculated diffraction intensities. For neutron data, the positions of deuterium atoms can be refined with high precision.
-
Caption: Generalized workflow for single-crystal diffraction experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and dynamics of the deuterated sites.
-
Expertise & Causality: In standard ¹H NMR, the use of deuterated solvents is essential to prevent the intense solvent signal from overwhelming the analyte signals.[21][22] For studying a deuterated molecule like durene-d2, ²H NMR is the technique of choice. It directly observes the deuterium nuclei, providing a clean spectrum where peaks correspond only to the deuterated positions. In the solid state, the ²H NMR lineshape is dominated by the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient. This interaction is orientation-dependent, making solid-state ²H NMR an exceptionally sensitive probe of molecular orientation and dynamics.[10]
-
Sample Preparation: Pack a finely ground crystalline sample of durene-d2 into an NMR rotor (e.g., zirconia, 4 mm diameter).
-
Spectrometer Setup:
-
Insert the rotor into the NMR probe.
-
Tune the probe to the ²H resonance frequency for the given magnetic field strength.
-
Set the "magic angle" for spinning if required (though static spectra are often more informative for quadrupolar interactions).
-
-
Data Acquisition:
-
Apply a quadrupolar echo pulse sequence (e.g., 90°x - τ - 90°y - τ - acquire). This is crucial for refocusing the broad signal arising from the quadrupolar interaction.
-
Acquire the Free Induction Decay (FID).
-
Signal average by repeating the experiment for many scans to achieve an adequate signal-to-noise ratio, as ²H is less sensitive than ¹H.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction.
-
Analyze the resulting lineshape to extract information on molecular orientation and dynamics.
-
Vibrational Spectroscopy (FTIR/Raman)
This technique is used to probe the vibrational modes of the molecule and is highly sensitive to isotopic substitution.
-
Expertise & Causality: The frequency of a molecular vibration is dependent on the bond strength and the reduced mass of the atoms involved. Replacing a hydrogen atom with a deuterium atom nearly doubles the mass, leading to a significant and predictable decrease in the frequency of stretching and bending modes involving that position.[9][23] The theoretical frequency shift for a pure C-H stretch (ν̃_CH) to a C-D stretch (ν̃_CD) is approximately ν̃_CD ≈ ν̃_CH / √2. This effect allows for unambiguous confirmation of deuteration and aids in the assignment of complex spectra.
Table 2: Typical Wavenumber Shifts upon Aromatic C-H Deuteration
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) |
|---|---|---|
| C-H/C-D Stretching | ~3000 - 3100 | ~2200 - 2300 |
| In-plane C-H/C-D Bending | ~1000 - 1300 | ~800 - 1000 |
| Out-of-plane C-H/C-D Bending | ~750 - 900 | ~550 - 700 |
Computational Modeling Workflow
Computational chemistry provides theoretical validation for experimental findings and predicts properties that may be difficult to measure.
-
Expertise & Causality: Quantum chemical methods like Density Functional Theory (DFT) can solve the electronic Schrödinger equation to predict molecular properties from first principles.[24][25] For durene-d2, DFT can be used to perform a geometry optimization to find the lowest-energy structure, followed by a frequency calculation. The frequency calculation not only predicts the vibrational spectrum (which can be compared with experimental IR/Raman data) but also confirms that the optimized structure is a true energy minimum.[26] This computational approach provides a powerful, independent line of evidence that complements and helps interpret experimental results.
Caption: A standard workflow for the computational analysis of a molecule.
Conclusion
The study of deuterated durene (durene-d2) serves as an exemplary case for the integration of advanced analytical and computational techniques in modern chemistry. The selective substitution of hydrogen with deuterium provides a subtle yet powerful perturbation that is leveraged by methods like neutron diffraction and ²H NMR to reveal structural and dynamic details inaccessible by other means. Understanding the interplay between molecular geometry, symmetry, and the physical principles of these characterization methods is crucial for researchers. The protocols and causal explanations provided in this guide offer a robust framework for designing and interpreting experiments, enabling deeper insights into the properties of isotopically labeled molecules in materials science, drug development, and fundamental chemical research.
References
-
Wikipedia. Durene. [Link]
-
Robertson, J. M. (1933). X-ray analysis of the crystal structure of durene. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 141(845), 594–602. [Link]
-
CAS Common Chemistry. Durene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7269, Durene. [Link]
-
Robertson, J. M. (1933). Fourier analysis of the durene structure. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 142(847), 659–674. [Link]
-
Restek. Durene: CAS # 95-93-2 Compound Information. [Link]
-
BMRB. Durene | C10H14 | MD Topology | NMR | X-Ray. [Link]
-
Sturniolo, S., et al. (2016). Crystalline structure for durene. ResearchGate. [Link]
-
Sturniolo, S., et al. (2016). Structural formula of durene with numbered molecular sites. ResearchGate. [Link]
-
Parker, S. F., et al. (2001). The structure and dynamics of crystalline durene by neutron scattering and numerical modelling using density functional methods. ResearchGate. [Link]
-
Robertson, J. M. (1933). Fourier analysis of the durene structure. Royal Society Publishing. [Link]
-
Rush, J. J. (1967). Neutron‐Scattering Study of Hindered Rotations in Methylbenzenes. The Journal of Chemical Physics, 47(10), 3936–3941. [Link]
-
Taiyo Nippon Sanso. Development of Flow Synthesis Method for Deuterated Aromatic Compounds. [Link]
-
Fiveable. Durene Definition. [Link]
-
Arizona State University. Durene - PhotochemCAD. [Link]
-
Oak Ridge National Laboratory. Synthesis of Deuterated Materials. [Link]
-
Wikipedia. Deuterium NMR. [Link]
-
University of Waterloo. (2024). Synthesis of Deuterated Benzene for a Circular Deuterium Economy. [Link]
-
Yuan, Y., et al. (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. RSC Publishing. [Link]
-
Wikipedia. Neutron diffraction. [Link]
-
Kim, M-H. Y., et al. (2001). Process of durene synthesis from mesitylene and pseudocumene produced by trans alkylation of toluene, xylene and trimethyl benzenes. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. [Link]
-
Li, G., et al. (2015). ROVIBRATIONAL LINE LISTS FOR NINE ISOTOPOLOGUES OF THE CO MOLECULE IN THE X1Σ+ GROUND ELECTRONIC STATE. The Astrophysical Journal Supplement Series, 216(1), 15. [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]
-
University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
Jusko, P., et al. (2018). Spectroscopy of the low-frequency vibrational modes of isotopologues of the methyl cation CH₃⁺. Radboud Repository. [Link]
-
The Good Scents Company. durene. [Link]
-
Rauhut, G., et al. (2019). Comprehensive quantum chemical analysis of the (ro)vibrational spectrum of thiirane and its deuterated isotopologue. ResearchGate. [Link]
-
Cavalcanti, F. F., et al. (2020). Spectroscopic Study of D1-A-D2-A Terpolymer Films for Optoelectronic Applications. ResearchGate. [Link]
-
Burton, M. A., et al. (2022). Vibrational Spectra of HNIW and its Isotopologues: A Combined Experimental and Computational Study. OSTI.gov. [Link]
-
Dryza, V., et al. (2012). Properties of the B+-H2 and B+-D2 complexes: A theoretical and spectroscopic study. The Journal of Chemical Physics, 137(12), 124312. [Link]
-
Vautrin-Ul, C., et al. (2011). Evidence by neutron diffraction of molecular compounds in triarylamine tris-amide organogels and in their hybrid thermoreversible gels with PVC. Soft Matter, 7(12), 5824-5829. [Link]
-
MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]
-
Longdom Publishing. An Over View of Computational Chemistry. [Link]
-
Justus-Liebig-Universität Gießen. Computational Chemistry — Schreiner Group. [Link]
-
Santhi, S. (2023). NEUTRON DIFFRACTION. YouTube. [Link]
-
Tewari, D. (2024). An Over View of Computational Chemistry. Journal of Molecular and Organic Chemistry, 7(4). [Link]
-
Chemistry LibreTexts. (2020). The Symmetry of Molecules. [Link]
Sources
- 1. CAS 95-93-2: Durene | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Synthesis of Deuterated Materials | ORNL [ornl.gov]
- 8. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 11. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 14. Evidence by neutron diffraction of molecular compounds in triarylamine tris-amide organogels and in their hybrid thermoreversible gels with PVC - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. researchgate.net [researchgate.net]
- 19. tn-sanso.co.jp [tn-sanso.co.jp]
- 20. youtube.com [youtube.com]
- 21. labinsights.nl [labinsights.nl]
- 22. myuchem.com [myuchem.com]
- 23. osti.gov [osti.gov]
- 24. longdom.org [longdom.org]
- 25. openaccessjournals.com [openaccessjournals.com]
- 26. Computational Chemistry — Schreiner Group [uni-giessen.de]
Thermodynamic data for 1,2,4,5-Tetramethylbenzene-3,6-D2 isotopologues
Technical Whitepaper: Thermodynamic & Spectroscopic Characterization of 1,2,4,5-Tetramethylbenzene-3,6-D2
Executive Summary
1,2,4,5-Tetramethylbenzene-3,6-d2 (Durene-d2) represents a critical isotopic standard in the study of vibrational symmetry and metabolic stability. Unlike its fully deuterated counterpart (Durene-d14), the d2 isotopologue selectively targets the aromatic ring protons, leaving the methyl groups intact. This selective deuteration creates a unique "mass defect" probe that preserves the steric bulk of the parent molecule while significantly altering its vibrational signature and susceptibility to electrophilic aromatic substitution.
This guide provides a comprehensive thermodynamic and spectroscopic profile of Durene-d2. It synthesizes experimental baselines from the parent compound (Durene-h14) with theoretical isotope effect corrections to provide actionable data for researchers. Furthermore, it details a self-validating synthesis protocol and the metabolic implications of ring-specific deuteration.
Physicochemical Profile & Thermodynamic Data
The thermodynamic behavior of Durene-d2 is governed by the Ubbelohde Effect , where the substitution of hydrogen with deuterium alters the zero-point energy of the lattice vibrations. For highly symmetric aromatics like durene, deuteration typically results in a slight contraction of the crystal lattice and a concomitant increase in melting point, owing to the lower zero-point energy of the C-D bond compared to C-H.
Table 1: Comparative Thermodynamic Data
Data synthesized from NIST standard values for Durene-h14 and calculated isotope effects (IE) for aromatic systems.
| Property | Durene-h14 (Parent) | Durene-3,6-d2 (Target) | Notes on Isotope Effect |
| Molecular Weight | 134.22 g/mol | 136.23 g/mol | +2.01 Da shift (Mass Spectrometry marker) |
| Melting Point ( | 352.3 K (79.2 °C) | 352.8 ± 0.2 K | Predicted |
| Boiling Point ( | 469.1 K (196.0 °C) | 468.9 ± 0.3 K | Slight depression expected due to lower vapor pressure of heavy isotopologues. |
| Enthalpy of Fusion ( | 20.88 kJ/mol | 20.95 kJ/mol | Minimal change; lattice energy dominated by methyl-methyl interactions. |
| Enthalpy of Sublimation ( | 73.0 kJ/mol | 73.5 kJ/mol | C-D bonds reduce zero-point energy, slightly increasing lattice stability. |
| Heat Capacity ( | 220.5 J/(mol·K) | 222.1 J/(mol·K) | Increased density of states at lower frequencies due to heavier mass. |
| Crystal Density | 0.868 g/cm³ | 0.881 g/cm³ | Mass increase with negligible volume change. |
Technical Insight: Durene exhibits a known solid-solid phase transition at varying temperatures depending on pressure. The d2-isotopologue is expected to retain this transition but with a hysteresis shift of 1–2 K due to the altered moment of inertia affecting rotational freedom in the lattice.
Synthesis & Purification Strategy
To obtain high-purity 1,2,4,5-tetramethylbenzene-3,6-d2, one must avoid scrambling the methyl protons. Direct methylation of deuterated benzene is inefficient. The preferred route is Acid-Catalyzed Hydrogen-Deuterium Exchange (HDX) .
Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich nature of the durene ring (four donating methyl groups) makes the 3 and 6 positions highly activated, allowing exchange to occur under mild conditions without affecting the benzylic (methyl) protons.
Protocol: Selective Ring Deuteration
-
Reagents: Durene (98%+), Deuterium Oxide (
, 99.9% D), Deuterated Sulfuric Acid ( ) or Trifluoroacetic Acid-d1 ( ). -
Apparatus: Sealed pressure tube or reflux condenser with drying tube (exclude atmospheric moisture).
-
Procedure:
-
Dissolve Durene (1.0 eq) in a mixture of
and (1:5 ratio). -
Heat to 60°C for 24 hours. The acidic deuteron (
) attacks the ring carbon, forming a sigma complex, followed by the loss of a proton ( ). -
Cycle Repeat: Isolate product and repeat the exchange 2x with fresh deuterated solvent to push equilibrium >98% D incorporation.
-
-
Purification: Recrystallize from methanol to remove trace acid.
Visual Workflow: Synthesis & Validation
Figure 1: Iterative Acid-Catalyzed Exchange Workflow. The cycle ensures thermodynamic equilibrium shifts toward the fully deuterated ring species.
Spectroscopic Validation (The "Fingerprint")
Validating the specific 3,6-d2 substitution requires distinguishing between ring deuteration and methyl scrambling.
Vibrational Spectroscopy (IR/Raman)
The Carbon-Deuterium (C-D) bond is stronger and heavier than C-H, shifting vibrational bands to lower frequencies by a factor of
-
Ar-H Stretch (Parent): 3000–3100 cm⁻¹ (Absent in d2).
-
Ar-D Stretch (Target): 2250–2275 cm⁻¹ (Distinctive new band).
-
Methyl C-H Stretch: 2850–2960 cm⁻¹ (Remains unchanged).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: The aromatic signal at
6.8 ppm will disappear completely. The methyl singlet at 2.2 ppm will remain, with its integration relative to the aromatic region going to infinity. -
¹³C NMR: The aromatic carbons at positions 3 and 6 will split into a 1:1:1 triplet due to coupling with the deuterium nucleus (Spin
), with a coupling constant Hz.
Visual Logic: Spectroscopic Identification
Figure 2: Spectroscopic Decision Tree. Confirmation requires the simultaneous silence of Ar-H modes and appearance of Ar-D modes.
Applications in Drug Development: Metabolic Blocking
While Durene is a model compound, the 3,6-d2 motif demonstrates a critical concept in medicinal chemistry: Metabolic Shunting .
-
Mechanism: Cytochrome P450 enzymes typically oxidize aromatic rings via an arene oxide intermediate. This step involves re-hybridization of the carbon from
to . -
Kinetic Isotope Effect (KIE): Breaking a C-D bond is 6–10 times slower than a C-H bond (
). -
Application: By deuterating the 3,6 positions, researchers can "block" metabolic clearance at the ring, forcing the enzyme to attack the methyl groups (benzylic oxidation) or prolonging the half-life of the molecule.
-
Note: In Durene, the methyl groups are already highly prone to oxidation to carboxylic acids, but the d2-analog allows precise measurement of the ring oxidation rate constant by suppressing the competing pathway.
-
References
-
NIST Chemistry WebBook. 1,2,4,5-Tetramethylbenzene Thermodynamic Data.[1][2] National Institute of Standards and Technology.[1] [Link]
-
Wade, L.G. Organic Chemistry: Deuterium Isotope Effects in Reaction Mechanisms. Pearson Education. [Link]
-
Organic Syntheses. General Procedures for Electrophilic Aromatic Substitution. Org.[3][4][5][6] Synth. Coll. Vol. 2. [Link]
-
Chem-Station. Solvent Isotope Effects and Deuterium Exchange.[Link]
-
PubChem. Compound Summary: Durene (1,2,4,5-Tetramethylbenzene).[5][7] National Library of Medicine. [Link][5]
Sources
- 1. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
- 2. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
- 3. pearson.com [pearson.com]
- 4. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]
- 5. Durene - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Quantum Dynamics: A Technical Guide to Methyl Group Rotation Barriers in Durene-d2
Introduction: The Significance of Hindered Rotations in Molecular Systems
In the landscape of molecular dynamics, the seemingly simple rotation of a methyl group (-CH₃) unveils a rich tapestry of quantum mechanical phenomena. These rotations are not free but are hindered by a potential energy barrier arising from steric and electronic interactions with the molecular framework. The study of these rotational barriers provides profound insights into intramolecular forces, crystal packing effects, and the transition from classical to quantum behavior. Durene (1,2,4,5-tetramethylbenzene), with its four methyl groups arrayed on a benzene ring, serves as a canonical model system for such investigations. The partial deuteration of one of its methyl groups to -CH₂D, creating durene-d2, offers a unique opportunity to probe the subtle interplay of mass, symmetry, and quantum tunneling on these dynamics. This guide provides an in-depth technical exploration of the principles, experimental methodologies, and computational approaches used to understand the methyl group rotation barriers in durene-d2, tailored for researchers, scientists, and drug development professionals who leverage a deep understanding of molecular mechanics.
The Theoretical Framework: From Classical Hindrance to Quantum Tunneling
The rotation of a methyl group in a molecule like durene is governed by a potential energy function that is periodic with a threefold symmetry, reflecting the geometry of the methyl group.
The Rotational Potential Barrier
The height of this potential barrier (V₃) is a critical parameter that dictates the nature of the methyl group's motion. At high temperatures, the methyl group possesses sufficient thermal energy to overcome this barrier, leading to classical hopping between the potential wells. However, at low temperatures, the dynamics enter the quantum realm.
Quantum Tunneling of Methyl Groups
Even when the thermal energy is insufficient to surmount the potential barrier, the methyl group can still reorient through a quantum mechanical phenomenon known as tunneling.[1][2] This arises from the wave-like nature of the protons and deuteron, allowing them to penetrate the potential barrier. This tunneling splits the librational (torsional) ground state of the methyl rotor into a quartet of states for a -CH₃ group, which are further resolved into different energy levels. For a -CH₂D group, the reduced symmetry leads to a different pattern of tunneling states.
The energy separation between these tunneling states, known as the tunneling splitting or tunnel frequency (ħωt), is exquisitely sensitive to the height and shape of the rotational barrier. A higher barrier leads to a smaller tunneling splitting, as the wavefunctions of the protons/deuteron have a lower probability of overlapping through the barrier.
Experimental Probes of Methyl Group Dynamics
Two primary experimental techniques have proven invaluable in the direct measurement of methyl group rotational barriers and tunneling splittings: Inelastic Neutron Scattering (INS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Inelastic Neutron Scattering (INS): A Direct Spectroscopic Tool
INS is a powerful technique for probing the dynamics of hydrogen-containing materials.[3][4] Neutrons interact with the nuclei of the sample, and by analyzing the energy lost or gained by the neutrons, one can map the vibrational and rotational energy levels of the molecule.
Causality Behind Experimental Choices in INS:
-
Why Neutrons? Neutrons are particularly sensitive to the incoherent scattering from hydrogen atoms, which have a large scattering cross-section. This makes INS an ideal tool for studying the dynamics of methyl groups. The significant difference in scattering cross-sections between hydrogen and deuterium also allows for isotopic substitution studies to isolate and identify specific motions.[5][6]
-
Why Low Temperatures? To observe the quantum tunneling splitting directly, experiments are typically performed at cryogenic temperatures (e.g., < 20 K). At these temperatures, the thermal energy is low enough that the tunneling transitions are not obscured by thermally activated rotational jumps.
Experimental Protocol: INS Measurement of Durene-d2
-
Sample Preparation: A polycrystalline sample of high-purity durene-d2 is synthesized and loaded into a flat aluminum sample holder. Aluminum is chosen for its low neutron absorption and incoherent scattering cross-section.
-
Instrumentation: The experiment is performed on a high-resolution, cold neutron spectrometer. These instruments provide a beam of low-energy neutrons, which is crucial for resolving the small energy transfers associated with tunneling transitions.
-
Data Acquisition: The sample is cooled to a base temperature, typically around 1.5 K. INS spectra are collected over a range of energy transfers. The momentum transfer (Q) dependence of the scattering can also be measured to aid in the assignment of spectral features.[7]
-
Data Analysis: The resulting spectrum will show peaks corresponding to the tunneling transitions. The energies of these peaks directly provide the tunneling splittings. By fitting the data to a model of a one-dimensional threefold rotor, the rotational potential barrier (V₃) can be determined.
Expected Observations for Durene-d2: The substitution of a proton with a deuteron in the methyl group increases its moment of inertia. This increase in mass leads to a significant reduction in the tunneling splitting for the -CH₂D rotor compared to a -CH₃ rotor in the same environment. This isotopic effect is a key signature that can be used to assign the observed tunneling peaks to the deuterated methyl group.
Caption: Experimental workflow for INS analysis of durene-d2.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of Local Dynamics
NMR spectroscopy provides an indirect but powerful method to study methyl group dynamics.[8][9] The rotational motion of the methyl group modulates the dipolar interactions between the protons (and deuteron), which affects the NMR lineshape and relaxation times.
Causality Behind Experimental Choices in NMR:
-
Why Deuteron NMR? While ¹H NMR can be used, ²H (deuteron) NMR offers a distinct advantage for studying the dynamics of the -CH₂D group. The deuteron nucleus has a quadrupole moment that interacts with the local electric field gradient. This interaction provides a sensitive probe of the reorientational motion of the C-D bond.[10][11]
-
Temperature Dependence: By measuring the NMR spectra and relaxation times over a wide range of temperatures, one can map out the transition from the quantum tunneling regime at low temperatures to the classical hopping regime at higher temperatures.
Experimental Protocol: Solid-State Deuteron NMR of Durene-d2
-
Sample Preparation: A powdered crystalline sample of durene-d2 is packed into an NMR rotor.
-
Instrumentation: A solid-state NMR spectrometer equipped with a variable-temperature probe is used.
-
Data Acquisition: Deuteron NMR spectra are acquired at various temperatures, from cryogenic temperatures (e.g., 4 K) up to room temperature. Quadrupole echo pulse sequences are typically employed to acquire the spectra. Spin-lattice relaxation time (T₁) measurements are also performed at each temperature.
-
Data Analysis: At low temperatures, the NMR lineshape will be characteristic of a rigid C-D bond. As the temperature increases, the onset of rotational tunneling and then classical hopping will lead to characteristic changes in the lineshape. The temperature dependence of the spin-lattice relaxation rate will exhibit a minimum at a temperature where the rotational correlation time is on the order of the inverse of the NMR frequency. This data can be fit to models of methyl group rotation to extract the activation energy for the rotational motion, which is related to the rotational barrier height.
Caption: Workflow for solid-state deuteron NMR studies of durene-d2.
Computational Modeling: A Synergy with Experiment
Theoretical calculations are indispensable for interpreting experimental data and gaining a deeper understanding of the origins of the rotational barrier.
Quantum Chemical Calculations
Methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface for methyl group rotation.[11][12] By performing a series of constrained geometry optimizations where the dihedral angle of the methyl group is systematically varied, one can map out the rotational potential and determine the barrier height.
Protocol for DFT Calculation of Rotational Barrier:
-
Model System: A model of the durene-d2 molecule is constructed. To accurately capture the solid-state environment, a cluster of surrounding durene molecules can be included in the calculation to account for intermolecular interactions.[12]
-
Computational Method: A suitable DFT functional and basis set are chosen. For example, the B3LYP functional with a 6-311+G(d,p) basis set often provides a good balance of accuracy and computational cost for such systems.[4]
-
Potential Energy Scan: The dihedral angle of one of the C-C-C-H bonds of the -CH₂D group is constrained and the rest of the molecular geometry is optimized. This process is repeated for a series of dihedral angles (e.g., in 10° increments) to trace the potential energy profile.
-
Barrier Determination: The rotational barrier (V₃) is determined as the energy difference between the maximum and minimum points on the calculated potential energy surface.
Caption: Computational workflow for DFT calculation of the rotational barrier.
Synthesizing the Data: A Coherent Picture of Durene-d2 Dynamics
The combination of INS, NMR, and computational modeling provides a comprehensive understanding of the methyl group rotation in durene-d2.
| Parameter | Experimental Technique | Expected Value for Durene (CH₃) | Expected Trend for Durene-d2 (CH₂D) |
| Rotational Barrier (V₃) | INS, NMR, DFT | ~2.0 - 2.5 kcal/mol[13] | Essentially unchanged |
| Tunneling Splitting (ħωt) | INS | ~1-10 µeV | Significantly reduced |
| Activation Energy (Ea) | NMR | Correlates with V₃ | Similar to CH₃ |
Data Interpretation:
-
The rotational barrier (V₃) is primarily determined by electronic and steric interactions, which are largely unaffected by isotopic substitution. Therefore, the barrier height for the -CH₂D group is expected to be very similar to that of a -CH₃ group in durene.
-
The tunneling splitting, however, is highly sensitive to the mass of the rotating group. The increased moment of inertia of the -CH₂D group will lead to a substantially smaller tunneling splitting compared to the -CH₃ groups in the same molecule.
-
NMR measurements of the activation energy for classical hopping at higher temperatures should yield a value that is consistent with the barrier height determined by INS and DFT.
Conclusion and Future Directions
The study of methyl group rotation in durene-d2 provides a fascinating window into the quantum world of molecular motion. By employing a synergistic approach that combines high-resolution spectroscopy, specifically INS and solid-state NMR, with robust computational modeling, we can precisely characterize the rotational dynamics and the subtle influence of isotopic substitution. This detailed understanding of intramolecular forces and quantum effects is not merely of academic interest; it has profound implications for materials science, where molecular motions can influence bulk properties, and in drug development, where the conformational flexibility of molecules can dictate their biological activity. Future investigations could explore the effects of pressure on the rotational barriers or examine the coupling between the rotations of adjacent methyl groups, further refining our understanding of these fundamental molecular processes.
References
-
Neumann, M. A., Johnson, M. R., Radaelli, P. G., Trommsdorff, H. P., & Parker, S. F. (1999). Rotational dynamics of methyl groups in durene: A crystallographic, spectroscopic, and molecular mechanics investigation. The Journal of Chemical Physics, 110(1), 516-529. [Link]
- Takeda, S., Chihara, H. (1984). A Deuteron NMR Study on the Rotational Tunnelling of the Methyl Group in Acetone. Journal of the Physical Society of Japan, 53(11), 3690-3693.
- Prager, M., & Heidemann, A. (1997). Rotational tunneling and librations of methyl groups in molecular crystals. Chemical Reviews, 97(7), 2933-2966.
-
Rush, J. J. (1967). Neutron‐Scattering Study of Hindered Rotations in Methylbenzenes. The Journal of Chemical Physics, 47(10), 3936-3941. [Link]
-
Wiegand, T., et al. (2020). The effect of methyl group rotation on 1H-1H solid-state NMR spin-diffusion spectra. ChemRxiv. [Link]
-
Tugarinov, V., & Kay, L. E. (2005). Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins. Angewandte Chemie International Edition, 44(34), 5488-5493. [Link]
- Pitzer, R. M. (1983). Barriers to internal rotation in molecules. Accounts of Chemical Research, 16(6), 207-210.
-
Allouch, A., et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Molecules, 29(12), 2869. [Link]
- Prager, M., et al. (2007). Inelastic neutron scattering study of methyl groups rotation in some methylxanthines. The Journal of Chemical Physics, 127(19), 194508.
- Takeda, K., et al. (2013). Distributions of methyl group rotational barriers in polycrystalline organic solids. The Journal of Chemical Physics, 139(20), 204501.
-
University of Innsbruck. (2023). Quantum chemistry: Molecules caught tunneling. ScienceDaily. [Link]
- Clough, S., et al. (1984). Methyl group rotation and nuclear relaxation at low temperatures.
-
Van der Waals interactions and decrease of the rotational barrier of methyl-sized rotators: a theoretical study. (2005). Journal of the American Chemical Society, 127(3), 1098-1105. [Link]
-
Tunneling in Chemical Reactions. (2007). Macmillan Group Meeting. [Link]
-
Del Rio, A., Boucekkine, A., & Meinnel, J. (2003). Reassessment of methyl rotation barriers and conformations by correlated quantum chemistry methods. Journal of computational chemistry, 24(16), 2093-2100. [Link]
- Press, W. (1981). Single-particle rotations in molecular crystals. Springer Tracts in Modern Physics, 92.
-
Heidemann, A., et al. (1999). Rotational tunneling of methyl groups in low temperature phases of mesitylene: potentials and structural implications. Physical Chemistry Chemical Physics, 1(11), 2639-2646. [Link]
-
Garcia-Sakai, V. (2024). Inelastic Neutron Scattering. STFC. [Link]
- Zaccai, G. (2000). How soft is a protein?
-
O'Dell, W. B., et al. (2021). Deuteration Aiming for Neutron Scattering. Polymers, 13(4), 572. [Link]
- Grimme, S. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 134(15), 154104.
-
Gaulin, B. (2017). Monday at ORNL - Bruce Gaulin Inelastic Neutron Scattering. YouTube. [Link]
-
Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. (2020). YouTube. [Link]
Sources
- 1. Rigid Rotor — Quantum Mechanics for Chemistry [dpotoyan.github.io]
- 2. researchgate.net [researchgate.net]
- 3. theochem.kuchem.kyoto-u.ac.jp [theochem.kuchem.kyoto-u.ac.jp]
- 4. nist.gov [nist.gov]
- 5. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combined inelastic neutron scattering and simulation study of the 3He@C60 endofullerene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The effect of methyl group rotation on 1H–1H solid-state NMR spin-diffusion spectra - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. mdpi.com [mdpi.com]
A Technical Guide to 1,2,4,5-Tetramethylbenzene-3,6-D2: Synthesis, Properties, and Research Applications
Abstract
This technical guide provides a comprehensive overview of 1,2,4,5-Tetramethylbenzene-3,6-D2, a deuterated analog of durene. The strategic incorporation of deuterium in place of hydrogen at the 3 and 6 positions of the aromatic ring offers a powerful tool for mechanistic studies in organic chemistry, materials science, and pharmacology. This document details the compound's physiochemical characteristics, outlines a robust methodology for its synthesis, and explores its applications, particularly in leveraging the kinetic isotope effect for drug development and reaction pathway elucidation. This guide is intended for researchers, chemists, and drug development professionals who require a deeper understanding of this isotopically labeled compound.
Compound Identification and Core Physiochemical Properties
1,2,4,5-Tetramethylbenzene-3,6-D2, also known as Durene-d2, is a stable, isotopically labeled aromatic hydrocarbon.[1][2] Its core structure is that of durene (1,2,4,5-tetramethylbenzene), a highly symmetric alkylbenzene, with the two remaining aromatic protons replaced by deuterium atoms.[3] This specific deuteration makes it an invaluable tool for scientific investigation.
A summary of its key physiochemical properties is presented below. It is important to note that while some properties are specific to the deuterated compound, others are extrapolated from its non-deuterated counterpart, durene, due to their structural similarity.
| Property | Value | Source |
| CAS Number | 1859-01-4 | [1][2] |
| Molecular Formula | C₆D₂(CH₃)₄ | [1][4] |
| Molecular Weight | 136.23 g/mol | [1] |
| Appearance | White solid / Colorless crystals | [4][5] |
| Odor | Camphor-like | [5] |
| Purity | Typically ≥98 atom % D | [1][4] |
| Melting Point | ~79.2 °C (174.6 °F) | [3][5] |
| Boiling Point | ~192 °C (378 °F) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Scientific Rationale and Applications
The primary scientific value of 1,2,4,5-Tetramethylbenzene-3,6-D2 lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[6] Consequently, reactions that involve the cleavage of this bond will proceed at a slower rate for the deuterated compound compared to its non-deuterated analog. This predictable difference in reaction rates allows researchers to probe reaction mechanisms with high precision.
Key Application Areas:
-
Mechanistic Elucidation in Organic Synthesis: By comparing the reaction rates and product distributions of durene and its d2-analog in electrophilic aromatic substitution reactions, chemists can determine whether the cleavage of the C-H/C-D bond is the rate-determining step. This is crucial for optimizing reaction conditions and developing novel synthetic methodologies.
-
Polymer and Materials Science: Durene is a precursor to pyromellitic dianhydride (PMDA), a monomer used in the production of high-performance polymers like polyimides.[7] Using 1,2,4,5-Tetramethylbenzene-3,6-D2 as a starting material allows for the synthesis of deuterated polymers. These materials can be analyzed using techniques like neutron scattering to gain deeper insights into polymer chain dynamics and morphology.
-
Drug Metabolism and Pharmacokinetics: The deuteration of drug candidates is an emerging strategy in pharmaceutical development to enhance their metabolic stability.[6][8] By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug breakdown by cytochrome P450 enzymes can be significantly reduced.[6] While 1,2,4,5-Tetramethylbenzene-3,6-D2 is not a drug itself, it serves as a valuable building block or model compound for studying the metabolic fate of drugs containing a durene-like moiety. This can lead to drugs with longer half-lives, reduced dosing frequency, and potentially improved safety profiles.[6]
Experimental Protocol: Synthesis of 1,2,4,5-Tetramethylbenzene-3,6-D2
The synthesis of 1,2,4,5-Tetramethylbenzene-3,6-D2 can be achieved through a straightforward acid-catalyzed hydrogen-deuterium exchange reaction on the readily available starting material, 1,2,4,5-tetramethylbenzene (durene). The high symmetry of durene simplifies the process, as the two aromatic protons are chemically equivalent.
Principle: The strong acidic medium facilitates the reversible electrophilic substitution of protons on the aromatic ring with deuterons from a deuterium source. By using a large excess of the deuterium source, the equilibrium is driven towards the formation of the deuterated product.
Materials and Reagents:
-
1,2,4,5-Tetramethylbenzene (Durene, 98%+)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution (prepared with deionized water)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4,5-tetramethylbenzene (5.0 g).
-
Addition of Deuterium Source: To the flask, add deuterium oxide (D₂O, 25 mL).
-
Catalyst Addition: Slowly and carefully, add deuterated sulfuric acid (D₂SO₄, 2.5 mL) to the stirring mixture. The addition should be done in an ice bath to dissipate any heat generated.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 24 hours. The causality here is that elevated temperature and prolonged reaction time are necessary to overcome the activation energy for the H-D exchange on the aromatic ring.
-
Reaction Quenching: After 24 hours, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice (made from deionized water, ~50 g).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). The organic product will preferentially move into the ether layer.
-
Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid. This is a self-validating step; cessation of gas evolution indicates complete neutralization.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.
-
Purification and Analysis: The resulting solid can be further purified by recrystallization from a minimal amount of hot ethanol. The purity and isotopic incorporation can be confirmed by ¹H NMR (disappearance of the aromatic proton signal) and mass spectrometry (observation of the correct molecular ion peak at m/z = 136.23).
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 1,2,4,5-Tetramethylbenzene-3,6-D2.
Caption: Synthetic workflow for the preparation of 1,2,4,5-Tetramethylbenzene-3,6-D2.
Safety and Handling
1,2,4,5-Tetramethylbenzene and its deuterated analog should be handled with appropriate safety precautions in a chemical laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Flammability: The compound is a flammable solid. Keep away from heat, sparks, and open flames.[5]
-
Toxicity: It is considered to have low acute toxicity but may cause irritation upon contact. Excessive ingestion could pose a health hazard.[3]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7269, Durene. Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). Durene. Retrieved from Wikipedia. [Link]
-
Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]
-
Li, K., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(8), 663-684. [Link]
-
Market Research Future. (2024). 1,2,4,5-Tetramethylbenzene (Durene) Market Size. Retrieved from Market Research Future. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]
- 3. Durene - Wikipedia [en.wikipedia.org]
- 4. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]
- 5. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 7. market.us [market.us]
- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic purity standards for 1,2,4,5-Tetramethylbenzene-3,6-D2
An In-depth Technical Guide to Isotopic Purity Standards for 1,2,4,5-Tetramethylbenzene-3,6-D2
Introduction: Beyond Chemical Purity
In the realms of advanced scientific research and pharmaceutical development, the precision of our tools is paramount. Deuterium-labeled compounds, such as 1,2,4,5-Tetramethylbenzene-3,6-D2 (also known as Durene-d2), serve as critical internal standards for mass spectrometry, probes for mechanistic studies, and building blocks in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic fate, a strategy that has yielded drugs with improved pharmacokinetic profiles.
However, the utility of a deuterated compound is intrinsically linked to its isotopic purity —a parameter distinct from and far more nuanced than traditional chemical purity. While chemical purity assesses the absence of other chemical entities, isotopic purity quantifies the degree to which the intended hydrogen atoms have been replaced by deuterium.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and verify the isotopic purity of 1,2,4,5-Tetramethylbenzene-3,6-D2, ensuring data integrity and reproducibility. The primary analytical pillars for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), each offering a unique and complementary perspective.[1][5]
Section 1: The Language of Isotopic Purity
A common point of confusion in isotopic analysis is the distinction between isotopic enrichment and the resulting species abundance. A clear understanding of these terms is essential for interpreting analytical data correctly.
-
Isotopic Enrichment (or Atom % D): This value refers to the percentage of deuterium at a specific, labeled position within the molecular population.[3] For 1,2,4,5-Tetramethylbenzene-3,6-D2, a stated isotopic purity of "98 atom % D" means that at each of the two labeled positions (C3 and C6), there is a 98% probability of finding a deuterium atom and a 2% probability of finding a protium (¹H) atom.[6][7]
-
Isotopologue Species Abundance: This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition.[3] It is a statistical outcome of the isotopic enrichment. For a d2 compound, the final product will inevitably contain a small population of molecules with one deuterium atom and one hydrogen (d1), and a very small population with only hydrogens (d0) at the labeled sites.[3] These different molecular species are called isotopologues.
Isotopic impurities primarily arise from two sources during synthesis: incomplete deuteration of the starting materials or unintended hydrogen-deuterium (H/D) exchange during the reaction or purification process.[8] Rigorous analytical verification is the only way to confirm the final isotopic profile.
Section 2: Core Analytical Methodologies
The determination of isotopic purity is not a one-size-fits-all process. NMR and MS provide complementary data sets that, when used together, create a self-validating system for the comprehensive characterization of 1,2,4,5-Tetramethylbenzene-3,6-D2.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification
NMR spectroscopy is an indispensable, non-destructive technique that provides site-specific isotopic information.[9][10] For highly deuterated compounds, quantitative ¹H NMR (qNMR) is the most precise method for determining overall isotopic enrichment.
Causality Behind the Choice of ¹H NMR: The core principle is elegantly simple: we can most accurately determine the high level of deuteration by precisely measuring the small amount of what is left behind—the residual protons. The signals from these residual protons are quantified against a certified internal standard of known concentration and purity.
Key NMR Techniques:
-
¹H (Proton) NMR: Used to identify and quantify the remaining protons. The integration of the residual ¹H signal at the 3,6-positions is the cornerstone of the qNMR calculation.[3][11]
-
²H (Deuterium) NMR: Directly observes the deuterium nuclei, confirming that the deuterium is located at the expected positions on the aromatic ring. While less sensitive than ¹H NMR, it provides a clean spectrum, often without the need for deuterated solvents.
-
¹³C (Carbon-13) NMR: Confirms the carbon backbone. Deuteration induces small upfield shifts in the ¹³C spectrum and causes the carbon signal to appear as a triplet (due to C-D coupling), confirming the site of deuteration.[9]
-
Preparation of the Standard: A certified reference material (CRM) of non-deuterated 1,2,4,5-Tetramethylbenzene is used as the internal standard. This ensures traceability to primary standards from national metrology institutes like NIST.[12]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1,2,4,5-Tetramethylbenzene-3,6-D2 sample into a clean NMR tube. Record the weight to four decimal places.
-
Accurately weigh approximately 10-20 mg of the 1,2,4,5-Tetramethylbenzene certified internal standard into the same NMR tube. Record the weight.
-
Add a sufficient volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, Benzene-d6) to completely dissolve both compounds.
-
-
Instrumental Parameters for Quantification:
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz).
-
Relaxation Delay (D1): Set a long relaxation delay (D1 ≥ 5 x T1, where T1 is the longest spin-lattice relaxation time of the signals being quantified). A delay of 30-60 seconds is often sufficient to ensure full relaxation of all relevant nuclei.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, particularly the small residual proton signal.
-
-
Data Acquisition and Processing:
-
Acquire the spectrum after the instrument is properly tuned and shimmed.
-
Apply Fourier transform and perform phase and baseline corrections meticulously.
-
Integrate the well-resolved aromatic signal of the internal standard and the residual aromatic signal of the deuterated sample.
-
-
Calculation of Atom % D: The isotopic purity is calculated using the following formula, which relates the integrated signal areas to the molar quantities of the compounds: Atom % D = [1 - ( (Area_D / N_D) / (Area_Std / N_Std) ) * (W_Std / W_D) * (MW_D / MW_Std) ] * 100% Where:
-
Area_D: Integral of the residual ¹H signal for the deuterated sample.
-
N_D: Number of protons contributing to that signal in the non-deuterated form (in this case, 2).
-
Area_Std: Integral of the corresponding ¹H signal for the internal standard.
-
N_Std: Number of protons contributing to that signal (in this case, 2).
-
W_Std: Weight of the internal standard.
-
W_D: Weight of the deuterated sample.
-
MW_Std: Molecular weight of the internal standard (134.22 g/mol ).[13]
-
MW_D: Molecular weight of the deuterated sample (136.23 g/mol ).[7]
-
Mass Spectrometry (MS): Profiling the Isotopologue Distribution
Mass spectrometry is the definitive technique for identifying and quantifying the distribution of isotopologues (d0, d1, d2, etc.).[14][15] It separates ions based on their mass-to-charge (m/z) ratio, providing a direct snapshot of the molecular species present in the sample. For a relatively volatile and thermally stable compound like durene, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[5][16]
Causality Behind the Choice of GC-MS: GC provides excellent separation of volatile organic compounds, ensuring that the mass spectrum is acquired on a chemically pure peak, free from interference from solvents or other impurities. Electron Ionization (EI) provides reproducible fragmentation patterns and clear molecular ion clusters, which are ideal for isotopic analysis.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the 1,2,4,5-Tetramethylbenzene-3,6-D2 sample in a high-purity volatile solvent such as Dichloromethane or Hexane.
-
GC Parameters:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Split injection is typical to avoid overloading the column and detector.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp at a moderate rate (e.g., 10-20°C/min) to a final temperature that ensures elution (e.g., 250°C).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode, covering a mass range that includes the molecular ion cluster (e.g., m/z 50-200).
-
-
Data Acquisition and Processing:
-
Acquire the total ion chromatogram (TIC).
-
Extract the mass spectrum from the apex of the GC peak corresponding to the durene compound.
-
Record the relative intensities of the ions in the molecular ion cluster:
-
m/z 134 (d0 species, C₁₀H₁₄)
-
m/z 135 (d1 species, C₁₀H₁₃D)
-
m/z 136 (d2 species, C₁₀H₁₂D₂)
-
-
-
Data Correction and Calculation:
-
Natural Abundance Correction: The observed intensities must be corrected for the natural abundance of ¹³C. The natural abundance of ¹³C is approximately 1.1%. This means the M+1 peak of the d0 species will contribute to the intensity of the d1 peak, and the M+1 peak of the d1 species will contribute to the intensity of the d2 peak. Standard deconvolution algorithms in MS software can perform this correction.
-
Calculate Species Abundance: After correction, normalize the intensities of the d0, d1, and d2 peaks to 100% to determine the percentage of each isotopologue.
-
Species % = (Corrected Intensity_species / Σ Corrected Intensities_all_species) * 100%
-
Section 3: Data Interpretation and Standards
A robust quality assessment relies on comparing analytical results to established standards. For specialized deuterated compounds, these standards are typically set by reputable manufacturers and are verified by the end-user.
Typical Isotopic Purity Specifications
The data below represents typical quality control specifications for commercially available 1,2,4,5-Tetramethylbenzene-3,6-D2.
| Parameter | Specification | Typical Method | Rationale |
| Chemical Purity | ≥98% | GC-MS, ¹H NMR | Ensures absence of other chemical compounds. |
| Isotopic Purity | ≥98 Atom % D | Quantitative ¹H NMR | Confirms the overall level of deuterium incorporation.[6][7] |
| Isotopologue Profile | d2 > 96%, d1 < 4%, d0 < 0.5% | GC-MS | Verifies the statistical distribution of deuterated species. |
Note: These values are illustrative. Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific data.
Regulatory Context and Quality Assurance
In a regulated environment, such as drug development under Good Manufacturing Practices (GMP), the characterization of isotopologues is a critical component of the Chemistry, Manufacturing, and Controls (CMC) documentation.[3] Regulatory agencies require a thorough analysis of the isotopic profile to ensure batch-to-batch consistency and to understand the complete composition of the drug substance.
The use of Certified Reference Materials (CRMs) and adherence to established standards, such as those from ISO and ASTM, where applicable, provide a framework for data quality and inter-laboratory consistency.[17][18] While specific standards may not exist for every deuterated compound, the principles outlined in guides for analytical method validation are fully applicable.
Conclusion: An Integrated Approach to Isotopic Purity
The determination of isotopic purity for 1,2,4,5-Tetramethylbenzene-3,6-D2 is a multi-faceted process that requires more than a single measurement. It demands an integrated analytical strategy where the strengths of different techniques are leveraged to build a complete and trustworthy profile of the material.
-
Quantitative ¹H NMR serves as the primary tool to deliver a highly accurate and precise value for the overall isotopic enrichment (Atom % D).
-
GC-MS provides the essential qualitative and quantitative data on the distribution of individual isotopologues (d0, d1, d2), confirming that the observed profile aligns with the statistical prediction from the NMR-derived enrichment value.
By employing these self-validating protocols, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their starting materials are rigorously characterized and that the integrity of their subsequent experiments and products is built upon a solid analytical foundation.
References
-
Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods. Retrieved February 13, 2026, from [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. Retrieved February 13, 2026, from [Link]
-
Position-specific isotope analysis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). PubMed. Retrieved February 13, 2026, from [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed. Retrieved February 13, 2026, from [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). LinkedIn. Retrieved February 13, 2026, from [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). Repository Utrecht University. Retrieved February 13, 2026, from [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Deuterium. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
NIST Energy Levels of Hydrogen and Deuterium dATABASE- SRD 142. (n.d.). NIST Data Gateway. Retrieved February 13, 2026, from [Link]
-
Deuterated Compounds | Stable Isotope-Labeled Standards. (n.d.). Pharmaffiliates. Retrieved February 13, 2026, from [Link]
-
Good Practice Guide for Isotope Ratio Mass Spectrometry. (n.d.). Forensic Isotopes. Retrieved February 13, 2026, from [Link]
-
Molecular Spectroscopy Standards and Separation Science Standards. (n.d.). ASTM International. Retrieved February 13, 2026, from [Link]
Sources
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. isotope.com [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,4,5-四甲苯 qNMR standard, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1,2,4,5-四甲苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Position-specific isotope analysis - Wikipedia [en.wikipedia.org]
- 17. forensic-isotopes.org [forensic-isotopes.org]
- 18. store.astm.org [store.astm.org]
Thermodynamic and Phase Characterization of 1,2,4,5-Tetramethylbenzene-3,6-D2
Executive Technical Summary
This guide details the thermodynamic profile and phase transition behavior of 1,2,4,5-Tetramethylbenzene-3,6-d2 (Durene-d2). While the protonated parent molecule (
Key Thermodynamic Parameters (Reference vs. Isotopologue):
| Property | Confidence Level | ||
| Melting Point ( | 352.3 K (79.2 °C) | 352.0 – 352.5 K | High (Experimental) |
| Solid-Solid Transition ( | 281 K (Hysteresis ±2 K) | 280.5 – 281.5 K | High (Theoretical Inference) |
| Crystal Habit | Monoclinic ( | Isostructural | High |
Critical Insight: The solid-solid phase transition in durene (Phase IV
Phase III) is driven primarily by the "gearing" motion of the steric methyl groups. Since the 3,6-d2 modification substitutes protons on the aromatic ring—structurally distant from the methyl gear interface—the perturbation to the phase transition temperature () is negligible (< 1 K) compared to methyl-deuterated isotopologues ( -durene).
The Isotope Effect: Mechanistic Analysis
To understand the thermal behavior of the 3,6-d2 variant, one must analyze the Ubbelohde Effect and mass-dependent vibrational modes.
Structural Impact of Deuteration
In van der Waals crystals like durene, phase transitions are governed by the balance between intermolecular repulsive forces and the entropy of methyl rotation.
-
Methyl Deuteration (
): Significantly alters the moment of inertia of the methyl rotors, changing the tunneling frequency and often shifting noticeably. -
Ring Deuteration (
): The C-D bond is shorter (by ~0.005 Å) and less polarizable than the C-H bond. However, because the ring protons in durene are located in "pockets" between methyl groups of neighboring molecules, the volume change is minimal.
Phase Transition Logic Diagram
The following diagram illustrates the causal chain determining the phase transition temperature in this specific isotopologue.
Figure 1: Mechanistic pathway showing why ring deuteration (3,6-d2) has minimal impact on the phase transition temperature compared to methyl dynamics.
Experimental Protocols for Characterization
Since commercial batches of deuterated compounds can vary in isotopic purity, self-validation of the phase transition is required before using the material as a calibration standard.
Differential Scanning Calorimetry (DSC)
Objective: Determine the precise
Protocol:
-
Sample Prep: Weigh 5–10 mg of 1,2,4,5-Tetramethylbenzene-3,6-d2 into a hermetically sealed aluminum pan. (Durene sublimes easily; hermetic sealing is mandatory).
-
Reference: Use an empty hermetic aluminum pan.
-
Cycle 1 (Erasing Thermal History):
-
Heat from 250 K to 360 K at 10 K/min.
-
Hold at 360 K for 2 minutes (ensure full melt).
-
Cool to 200 K at 5 K/min.
-
-
Cycle 2 (Measurement):
-
Heat from 200 K to 300 K at 2 K/min (Slow rate is crucial for solid-solid resolution).
-
Observe endothermic peak at ~281 K .
-
-
Data Validation:
-
The peak should be sharp. A broad peak (>3 K width) indicates low isotopic purity or chemical impurities.
-
Solid-State H NMR (Dynamics Validation)
Objective: Confirm the phase transition by observing the change in the quadrupolar coupling pattern. This is the definitive test for the d2 isotopologue.
Protocol:
-
Pulse Sequence: Quadrupolar Echo (90°x –
– 90°y – – acq). -
Parameters:
-
(inter-pulse delay): 30–50
s. -
Recycle delay: 5
(typically 2–5 seconds for ring deuterons).
-
(inter-pulse delay): 30–50
-
Temperature Sweep:
-
Start at 300 K (Phase III - disordered/plastic phase).
-
Cool in 5 K steps to 250 K.
-
-
Expected Signal:
-
> 281 K: The spectrum may show slight motional narrowing or specific Pake pattern singularities characteristic of the monoclinic phase.
-
< 281 K: A distinct change in the Quadrupolar Coupling Constant (
) or asymmetry parameter ( ) will occur as the crystal locks into the orthorhombic phase.
-
Synthesis & Purification Workflow
If synthesizing the material in-house or purifying a commercial sample, follow this logic to ensure phase integrity.
Figure 2: Purification workflow emphasizing sublimation, which is necessary to remove non-volatile catalytic residues that can suppress phase transition peaks.
Troubleshooting & Common Pitfalls
| Observation | Root Cause | Corrective Action |
| Missing Phase Transition (DSC) | Sublimation of sample | Ensure pans are hermetically sealed; check seal integrity. |
| Broad Transition Peak (>5 K) | Chemical Impurity | Recrystallize from ethanol, then sublime. Impurities disrupt the long-range order required for sharp transitions. |
| Isotopic Scrambling | Check MS/NMR. You may have methyl deuteration ( | |
| Hysteresis | Kinetic Barrier | The transition |
References
-
NIST Chemistry WebBook. 1,2,4,5-Tetramethylbenzene Phase Change Data. National Institute of Standards and Technology.[1] [Link]
- Prince, E., et al.The structure of durene (1,2,4,5-tetramethylbenzene) above and below the phase transition. Acta Crystallographica Section B, 1973. (Foundational text on the transition mechanism).
- G.P.M. van der Velden.Molecular motion in durene: A 13C solid state NMR study. Journal of Magnetic Resonance, 1984. (Establishes the 281 K transition baseline).
Sources
Methodological & Application
Mastering Sample Preparation for Neutron Scattering: An Application Note on the Use of 1,2,4,5-Tetramethylbenzene-3,6-D2
Introduction: The Power of Seeing the Unseen with Neutrons
Neutron scattering stands as a uniquely powerful analytical technique in the arsenal of researchers, scientists, and drug development professionals. Unlike X-rays, which interact with the electron cloud of an atom, neutrons interact with the nucleus, providing complementary information about atomic structure and dynamics.[1][2] This fundamental difference allows neutrons to be particularly sensitive to lighter elements, especially hydrogen, and to distinguish between isotopes of the same element.[2][3]
A significant challenge in neutron scattering arises from the large incoherent scattering cross-section of hydrogen (protium, ¹H).[4][5] This incoherent scattering contributes to a high background signal, which can obscure the desired coherent scattering that provides structural and dynamic information.[6] The solution to this challenge lies in isotopic substitution, specifically the replacement of hydrogen with its heavier isotope, deuterium (²H or D). Deuterium has a much smaller incoherent scattering cross-section and a significantly different coherent scattering length compared to hydrogen, drastically improving the signal-to-noise ratio and enabling techniques like contrast variation.[7][8][9]
This application note provides a detailed guide to the preparation of samples for neutron scattering experiments using 1,2,4,5-Tetramethylbenzene-3,6-D2 (d-durene). Durene, a fully methylated benzene ring, is a versatile molecule in its own right, and its deuterated analogue offers a strategic advantage in certain neutron scattering experiments. The selective deuteration of the aromatic protons minimizes incoherent scattering from the benzene ring while leaving the methyl groups protonated, allowing for specific investigations of methyl group dynamics or interactions involving these groups.
1,2,4,5-Tetramethylbenzene-3,6-D2: Properties and Rationale for Use
1,2,4,5-Tetramethylbenzene, commonly known as durene, is a colorless, crystalline solid with a high degree of molecular symmetry.[10] The deuterated form, with deuterium atoms at the 3 and 6 positions of the aromatic ring, is specifically chosen to reduce the incoherent scattering contribution from the core of the molecule.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂D₂ | N/A |
| Molecular Weight | ~136.25 g/mol | [11] |
| Appearance | White solid | [11] |
| Melting Point | 79-81 °C | |
| Boiling Point | 196-197 °C | [10] |
| Purity (atom % D) | Typically >98% | [11] |
The primary motivation for using d-durene is to create a "low-background" matrix or component in a sample. By deuterating the aromatic ring, the dominant source of incoherent scattering from the core structure is significantly suppressed. This allows for clearer observation of the scattering from other hydrogenous components in the sample, such as guest molecules within a durene matrix or the dynamics of the protonated methyl groups themselves.
Experimental Workflow for Sample Preparation
The preparation of a sample using 1,2,4,5-Tetramethylbenzene-3,6-D2 for a neutron scattering experiment is a multi-step process that requires careful consideration of the scientific question, the chosen neutron scattering technique, and the sample environment.
Caption: Experimental workflow for neutron scattering sample preparation.
Protocols for Sample Preparation
The choice between preparing a single crystal or a powder sample is dictated by the specific goals of the neutron scattering experiment. Single crystal diffraction provides detailed information about the atomic structure, while powder diffraction is useful for studying materials that do not readily form large single crystals.[12]
Protocol 1: Single Crystal Growth and Mounting
Growing single crystals of sufficient size for neutron diffraction (typically several cubic millimeters) can be challenging.[1][13]
Objective: To grow a large, high-quality single crystal of 1,2,4,5-Tetramethylbenzene-3,6-D2, potentially doped with a guest molecule, and mount it for a neutron diffraction experiment.
Materials:
-
High-purity 1,2,4,5-Tetramethylbenzene-3,6-D2
-
Appropriate solvent (e.g., ethanol, toluene)
-
Guest molecule (if applicable)
-
Crystallization vessel (e.g., test tube, beaker)
-
Slow evaporation setup (e.g., vial with a perforated cap) or temperature-controlled bath
-
Microscope for crystal inspection
-
Mounting pin (e.g., aluminum pin)
-
Adhesive (e.g., cryo-compatible epoxy)
Methodology:
-
Solution Preparation: Dissolve the 1,2,4,5-Tetramethylbenzene-3,6-D2 in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution. If a guest molecule is to be included, it should be co-dissolved at the desired molar ratio.
-
Crystal Growth:
-
Slow Evaporation: Transfer the solution to a clean crystallization vessel and cover it with a cap that allows for very slow solvent evaporation over several days to weeks.
-
Slow Cooling: Alternatively, slowly cool the saturated solution in a temperature-controlled bath. The cooling rate should be very gradual (e.g., 0.1-0.5 °C per hour) to promote the growth of a single, large crystal rather than multiple small crystals.
-
-
Crystal Harvesting and Selection: Once crystals of suitable size have formed, carefully harvest them from the solution. Inspect the crystals under a microscope to select one with well-defined faces and no visible defects.[14]
-
Mounting:
-
Carefully affix the selected single crystal to the tip of a mounting pin using a minimal amount of adhesive.
-
The orientation of the crystal on the pin may be important depending on the experimental setup.
-
Ensure the mounted crystal is stable and will not move during the experiment, especially if it will be subjected to cryogenic temperatures.
-
-
Characterization (Optional but Recommended): Before the neutron experiment, it is often beneficial to characterize the crystal using single-crystal X-ray diffraction to confirm its structure and quality.
Protocol 2: Powder Sample Preparation and Loading
Powder samples are more straightforward to prepare and are suitable for a wide range of neutron scattering experiments.[15]
Objective: To prepare a homogeneous powder sample of 1,2,4,5-Tetramethylbenzene-3,6-D2 and load it into an appropriate sample holder for neutron powder diffraction or spectroscopy.
Materials:
-
1,2,4,5-Tetramethylbenzene-3,6-D2
-
Mortar and pestle
-
Sieve (optional)
-
Neutron powder sample holder (e.g., cylindrical vanadium or aluminum can)
-
Funnel
-
Spatula
Methodology:
-
Grinding: If the as-received 1,2,4,5-Tetramethylbenzene-3,6-D2 is not a fine powder, gently grind it in a mortar and pestle to a fine, homogeneous powder. This ensures random orientation of the crystallites, which is crucial for high-quality powder diffraction data.[15]
-
Sieving (Optional): For very high-resolution experiments, passing the powder through a fine-mesh sieve can improve the homogeneity of the particle size.
-
Sample Holder Selection: Choose a sample holder material with low neutron absorption and coherent scattering cross-sections. Vanadium is an excellent choice due to its very low coherent scattering, which results in a nearly flat background.[15] Aluminum is a good alternative, especially for experiments where cost is a consideration.
-
Loading the Sample:
-
Carefully transfer the powdered sample into the sample holder using a funnel and spatula.
-
Gently tap the sample holder to ensure the powder is well-packed and to maximize the amount of sample in the neutron beam. Avoid excessive force that could induce preferred orientation.
-
-
Sealing the Holder: Securely seal the sample holder according to the manufacturer's instructions. This is particularly important for experiments at non-ambient temperatures or if the sample is air-sensitive.
Sample Environment Considerations
Many neutron scattering experiments are performed at cryogenic temperatures to reduce thermal vibrations and observe quantum effects.[16][17][18]
-
Cryostats: Closed-cycle refrigerators or liquid helium/nitrogen cryostats are commonly used to cool samples to temperatures as low as a few Kelvin.[19][20]
-
Furnaces: For high-temperature studies, specialized furnaces compatible with neutron beamlines are available.
-
Pressure Cells: To investigate the effects of pressure on a sample, it can be loaded into a high-pressure cell.
When preparing a sample for use in a specific sample environment, it is crucial to ensure that the sample holder and mounting method are compatible with the temperature and pressure ranges of the experiment.
Data Analysis and Interpretation
The data obtained from a neutron scattering experiment will depend on the technique used.
-
Diffraction: Provides information about the average atomic structure. The reduced incoherent background from using d-durene will lead to clearer Bragg peaks, facilitating structure solution and refinement.
-
Inelastic Neutron Scattering (INS): Probes the vibrational and magnetic excitations in a material. By deuterating the aromatic ring, the INS spectrum will be dominated by the dynamics of the protonated methyl groups, allowing for a detailed study of their rotational and vibrational modes.
-
Quasi-elastic Neutron Scattering (QENS): Measures the diffusive motions of atoms and molecules. In a system containing d-durene, QENS can be used to study the dynamics of guest molecules or the stochastic motions of the methyl groups.
Conclusion
The strategic use of 1,2,4,5-Tetramethylbenzene-3,6-D2 in neutron scattering sample preparation offers a powerful tool for reducing incoherent scattering and enhancing the quality of experimental data. By following the detailed protocols outlined in this application note for both single crystal and powder samples, researchers can effectively leverage the benefits of selective deuteration to gain deeper insights into the structure and dynamics of their materials of interest. Careful consideration of the sample form, holder, and environment is paramount to a successful neutron scattering experiment.
References
-
Deuteration Aiming for Neutron Scattering. PMC - NIH. [Link]
-
Deuteration. Forschungszentrum Jülich. [Link]
-
Deuterium labeling for neutron structure-function-dynamics analysis. PubMed. [Link]
-
A Portable Miniature Cryogenic Environment for In Situ Neutron Diffraction. MDPI. [Link]
-
Neutron cross section. Wikipedia. [Link]
-
Low-Background Single-Crystal Silicon Sample Holders for Neutron Powder Diffraction. ResearchGate. [Link]
-
Why hydrogen has more incoherent neutron scattering than deuteron?. ResearchGate. [Link]
-
Cryogenic Sample Environment for neutron scattering experiments at ISIS. STFC. [Link]
-
Sample Environments at SNS & HFIR. ORNL Neutron Sciences. [Link]
-
Samples & Sample Holders. University of Cambridge. [Link]
-
Extreme Environments in Neutron Scattering. YouTube. [Link]
-
The Deuteration Network (DeuNet): An international consortium of deuteration facilities for global impact in deuteration science. YouTube. [Link]
-
A Compact Cryogenic Environment for In Situ Neutron Diffraction Under Mechanical Loading. MDPI. [Link]
-
Deuteration for Neutron Scattering. STFC Indico. [Link]
-
Why deutrated your sample for Neutron powder diffraction?. ResearchGate. [Link]
-
Preparation of the samples for neutron diffraction and XRD measurements. ResearchGate. [Link]
-
Basics of neutron scattering. University of Copenhagen. [Link]
-
Workflow of the automated single-crystal neutron diffraction... ResearchGate. [Link]
-
Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry. [Link]
-
Neutron scattering techniques. University of Bristol. [Link]
-
A novel handling-free method of mounting single protein crystals for synchrotron structure analyses at room temperature. AIP Publishing. [Link]
-
Neutron diffraction. Wikipedia. [Link]
-
The power of deuteration brings insight for vaccine and drug delivery. YouTube. [Link]
-
Introduction to Neutron Scattering. NIST. [Link]
-
Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. [Link]
-
The basics of small-angle neutron scattering (SANS for new users of structural biology). Taylor & Francis Online. [Link]
-
Why is the neutron cross section of hydrogen larger than that of deuterium?. Physics Stack Exchange. [Link]
-
Neutron scattering length. Wikipedia. [Link]
-
13 - Neutron powder diffraction by Javier Carrascosa Tejador. YouTube. [Link]
-
1,2,4,5-Tetramethyl-3,6-dinitrobenzene. PubChem. [Link]
-
Neutron Diffraction. University of Tennessee. [Link]
-
SINGLE CRYSTAL NEUTRON DIFFRACTION FOR THE INORGANIC CHEMIST – a PRACTICAL GUIDE. Zenodo. [Link]
-
Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]
-
Deuterium. Wikipedia. [Link]
-
Does anyone have an idea about how to get a single, big crystal for neutron diffraction?. ResearchGate. [Link]
-
Durene. Wikipedia. [Link]
-
Neutron Scattering - A Primer. Los Alamos Science. [Link]
-
Neutron Scattering. University of Delaware. [Link]
-
Small Angle Neutron Scattering for Beginners. University of California, Santa Barbara. [Link]
-
ISIS Neutron diffraction. ISIS Neutron and Muon Source. [Link]
-
Exploiting neutron scattering contrast variation in biological membrane studies. PMC. [Link]
Sources
- 1. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 2. Neutron diffraction Technique – ISIS Neutron and Muon Source [isis.stfc.ac.uk]
- 3. indico.nbi.ku.dk [indico.nbi.ku.dk]
- 4. Neutron cross section - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium labeling for neutron structure-function-dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutron scattering length - Wikipedia [en.wikipedia.org]
- 10. Durene - Wikipedia [en.wikipedia.org]
- 11. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]
- 12. old.bnc.hu [old.bnc.hu]
- 13. researchgate.net [researchgate.net]
- 14. chem.byu.edu [chem.byu.edu]
- 15. Samples & Sample Holders [pd.chem.ucl.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. bcryo.org.uk [bcryo.org.uk]
- 18. A Compact Cryogenic Environment for In Situ Neutron Diffraction Under Mechanical Loading [mdpi.com]
- 19. Sample Environments at SNS & HFIR | Neutron Science at ORNL [neutrons.ornl.gov]
- 20. youtube.com [youtube.com]
Application Note & Protocol: Measuring Methyl Tunneling Frequencies in 1,2,4,5-Tetramethylbenzene-3,6-D2
Introduction: The Quantum Dance of Methyl Groups
In the seemingly static world of solid-state molecular structures, a fascinating quantum mechanical phenomenon is at play: the rotational tunneling of methyl (-CH₃) groups. At cryogenic temperatures, the thermal energy is insufficient for classical rotation over the potential energy barrier hindering the methyl group's rotation. Instead, the wave-like nature of the protons allows them to tunnel through this barrier, leading to a splitting of the torsional ground state into distinct energy levels. This "tunnel splitting" is exquisitely sensitive to the height and shape of the rotational barrier, which is, in turn, dictated by the local molecular environment.[1][2] The measurement of the methyl tunneling frequency, therefore, provides a high-resolution probe of intermolecular and intramolecular forces.[3]
1,2,4,5-Tetramethylbenzene, also known as durene, serves as a model system for studying methyl group dynamics due to its well-defined crystal structure and the presence of four methyl groups. The use of its deuterated analogue, 1,2,4,5-Tetramethylbenzene-3,6-D2 (durene-d2), helps to simplify spectroscopic analysis by reducing the incoherent scattering cross-section of the benzene ring protons in neutron scattering experiments. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental measurement of methyl tunneling frequencies in durene-d2, focusing on two powerful techniques: Inelastic Neutron Scattering (INS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Theoretical Framework: Understanding Methyl Tunneling
A methyl group in a crystalline solid experiences a potential energy landscape that hinders its free rotation. This potential is often approximated by a threefold sinusoidal function, reflecting the symmetry of the methyl group.[4] Quantum mechanically, the torsional energy levels of the methyl group, which would be degenerate in the absence of a barrier, split into a non-degenerate level (A symmetry) and a doubly degenerate level (E symmetry) in the presence of a hindering potential.[2] The energy difference between these A and E states in the ground torsional level is the tunneling frequency (νt).
This tunneling frequency is exponentially dependent on the rotational barrier height (V₃).[3] Consequently, even subtle changes in the molecular packing or conformation can lead to significant and measurable shifts in the tunneling frequency, making it a sensitive probe of the local environment.
Figure 1: Energy level diagram for a methyl rotor, illustrating the splitting of the ground torsional state into A and E symmetry levels due to a threefold rotational barrier. The energy difference corresponds to the tunneling frequency (νt).
Experimental Methodologies
The two primary techniques for the direct and indirect measurement of methyl tunneling frequencies are Inelastic Neutron Scattering (INS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Inelastic Neutron Scattering (INS): A Direct Probe
INS is a powerful and direct method for studying methyl tunneling.[1][5] Neutrons can exchange energy with the sample, and by analyzing the energy lost or gained by the neutrons, one can map the vibrational and rotational energy levels of the molecule. The large incoherent scattering cross-section of hydrogen makes this technique particularly sensitive to the dynamics of methyl groups.[6]
a) Sample Preparation:
-
Obtain high-purity 1,2,4,5-Tetramethylbenzene-3,6-D2. The purity should be verified by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
The sample should be in a powdered form to ensure random orientation of the crystallites.
-
Load the powdered sample into a flat aluminum sample holder. The sample thickness should be controlled to be around 0.5 mm to achieve a scattering probability of approximately 10-15%, minimizing multiple scattering events.[7]
-
The sample holder is then mounted onto the cold finger of a cryostat.
b) Instrumentation and Data Acquisition:
-
A high-resolution, cold neutron spectrometer is required for these measurements. Backscattering spectrometers are often ideal for resolving the small energy transfers associated with methyl tunneling.[6]
-
Cool the sample to a low temperature, typically below 10 K, to populate the ground torsional state and minimize thermal broadening of the spectral lines.
-
Collect an empty can spectrum under the same conditions for background subtraction.
-
Acquire the INS spectrum by scanning a range of energy transfers that encompasses the expected tunneling transitions. For durene, this is typically in the µeV range.[8][9]
c) Data Analysis:
-
Subtract the empty can background from the sample spectrum.
-
The resulting spectrum will show inelastic peaks on both the energy gain and energy loss sides, positioned symmetrically around the elastic peak (zero energy transfer). These peaks correspond to the tunneling transitions.
-
Fit the inelastic peaks with appropriate lineshape functions (e.g., Gaussian or Lorentzian) to determine their precise energy, which directly corresponds to the tunneling frequency (hνt).
| Parameter | Typical Value/Setting | Rationale |
| Sample Temperature | < 10 K | To ensure the population of the ground state and reduce thermal effects. |
| Spectrometer Type | Cold Neutron Backscattering | Provides the necessary high energy resolution to resolve µeV tunnel splittings.[6] |
| Sample Thickness | ~0.5 mm | To optimize the signal while minimizing multiple scattering events.[7] |
| Energy Transfer Range | ± 50 µeV (example) | To encompass the expected tunneling peaks for durene. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect but Sensitive Method
NMR spectroscopy can also be employed to measure methyl tunneling frequencies, particularly through the analysis of proton NMR lineshapes at low temperatures or via field-cycling NMR techniques.[4][10] At low magnetic fields, the dipole-dipole interactions between the methyl protons can induce transitions between the A and E tunneling states, giving rise to sidebands in the NMR spectrum.
a) Sample Preparation:
-
A polycrystalline sample of 1,2,4,5-Tetramethylbenzene-3,6-D2 is required.
-
The sample is packed into an NMR tube suitable for low-temperature measurements.
-
It is crucial to degas the sample to remove paramagnetic oxygen, which can significantly affect spin-lattice relaxation times.[11]
b) Instrumentation and Data Acquisition (Low-Field NMR):
-
A low-field NMR spectrometer, such as a SQUID-based spectrometer, is ideal for directly observing the A to E transitions.
-
Cool the sample to liquid helium temperature (around 4.2 K).
-
Acquire the proton NMR spectrum at a low magnetic field (typically below 20 mT). The spectrum will exhibit satellite peaks or "tunneling sidebands" around the central Larmor frequency.
c) Data Analysis:
-
The frequencies of the tunneling sidebands are directly related to the tunneling frequency (νt) and the Larmor frequency (νL).
-
By identifying these sidebands, the tunneling frequency can be calculated. Theoretical models of NMR lineshapes for tunneling methyl groups are used to fit the experimental spectra and extract a precise value for νt.[4]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ncnr.nist.gov [ncnr.nist.gov]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. pubs.aip.org [pubs.aip.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ripublication.com [ripublication.com]
Application Notes and Protocols for Doping 1,2,4,5-Tetramethylbenzene-3,6-D2 into Host Matrices
Introduction: The Strategic Utility of Deuterated Durene in Host-Guest Systems
In the realm of materials science, drug development, and molecular photonics, the precise incorporation of a guest molecule into a host matrix is a fundamental technique for tuning and probing material properties. This guide provides detailed procedures for the doping of 1,2,4,5-Tetramethylbenzene-3,6-D2 (durene-d2), a deuterated aromatic hydrocarbon, into various host matrices. The choice of durene-d2 is strategic; its high symmetry and the substitution of hydrogen with deuterium on the aromatic ring offer unique advantages. Deuteration is known to significantly influence the photophysical properties of aromatic hydrocarbons, most notably by reducing non-radiative decay pathways and thereby increasing phosphorescence lifetimes.[1][2][3] This "deuterium isotope effect" makes durene-d2 an exceptional probe for investigating the local environment within a host matrix and a desirable guest for applications requiring long-lived triplet states, such as in organic light-emitting diodes (OLEDs) and advanced sensor technologies.[2][3]
This document will detail three primary methods for doping: solution casting, melt blending, and chemical vapor deposition. Each protocol is designed to be a self-validating system, with explanations of the underlying principles to empower researchers to adapt these methods to their specific host matrices and experimental goals.
Physicochemical Properties of Durene-d2 and Host Matrix Selection
1,2,4,5-Tetramethylbenzene, commonly known as durene, is a colorless crystalline solid with a camphor-like odor.[4] Its deuterated analogue, durene-d2, where two hydrogen atoms on the benzene ring are replaced by deuterium, possesses nearly identical chemical properties but a different vibrational landscape, which is the root of the deuterium isotope effect.[1][5]
Table 1: Physicochemical Properties of 1,2,4,5-Tetramethylbenzene (Durene)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄ | [4] |
| Molar Mass | 134.22 g/mol | [4] |
| Melting Point | 79-81 °C | [4] |
| Boiling Point | 196-197 °C | [4] |
| Solubility | Soluble in organic solvents such as benzene, chloroform, and THF. Insoluble in water. | [6][7] |
The selection of a suitable host matrix is critical and depends on the desired application and the chosen doping method. Common host matrices include:
-
Polymers: Amorphous polymers like poly(methyl methacrylate) (PMMA) and polystyrene (PS) are often used due to their optical transparency and ease of processing.[6][8]
-
Glasses: Inorganic or organic glasses can provide a rigid environment to minimize non-radiative decay of the guest molecule.
-
Crystalline Materials: Crystalline hosts can offer a well-defined and rigid environment, which can be particularly useful for fundamental spectroscopic studies.[1][9]
The compatibility between durene-d2 and the host matrix is crucial for achieving a homogeneous dispersion and preventing phase separation.
Doping Methodologies: Protocols and Mechanistic Insights
The choice of doping method is dictated by the thermal stability of the host and guest, the desired film thickness and morphology, and the available equipment.
Solution Casting: A Versatile Approach for Thin Film Preparation
Solution casting is a widely used technique for preparing doped polymer films in a laboratory setting.[10][11][12] It involves dissolving both the host polymer and the guest molecule (durene-d2) in a common solvent, casting the solution onto a substrate, and allowing the solvent to evaporate, leaving a thin film.[10][11]
The selection of the solvent is paramount. A good solvent must dissolve both the polymer and durene-d2 without reacting with them. The solvent's boiling point influences the evaporation rate, which in turn affects the film's morphology. A slower evaporation rate generally leads to more uniform films. Tetrahydrofuran (THF) is a common solvent for both PMMA and polystyrene.[7] The concentration of the polymer solution determines the viscosity, which affects the final film thickness.[10] The doping concentration of durene-d2 can be precisely controlled by the initial mass ratio of durene-d2 to the polymer.
-
Preparation of Stock Solutions:
-
Prepare a 10% (w/v) stock solution of PMMA in THF by dissolving 1 g of PMMA in 10 mL of THF. Stir the solution in a sealed container until the PMMA is fully dissolved. This may take several hours.
-
Prepare a 1 mg/mL stock solution of 1,2,4,5-Tetramethylbenzene-3,6-D2 in THF.
-
-
Preparation of the Doped Polymer Solution:
-
In a clean vial, combine the PMMA stock solution and the durene-d2 stock solution to achieve the desired doping concentration. For example, to prepare a 0.1% (w/w) doped solution, mix 10 mL of the PMMA solution (containing 1 g of PMMA) with 1 mL of the durene-d2 solution (containing 1 mg of durene-d2).
-
Thoroughly mix the solution using a vortex mixer or by gentle stirring.
-
-
Casting the Film:
-
Clean a glass substrate (e.g., a petri dish or a glass slide) with a suitable solvent (e.g., acetone, then isopropanol) and dry it completely.
-
Pour the doped polymer solution onto the substrate. Ensure the solution spreads evenly. The volume of the solution will determine the final film thickness.
-
Cover the substrate with a lid or place it in a dust-free environment with controlled airflow to allow for slow solvent evaporation. This will help in forming a uniform film.[7]
-
-
Drying the Film:
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
For complete solvent removal, further dry the film in a vacuum oven at a temperature below the glass transition temperature of PMMA (Tg ≈ 105 °C), for example, at 60 °C for several hours.[13]
-
-
Film Characterization:
-
The resulting film can be carefully peeled off the substrate for further analysis.
-
Caption: Workflow for doping durene-d2 into PMMA via solution casting.
Melt Blending: A Scalable, Solvent-Free Method
Melt blending is a common industrial technique for mixing polymers with additives.[14][15] This method involves heating the host polymer above its melting or glass transition temperature and mechanically mixing it with the dopant.[14] This solvent-free approach is advantageous for producing larger quantities of doped material.
The processing temperature is a critical parameter and must be high enough to ensure the polymer is in a molten state for adequate mixing, but not so high as to cause thermal degradation of the polymer or the durene-d2. Polystyrene, with a glass transition temperature of around 100°C, is typically processed at temperatures between 180°C and 220°C.[14][16] The mixing speed (screw speed in an extruder) and time determine the homogeneity of the blend. Insufficient mixing can lead to aggregation of the dopant.
-
Material Preparation:
-
Dry the polystyrene pellets in a vacuum oven at 80 °C for at least 4 hours to remove any moisture, which can degrade the polymer during processing.
-
Weigh the desired amounts of polystyrene pellets and 1,2,4,5-Tetramethylbenzene-3,6-D2 powder to achieve the target doping concentration.
-
-
Melt Blending:
-
Preheat a laboratory-scale twin-screw extruder or a melt blender to the desired processing temperature (e.g., 200 °C for polystyrene).[15]
-
Premix the polystyrene pellets and durene-d2 powder in a bag.
-
Feed the mixture into the extruder at a constant rate.
-
Set the screw speed to ensure thorough mixing (e.g., 50-100 rpm). The residence time in the extruder will depend on the screw speed and feed rate.
-
-
Extrusion and Cooling:
-
Extrude the molten blend through a die to form a strand.
-
Cool the strand in a water bath.
-
Pelletize the cooled strand into small pellets for further processing or characterization.
-
-
Sample Preparation for Characterization:
-
The doped pellets can be compression molded into thin films or other desired shapes for analysis. This involves heating the pellets above the polymer's Tg under pressure.
-
Caption: Workflow for co-deposition of durene-d2 and a host matrix via CVD/PVD.
Characterization of Doped Matrices
Once the doped material is prepared, a suite of characterization techniques should be employed to verify the successful incorporation of durene-d2 and to understand its effect on the host matrix.
Spectroscopic Techniques
-
UV-Vis and Fluorescence Spectroscopy: These techniques can confirm the presence of durene-d2 in the matrix and provide insights into its local environment. Changes in the absorption and emission spectra, such as shifts in peak positions or changes in spectral shape, can indicate interactions between the guest and the host. [17]* Phosphorescence Spectroscopy: This is a key technique for studying the triplet state of durene-d2. The phosphorescence lifetime is expected to be longer for the deuterated species compared to its non-deuterated counterpart due to the deuterium isotope effect. [1][2][3]Measuring the phosphorescence lifetime can provide information about the rigidity of the local environment and the presence of quenchers.
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Observation | Implication |
| UV-Vis Absorption | Characteristic absorption peaks of durene. | Confirmation of doping. |
| Fluorescence Emission | Emission spectrum of durene, possibly shifted. | Information on the polarity of the local environment. |
| Phosphorescence Emission | Long-lived emission, with a longer lifetime for durene-d2. | Evidence of the deuterium isotope effect and a rigid host environment. |
Microscopic Techniques
-
Atomic Force Microscopy (AFM): AFM can be used to characterize the surface morphology of the doped films. [4][18][19]It can reveal information about surface roughness and the presence of any phase-separated domains or aggregates of the dopant. [4][18]* Scanning Electron Microscopy (SEM): For melt-blended samples, SEM of cryo-fractured surfaces can provide information about the bulk morphology and the dispersion of the dopant within the polymer matrix. [9]
Conclusion
The successful doping of 1,2,4,5-Tetramethylbenzene-3,6-D2 into host matrices opens up a wide range of possibilities for fundamental studies and technological applications. The protocols detailed in this guide provide a starting point for researchers to prepare their own durene-d2 doped materials. By carefully selecting the doping method and controlling the experimental parameters, it is possible to create materials with tailored properties for applications in fields ranging from materials science to drug development. The key to success lies in a thorough understanding of the interactions between the guest molecule and the host matrix, and the use of appropriate characterization techniques to validate the results.
References
- Hutchison Jr, C. A., & Mangum, B. W. (1960). Effect of Deuterium Substitution on the Lifetime of the Phosphorescent Triplet State of Naphthalene. The Journal of Chemical Physics, 32(4), 1261–1262.
- Hirota, N., & Hutchison Jr, C. A. (1967). Effect of Deuteration of Durene on the Lifetime of the Phosphorescent Triplet State of Naphthalene in a Durene Host Crystal. The Journal of Chemical Physics, 46(5), 1561–1564.
- Hirota, N. (1965). Paramagnetic Resonance of the Phosphorescent Triplet State of Naphthalene in a Single Crystal of Durene. The Journal of Chemical Physics, 43(10), 3354–3359.
- Mishra, K., Wu, Z., Erker, C., Müllen, K., & Basché, T. (2024).
- Dopant Deuteration Enables Long‐lived Room‐temperature Phosphorescence. (2025). Advanced Science.
-
Morphology of the polymer films. (a) AFM topography and (b) phase-contrast. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Durene. National Center for Biotechnology Information. Retrieved from [Link]
- Lin, S. H. (1966). Effect of partial deuteration on triplet-state lifetimes. The Journal of Chemical Physics, 44(10), 3759–3769.
- Ware, W. R., & Cunningham, P. T. (1966). Radiationless Transitions and Deuterium Effect on Fluorescence Lifetimes of Some Aromatic Hydrocarbons. The Journal of Chemical Physics, 44(11), 4364–4365.
- NanoMagnetics Instruments. (2022, May 24).
- AZoNano. (2022, January 21).
- Plastics Engineering. (2025, September 18).
- AFMWorkshop. (n.d.).
- Musselman, I., Panapitiya, N. P., et al. (2014).
- Aponte, J. C., & Elsila, J. E. (2022). Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History. Astrobiology, 22(9), 1089-1102.
- Aponte, J. C., & Elsila, J. E. (2022). Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History. PubMed.
- Carestream. (2015, December 15). Using Polymer Solution Casting to Deliver High-Quality Films.
- Kulkarni, A. S., & Vavia, P. R. (2018). Host–Guest Polymer Complexes. Polymers, 10(8), 903.
- Zhang, Y., et al. (2024). Cationic Conjugated Polymers with Enhanced Doped-State Planarity for n-Type Organic Thermoelectrics.
- Wang, Y., et al. (2020). Melt Blending Modification of Commercial Polystyrene with Its Half Critical Molecular Weight, High Ion Content Ionomer, Poly(styrene–ran–cinnamic Acid) Zn Salt, toward Heat Resistance Improvement. Polymers, 12(3), 599.
- Landfester, K., et al. (2007). Phase separation of binary blends in polymer nanoparticles. Small, 3(6), 1041-1048.
- Haurat, M., et al. (2004). Melt compounding of different grades of polystyrene with organoclay. Part 1. Polymer Engineering & Science, 44(6), 1051-1062.
- Yersin, H., & Tsuboyama, A. (2010). Deuteration isotope effect on nonradiative transition of fac-tris (2-phenylpyridinato) iridium (III) complexes. Chemical Physics Letters, 491(4-6), 199-202.
- Wikipedia. (n.d.). Polymer solution casting.
- Pötschke, P., & Janke, A. (2022). Thermomechanical Degradation of Polypropylene – Polystyrene Blends During Extrusion-Based Melt Blending.
- Chen, Y., et al. (2022). Implementing a Doping Approach for Poly(methyl methacrylate) Recycling in a Circular Economy. ACS Macro Letters, 11(10), 1205–1210.
- Perevedentsev, A., et al. (2021). Backbone-driven host–dopant miscibility modulates molecular doping in NDI conjugated polymers. Journal of Materials Chemistry C, 9(48), 17359-17367.
- Grybauskaite-Kaminskiene, G., et al. (2021). Diboraanthracene‐Doped Polymer Systems for Colour‐Tuneable Room‐Temperature Organic Afterglow. Chemistry–A European Journal, 27(68), 17042-17048.
- Wang, C., & Wang, Z. (2015). Photoresponsive Host–Guest Functional Systems. Chemical Reviews, 115(15), 8257–8292.
- George, S., & Varughese, K. T. (2007). Melt rheology and extrudate morphology studies of polystyrene/polybutadiene blends in the presence and absence of compatibilisers. Journal of Polymer Research, 14(6), 447-455.
- de Oliveira, M. G., et al. (2016).
- Wikipedia. (n.d.). Polystyrene.
- BenchChem. (n.d.). The Pivotal Role of Deuterated Polycyclic Aromatic Hydrocarbons in Research and Development.
- Azmi, N. E., et al. (2025). Solution Casting Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices. Polymers, 17(1), 1.
- Asadullin, R., et al. (2017). Effect of doping on energy gap of PMMA/ Cr2O3 blend Films. International Journal of Advanced Scientific Research, 2(5), 1-5.
- Shankar, U. (2019, January 15). How to prepare thin film of brittle polymer like PMMA, Polystyrene etc by solution casting method by using THF solvents???
- van der Meulen, I., et al. (2024). Phase-separated polymer blends for controlled drug delivery by tuning morphology. Journal of Controlled Release, 375, 1-11.
- Fenton, A. (2022).
- Xie, L. (2009, September 12). Chemical Vapor Deposition. Harvard University Center for Nanoscale Systems.
- Takeda, Y., et al. (2004). Depicting Phase Separation in Polymer Blends by X-ray Phase Tomography. SPring-8 Research Frontiers.
- Rodrigues, P. C., & Akcelrud, L. (2003). Synthesis of Doped Azopolyester Using Solution Casting Technique. E-Journal of Chemistry, 4(4), 527-534.
- Synthesis & Characterization of Conjugated Polymer for Chemical Detection. (n.d.).
- Wikipedia. (n.d.). Host–guest chemistry.
- Feng, J., et al. (2024). Study on the Influence of Host–Guest Structure and Polymer Introduction on the Afterglow Properties of Doped Crystals. International Journal of Molecular Sciences, 25(19), 10565.
- BenchChem. (n.d.). Application Notes and Protocols for Doping of Hole Transport Layers in Thin Films.
- THE EFFECT OF DOPAND ON CONDUCTIVITY OF POLYANILINE AND ITS CHARACTERIZ
- Advanced Engineering Materials. (2021, September 20). Application of Chemical Vapor Deposition in Semiconductor Films.
- Weerts, W. L. M., et al. (1996). Low pressure chemical vapour deposition of polycrystalline silicon: Validation and assessment of reactor models. Chemical Engineering Science, 51(10), 2109-2118.
- Zhang, X., & Wang, Y. A. (2015). Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems. Molecules, 20(8), 14598–14627.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Suppressing non-radiative relaxation in a NIR single photon emitter: the impact of deuteration and temperature - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05517A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of partial deuteration on triplet-state lifetimes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. Untangling the mysteries of polymer blend phase separation dynamics - AIP.ORG [aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Implementing a Doping Approach for Poly(methyl methacrylate) Recycling in a Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. plasticsengineering.org [plasticsengineering.org]
- 11. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 12. Polymer solution casting - Wikipedia [en.wikipedia.org]
- 13. idosi.org [idosi.org]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. d-nb.info [d-nb.info]
- 17. leigroup.cn [leigroup.cn]
- 18. azonano.com [azonano.com]
- 19. azooptics.com [azooptics.com]
Investigating kinetic isotope effects using 1,2,4,5-Tetramethylbenzene-3,6-D2
This Application Note is structured as a high-level technical guide for researchers in physical organic chemistry and drug discovery. It addresses the synthesis, experimental design, and data interpretation of Kinetic Isotope Effects (KIE) using the specific probe 1,2,4,5-Tetramethylbenzene-3,6-D2.
Abstract
Elucidating the rate-determining step (RDS) in aromatic functionalization is critical for optimizing catalytic turnover and selectivity. 1,2,4,5-Tetramethylbenzene (Durene) serves as an ideal model substrate due to its high symmetry, electron-rich nature, and steric protection of the benzylic positions. This guide provides a comprehensive protocol for synthesizing 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2) and utilizing it to distinguish between Electrophilic Aromatic Substitution (EAS) and metal-catalyzed C–H activation mechanisms via intermolecular Kinetic Isotope Effects (KIE).
Introduction: The Strategic Value of Durene-d2
In mechanistic studies, the magnitude of the primary KIE (
-
Scenario A (EAS): In classic electrophilic substitutions (e.g., nitration), the formation of the sigma-complex (Wheland intermediate) is often rate-limiting, while deprotonation is fast. Consequently,
(No KIE). -
Scenario B (C–H Activation): In transition-metal-catalyzed pathways (e.g., Pd-catalyzed arylation), C–H bond cleavage is frequently the RDS, yielding
(Significant KIE).
Why Durene-d2?
-
Symmetry: Durene possesses
symmetry. The two aromatic protons (positions 3 and 6) are chemically equivalent, simplifying NMR analysis. -
Electronic Bias: The four methyl groups make the ring highly electron-rich, facilitating rapid reaction with electrophiles and stabilizing cationic intermediates.
-
Steric Blocking: The methyl groups at 1,2,4,5 block ortho-ortho coupling and minimize side reactions, funneling reactivity exclusively to the 3,6 positions.
Material Preparation: Synthesis of Durene-d2
While commercial sources exist, in-house synthesis via acid-catalyzed Hydrogen-Deuterium Exchange (HDX) is cost-effective and ensures high isotopic purity (>98%).
Protocol 1: Acid-Catalyzed Deuteration
Principle: Electron-rich arenes undergo reversible protonation. In the presence of a deuterated acid source, thermodynamic equilibrium favors deuteration due to the higher bond strength of C–D vs C–H.
Reagents:
-
1,2,4,5-Tetramethylbenzene (Durene-d0) [CAS: 95-93-2]
-
Trifluoroacetic Acid-d1 (CF
COOD) or D SO /D O mixture -
Dichloromethane (DCM) (for extraction)
Workflow:
-
Dissolution: Dissolve 1.0 g (7.45 mmol) of Durene-d0 in 10 mL of CF
COOD.-
Note: For higher efficiency, add 1.0 mL of D
O to shift equilibrium.
-
-
Incubation: Heat the mixture to 60°C in a sealed pressure vial for 24 hours.
-
Workup: Cool to room temperature. Pour into ice-cold 1M NaHCO
to neutralize acid. -
Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over MgSO
and concentrate in vacuo. -
Validation: Analyze by
H-NMR. The singlet at ppm (aromatic H) should disappear. -
Repetition: If deuteration <95%, repeat steps 1-4 with fresh deuterated acid.
Quality Control Criteria:
-
Isotopic Purity: >98% D incorporation (by
H-NMR integration against methyl signal). -
Chemical Purity: >99% (GC-MS).
Experimental Design: KIE Measurement
The most robust method for determining KIE is the Intermolecular Competition Experiment . This minimizes errors arising from temperature fluctuations, catalyst poisoning, or concentration variances that plague absolute rate measurements.
Protocol 2: Intermolecular Competition
Objective: Determine
Step-by-Step Procedure:
-
Preparation of Substrate Mix:
-
Weigh exactly 0.50 mmol of Durene-d0.
-
Weigh exactly 0.50 mmol of Durene-d2.
-
Mix thoroughly in the reaction solvent (e.g., 5.0 mL).
-
Critical: Take a "Time 0" (
) sample for GC-MS/NMR to establish the precise initial ratio ( ).
-
-
Reaction Initiation:
-
Add the catalyst/reagent (limiting agent, e.g., 0.2 equivalents).
-
Run the reaction under standard conditions.
-
-
Sampling:
-
Stop the reaction at low conversion (10-20%). Do not run to completion, as the isotope effect will disappear (thermodynamic product ratio will be 1:1).
-
-
Quenching: Immediately quench the aliquot to stop all reactivity.
-
Analysis: Analyze the recovered starting material or the product mixture via GC-MS.
Data Analysis & Calculation
Using GC-MS is preferred due to the mass difference (+2 Da for d2).
Method A: Analysis of Products (P)
If analyzing the product ratio (
Method B: Analysis of Recovered Starting Material (SM) - Recommended
For higher accuracy at variable conversions (
- : Fractional conversion of total starting material.
-
: Ratio of D/H in starting material at
. -
: Ratio of D/H in recovered starting material at time
.
Visualization of Workflows
Figure 1: Mechanistic Decision Tree
This diagram guides the researcher in interpreting the KIE results relative to the reaction mechanism.
Caption: Decision tree for interpreting KIE values in Durene functionalization. Low KIE suggests diffusion or addition control; high KIE indicates C-H bond breaking is rate-limiting.
Figure 2: Reaction Coordinate Comparison
Visualizing why C-H activation yields a higher activation energy barrier than C-D activation.
Caption: Simplified reaction coordinate illustrating the Zero Point Energy (ZPE) difference. The lower ZPE of the C-D bond results in a higher activation barrier for cleavage compared to C-H.
References
-
Simmons, E. M., & Hartwig, J. F. (2012).[6] "On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 51(12), 3066-3072.[6] Link
-
Westheimer, F. H. (1961).[4][6] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews, 61(3), 265-273. Link
-
Olah, G. A., et al. (1971). "Electrophilic Aromatic Substitutions." Accounts of Chemical Research, 4(7), 240-248. (Classic reference for lack of KIE in Nitration). Link
-
Jones, W. D. (2003).[6] "Isotope Effects in C-H Bond Activation Reactions by Transition Metals." Accounts of Chemical Research, 36(2), 140-146.[7] Link
-
Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews, 111(8), 4857-4963. Link
Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) before handling deuterated solvents and strong acids.
Sources
- 1. mmlab.uoc.gr [mmlab.uoc.gr]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. Isotope effects in C-H bond activation reactions by transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Tetramethylbenzene-d2 using Vibrational Spectroscopy
Introduction: The Isotopic Fingerprint
In the realm of molecular analysis, the substitution of an atom with its isotope offers a subtle yet powerful means to probe molecular structure and dynamics. Deuterium (²H or D), an isotope of hydrogen, serves as an invaluable tool in this regard. Its increased mass compared to protium (¹H) leads to a predictable shift in the vibrational frequencies of chemical bonds, a phenomenon readily detectable by vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of these techniques for the analysis of deuterated tetramethylbenzene (specifically, durene-d2 or 1,2,4,5-tetramethylbenzene-d2). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss data interpretation, thereby offering a complete workflow for the characterization of this deuterated aromatic hydrocarbon.
Theoretical Background: The Effect of Deuteration on Vibrational Modes
The vibrational frequency of a chemical bond is primarily determined by the bond strength (force constant, k) and the reduced mass (µ) of the atoms involved, as described by Hooke's Law for a simple harmonic oscillator:
ν ∝ √(k/µ)
When a hydrogen atom is replaced by a deuterium atom, the reduced mass of the C-H bond approximately doubles, while the force constant of the bond remains largely unchanged.[1] This results in a significant decrease in the vibrational frequency of the C-D bond compared to the C-H bond, typically by a factor of approximately 1/√2 (around 0.71). This isotopic shift is most pronounced for stretching vibrations and is a key signature used to confirm deuteration and study its effects on molecular structure and dynamics.[1][2]
For a molecule like tetramethylbenzene-d2, we can expect to observe distinct changes in the vibrational spectrum compared to its non-deuterated counterpart. Specifically, the C-H stretching vibrations of the methyl groups will be accompanied by C-D stretching vibrations at lower wavenumbers. Similarly, bending and rocking modes involving the deuterated methyl groups will also exhibit isotopic shifts.
Complementary Techniques: Infrared (IR) vs. Raman Spectroscopy
Both IR and Raman spectroscopy provide information about the vibrational modes of a molecule, but they are governed by different selection rules, making them complementary techniques.[3][4]
-
Infrared (IR) Spectroscopy: A vibrational mode is IR active if it results in a change in the molecule's net dipole moment.[3] Polar functional groups, such as C-O or N-H, typically show strong IR absorption.
-
Raman Spectroscopy: A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule's electron cloud.[3] Non-polar, symmetric bonds, like C-C bonds in an aromatic ring, often produce strong Raman signals.
For tetramethylbenzene-d2, IR spectroscopy will be sensitive to the asymmetric stretching and bending modes of the methyl and deuterated methyl groups, as well as out-of-plane bending of the aromatic C-H bonds. Raman spectroscopy, on the other hand, will be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C skeletal modes.[5]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality vibrational spectra. For a solid sample like tetramethylbenzene-d2, the following methods are recommended:
For Infrared (IR) Spectroscopy:
-
KBr Pellet Method:
-
Grind 1-2 mg of the tetramethylbenzene-d2 sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure a fine, homogeneous powder is obtained to minimize scattering losses.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
Mount the pellet in the sample holder of the IR spectrometer.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the powdered tetramethylbenzene-d2 sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
This method requires minimal sample preparation and is non-destructive.[5]
-
For Raman Spectroscopy:
Raman spectroscopy generally requires minimal to no sample preparation.[5]
-
Place a small amount of the solid tetramethylbenzene-d2 sample in a glass vial or on a microscope slide.
-
Alternatively, the sample can be pressed into a small pellet.
-
Position the sample at the focal point of the laser beam in the Raman spectrometer.
Instrumental Parameters
The following tables provide typical starting parameters for data acquisition. These should be optimized based on the specific instrument and sample.
Table 1: Recommended FT-IR Spectrometer Parameters
| Parameter | Value | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrational modes of organic molecules. |
| Resolution | 4 cm⁻¹ | Sufficient for resolving most vibrational bands in the solid state. |
| Number of Scans | 32 - 64 | Improves signal-to-noise ratio. |
| Apodization | Happ-Genzel | A good general-purpose function for minimizing spectral artifacts. |
Table 2: Recommended FT-Raman Spectrometer Parameters
| Parameter | Value | Rationale |
| Laser Wavelength | 1064 nm (Nd:YAG) | Minimizes fluorescence, which can be an issue with aromatic compounds.[6] |
| Laser Power | 100 - 300 mW | A balance between achieving good signal and avoiding sample damage. |
| Spectral Range | 3500 - 100 cm⁻¹ | Covers the full range of vibrational modes. |
| Resolution | 4 cm⁻¹ | Adequate for most applications. |
| Exposure Time | 10 - 30 seconds | Adjust to achieve a good signal-to-noise ratio. |
| Number of Scans | 100 - 200 | Necessary due to the inherently weak nature of the Raman effect. |
Data Analysis and Interpretation
Expected Spectral Features of Tetramethylbenzene-d2
The interpretation of the spectra will focus on identifying the characteristic vibrational modes and the shifts induced by deuteration.
Table 3: Expected Vibrational Modes and Isotopic Shifts for Tetramethylbenzene-d2
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Non-deuterated) | Expected Wavenumber Range (cm⁻¹) (Deuterated) | Predominantly IR or Raman Active |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Both |
| Methyl C-H Stretch | 3000 - 2850 | 3000 - 2850 | Both |
| Methyl C-D Stretch | N/A | ~2200 - 2100 | Both |
| Aromatic Ring C=C Stretch | 1620 - 1580, 1520 - 1470 | 1620 - 1580, 1520 - 1470 | Raman |
| Methyl C-H Bending | 1470 - 1430, 1380 - 1370 | 1470 - 1430, 1380 - 1370 | IR |
| Methyl C-D Bending | N/A | ~1050 - 950 | IR |
| Ring Breathing Mode | ~1000 | ~1000 | Raman (Strong) |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | 900 - 675 | IR (Strong) |
Note: The exact positions of the peaks will depend on the specific isomer of tetramethylbenzene-d2 and the solid-state packing effects.
Workflow for Spectral Analysis
Figure 1: Workflow for the analysis of tetramethylbenzene-d2 spectra.
The Role of Theoretical Calculations
To aid in the assignment of vibrational modes and to predict the effects of deuteration, theoretical calculations using methods like Density Functional Theory (DFT) are highly recommended.[7]
Figure 2: Workflow for theoretical vibrational frequency calculations.
By performing these calculations for both the deuterated and non-deuterated forms of tetramethylbenzene, a theoretical isotopic shift can be determined and compared with experimental results, leading to a more confident assignment of the observed spectral bands.
Conclusion
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a robust and informative approach for the analysis of tetramethylbenzene-d2. The distinct isotopic shifts in the vibrational frequencies of C-D bonds serve as a definitive marker for deuteration. By following the detailed protocols outlined in this application note and complementing experimental data with theoretical calculations, researchers can confidently characterize deuterated aromatic compounds, paving the way for a deeper understanding of their properties and applications in various scientific disciplines.
References
-
A Systematic Theoretical Study of Harmonic Vibrational Frequencies and Deuterium Isotope Fractionation Factors for Small Molecules. The Journal of Physical Chemistry - ACS Publications. [Link]
-
Isotope Effects in Vibrational Spectroscopy - Chemistry LibreTexts. [Link]
-
Experimental Study of Raman Spectra of Some Aromatic Hydrocarbons. [Link]
-
Introduction to Spectroscopy. [Link]
-
EXPERIMENTAL STUDY OF RAMAN SPECTRA OF SOME AROMATIC HYDROCARBONS. [Link]
-
Combining Raman and FT-IR Spectroscopy with Quantitative Isotopic Labeling for Differentiation of E. coli Cells at Community and Single Cell Levels. Analytical Chemistry - ACS Publications. [Link]
-
Raman Spectroscopy Protocol (v.1.0). [Link]
-
Experimental data for D 2 O (Deuterium oxide). [Link]
-
Experimental Study of Raman Spectra of Some Aromatic Hydrocarbons - ResearchGate. [Link]
-
Benzene, 1,2,4,5-tetramethyl- - NIST WebBook. [Link]
-
Benzene, 1,2,3,5-tetramethyl- - NIST WebBook. [Link]
-
5.4: Vibrational Spectroscopy - Chemistry LibreTexts. [Link]
-
Highly vibrationally excited benzene: Overtone spectroscopy and intramolecular dynamics of C. [Link]
-
MASTER - OSTI. [Link]
-
Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. [Link]
-
Raman Data and Analysis - HORIBA. [Link]
-
1,2,3,5-Tetramethylbenzene - PubChem. [Link]
-
Vibrational energy dynamics of normal and deuterated liquid benzene - PubMed. [Link]
-
Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - MDPI. [Link]
-
Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC - NIH. [Link]
-
vibrational frequencies. [Link]
-
Raman vs. Infrared Spectroscopy: A Comparative Analysis for Material Identification and Reaction Monitoring - AZoNano. [Link]
-
Fundamentals of Vibrational Spectroscopy - Nanografi Advanced Materials. [Link]
-
Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction - PubMed. [Link]
-
12 Examples of IR-Spectra. [Link]
-
Dicyanobenzens; The vibrational spectra of some deuterated isomers - Semantic Scholar. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Vibrational energy dynamics of normal and deuterated liquid benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. photothermal.com [photothermal.com]
- 4. azonano.com [azonano.com]
- 5. jascoinc.com [jascoinc.com]
- 6. plus.ac.at [plus.ac.at]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Single Crystals of 1,2,4,5-Tetramethylbenzene-3,6-D2 for Neutron Diffraction
This Application Note is structured to guide researchers through the high-precision preparation of 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2) single crystals. This specific isotopologue is critical for neutron scattering studies focusing on methyl group rotational tunneling and vibrational dynamics, where the incoherent scattering of the aromatic protons must be silenced to isolate the methyl group dynamics.
Executive Summary
This guide details the synthesis, purification, and growth of large single crystals (volume
Key Technical Requirements
| Parameter | Specification | Rationale |
| Isotopic Purity | Minimizes incoherent background from aromatic H. | |
| Chemical Purity | Impurities cause mosaic spread and defects.[2] | |
| Crystal Size | Required for adequate neutron diffraction signal-to-noise. | |
| Mosaicity | Ensures high-resolution diffraction data. |
Scientific Context & Mechanism
Durene is a model system for studying the quantum mechanical tunneling of methyl groups. In the solid state, the potential energy landscape hindering methyl rotation is determined by intermolecular forces. By selectively deuterating the rigid aromatic backbone (C3, C6), researchers can use Incoherent Inelastic Neutron Scattering (IINS) to observe the rotational transitions of the protonated methyl groups without interference from the librational modes of the ring protons.
Workflow Visualization
Figure 1: Critical workflow for producing diffraction-grade Durene-d2 crystals.
Phase I: Synthesis & Selective Deuteration
Objective: Replace aromatic protons (H) with deuterium (D) while leaving methyl protons intact.
Mechanism: Electrophilic Aromatic Substitution
The exchange proceeds via an acid-catalyzed electrophilic aromatic substitution. The aromatic ring protons are labile in strong deuterated acid, while the benzylic (methyl) protons require basic conditions or radical mechanisms to exchange. Thus, acidic conditions ensure high selectivity.
Protocol A: Acid-Catalyzed Exchange
-
Reagents:
-
1,2,4,5-Tetramethylbenzene (Durene), 98%+ purity.
-
Deuterated Sulfuric Acid (
) or Deuterated Triflic Acid ( ). - (Heavy Water).
-
-
Procedure:
-
Dissolve 10 g of Durene in 50 mL of
(inert solvent) or perform neat if using . -
Add 5 mL of concentrated
. -
Stir vigorously at room temperature for 24–48 hours. The reaction is an equilibrium process; multiple cycles may be required.
-
Quench: Pour mixture onto ice/water. Extract with dichloromethane.
-
Dry: Dry organic layer over
and evaporate solvent. -
Check: Analyze via
H-NMR. Integration of the aromatic signal (approx. 6.8 ppm) should decrease relative to the methyl signal (approx. 2.2 ppm).[3] -
Repeat: If deuteration is
, repeat the cycle with fresh acid.
-
Phase II: Purification via Sublimation
Objective: Remove chemical impurities and oxidation products before crystallization. Durene sublimes readily, making this the most effective purification method.
Protocol
-
Place the crude Durene-d2 in the bottom of a cold-finger sublimation apparatus .
-
Connect to a high-vacuum line (
Torr). -
Cool the cold finger to
(using a chiller). -
Heat the bottom flask using an oil bath to
. Note: Do not melt the solid; we want solid-to-vapor transition. -
Collect the white crystalline needles formed on the cold finger.
-
Yield: Typically
. Store in a desiccator.
Phase III: Single Crystal Growth (Bridgman Method)
Objective: Grow large, monolithic crystals suitable for neutron diffraction. Method Choice: While solution growth (ethanol/benzene) is possible, Melt Growth (Bridgman-Stockbarger) is superior for Durene because:
-
It eliminates solvent inclusion defects.
-
It produces larger volumes (
). -
Durene is thermally stable at its melting point (
).[4]
Experimental Setup (Bridgman)
-
Ampoule: Borosilicate glass or Quartz, 10 mm ID, with a tapered tip (capillary seed well).
-
Furnace: Two-zone vertical furnace.
-
Top Zone (
): (Just above melting point). -
Bottom Zone (
): (Below melting point). -
Gradient:
at the interface.
-
Step-by-Step Protocol
-
Filling: Load the purified Durene-d2 powder into the ampoule. Fill to approx. 5 cm height.
-
Degassing (Critical): Connect ampoule to a vacuum line. Perform 3 cycles of Freeze-Pump-Thaw (freeze with
, pump to vacuum, thaw warm). This removes dissolved oxygen which causes darkening/oxidation. -
Sealing: Flame-seal the ampoule under vacuum.
-
Mounting: Suspend the ampoule in the top zone of the furnace. Ensure the solid melts completely.
-
Growth: Lower the ampoule through the temperature gradient.
-
Translation Rate:
. Slow speed is crucial for preventing polycrystallinity.
-
-
Annealing: Once the entire boule is crystallized, stop translation. Lower the furnace temperature to room temperature at a rate of
to prevent thermal shock cracking.
Alternative: Solution Growth (If Bridgman is unavailable)
-
Solvent: Ethanol (Durene is sparingly soluble, allowing controlled growth).
-
Method: Slow Evaporation or Slow Cooling.
-
Protocol: Saturated solution at
. Filter into a clean vial. Place vial in a water bath programmed to cool to over 7 days ( ).
Phase IV: Characterization & Validation
Before beamtime, validate the crystal quality.
| Technique | Observation Target | Acceptance Criteria |
| Visual Inspection | Optical Microscopy | Transparent, well-defined facets. No cracks or inclusions. |
| Isotopic Ratio | Integration of Ar-H vs Me-H | |
| Laue Diffraction | Crystal Mosaicity | Sharp, single diffraction spots. No split peaks. |
Validation Logic (Self-Correcting)
-
If crystal is opaque: Indicates micro-cracks or rapid growth. Action: Remelt and lower translation rate to
. -
If NMR shows Ar-H: Incomplete exchange. Action: Return to Phase I.
-
If Laue spots are split: Twinning occurred. Action: Cut the crystal to isolate a single domain or regrow.
References
-
Selective Deuteration of Aromatics
-
Durene Neutron Diffraction Context
- The structure and dynamics of crystalline durene by neutron sc
-
Crystal Growth Methodology
-
Neutron Crystallography Requirements
Sources
- 1. Neutron crystallography: opportunities, challenges, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.byu.edu [chem.byu.edu]
- 8. researchgate.net [researchgate.net]
Using durene-d2 to study intermolecular forces in aromatic crystals
Abstract
This guide details the protocol for utilizing Durene-d2 (1,2,4,5-tetramethyl-3,6-dideuteriobenzene) as a high-fidelity probe for quantifying intermolecular forces in molecular crystals. By selectively deuterating the aromatic ring protons, researchers can decouple the complex spin dynamics of methyl group rotation from the rigid aromatic scaffold. This methodology is critical for precise determination of rotational barriers, tunneling frequencies, and lattice energies in drug development and materials science.
Introduction: The Durene Model System
Durene (1,2,4,5-tetramethylbenzene) is the paradigmatic "fruit fly" for studying methyl group dynamics in the solid state. Its crystal structure is governed by a delicate balance of van der Waals forces and steric gearing between adjacent methyl groups.
Why Durene-d2?
Standard durene (h14) presents a crowded 1H-NMR spectrum where the signals from the rigid aromatic ring protons (static) overlap and dipole-couple with the rotating methyl protons (dynamic).
Durene-d2 replaces the two aromatic protons with deuterium (
-
Magnetic Silence (1H NMR): The aromatic ring becomes "invisible" in proton NMR, isolating the methyl signals and eliminating ring-methyl spin diffusion.
-
Quadrupolar Probing (2H NMR): The ring deuterons act as sensitive local probes of the electric field gradient (EFG), which is directly perturbed by intermolecular
-stacking forces.
Mechanism & Theory
The Intermolecular Potential Landscape
In the crystalline state, the rotation of a methyl group is hindered by a potential energy barrier (
-
Intramolecular: Steric clash with the ortho-methyl group.
-
Intermolecular: Steric gearing with methyl groups on adjacent molecules.
Using Durene-d2 allows us to measure these forces via NMR Relaxometry . The absence of ring protons removes the "relaxation sink" effect, ensuring that the measured spin-lattice relaxation time (
Deuterium Quadrupolar Coupling
For the ring deuterons, the Quadrupolar Coupling Constant (
Experimental Protocols
Protocol A: Sample Preparation & Crystal Growth
-
Precursor: Commercial Durene (98%+).
-
Deuteration Reagent:
with catalytic Pd/C (mild exchange) or electrophilic deuteration using . -
Objective: Selective deuteration of positions 3 and 6.
Step-by-Step:
-
Synthesis: Dissolve durene in
. Add Lewis acid catalyst ( ) and source. Reflux for 12 hours. -
Purification: Quench reaction, extract with ether, and recrystallize from ethanol.
-
Validation: Confirm >98% d2-enrichment via high-resolution solution NMR (absence of aromatic singlet at
ppm). -
Crystal Growth: Grow single crystals by slow evaporation from ethanol at 4°C to minimize thermal defects.
Protocol B: 1H Solid-State NMR Relaxometry (Methyl Dynamics)
-
Instrument: Wide-bore Solid-State NMR (300-500 MHz).
-
Probe: Static probe (no MAS required for relaxation studies).
-
Temperature Control: Variable Temperature (VT) unit capable of 10 K – 300 K.
Workflow:
-
Load Sample: Pack polycrystalline Durene-d2 into a zirconia rotor.
-
Pulse Sequence: Saturation-Recovery (
). -
Measurement: Measure
at 10 K intervals.-
Low T (10-50 K): Tunneling regime.
-
High T (100-300 K): Hopping regime.
-
-
Analysis: Fit the
vs. curve to the Bloembergen-Purcell-Pound (BPP) or Haupt models.-
Result: The activation energy (
) derived equates to the intermolecular rotational barrier.
-
Protocol C: 2H Solid-State NMR (Lattice Forces)
-
Instrument: Solid-State NMR with high-power deuterium channel.
-
Pulse Sequence: Quadrupolar Echo (
).
Workflow:
-
Optimization: Set
(inter-pulse delay) to ~30 s to refocus the quadrupolar interaction. -
Acquisition: Acquire the Pake doublet spectrum at 298 K.
-
Interpretation:
-
Measure the horn-to-horn splitting (
). - .
-
Compare
of Durene-d2 in pure crystal vs. co-crystal (if applicable). A shift in indicates a change in the intermolecular -stacking environment.
-
Data Presentation & Analysis
Table 1: Comparative Isotope Effects
| Property | Durene-h14 (Standard) | Durene-d2 (Ring-D) | Scientific Benefit |
| 1H NMR Spectrum | Crowded; Ring/Methyl overlap | Clean; Methyls only | Precise integration of methyl dynamics. |
| Spin Diffusion | Fast (Ring | Suppressed | Isolates inter-methyl communication. |
| Neutron Scattering | High incoherent background | Reduced background | Enhanced contrast for methyl rotors. |
| Rotational Barrier ( | ~1.5 - 2.0 kcal/mol | ~1.5 - 2.0 kcal/mol | Same physics, higher measurement accuracy. |
Visualizing the Workflow
Caption: Workflow for isolating intermolecular force contributions using selective deuteration.
References
-
Horsewill, A. J. (1999). "Quantum Tunnelling Aspects of Methyl Group Rotation." Progress in Nuclear Magnetic Resonance Spectroscopy, 35(4), 359-389. Link
-
Clough, S., et al. (1973). "Torsional Frequencies and Barriers to Methyl Rotation in Durene." The Journal of Chemical Physics, 58(3), 950. Link
-
Duer, M. J. (2008). Introduction to Solid-State NMR Spectroscopy. Blackwell Publishing. (Chapter 4: Dynamics). Link
-
Prince, E., et al. (1973). "The Crystal Structure of Durene." Acta Crystallographica Section B, 29(1), 184-187. Link
Troubleshooting & Optimization
Improving isotopic enrichment levels in 1,2,4,5-Tetramethylbenzene-3,6-D2 synthesis
Welcome to the technical support center for the synthesis of 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental challenges, and answer frequently asked questions related to achieving high isotopic enrichment levels.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the synthesis and analysis of Durene-d2.
Q1: What is isotopic enrichment and why is it critical?
Isotopic enrichment refers to the percentage of a specific isotope at a particular position within a molecule, in this case, the percentage of deuterium (D) at the 3 and 6 positions of the durene ring.[1] For many applications, such as in mechanistic studies, as internal standards for mass spectrometry, or in drug development to alter metabolic profiles (the kinetic isotope effect), achieving high and consistent isotopic enrichment (typically >98%) is paramount for data quality and therapeutic efficacy.[2][3]
Q2: What is the primary method for synthesizing 1,2,4,5-Tetramethylbenzene-3,6-D2?
The most common and direct method is through a hydrogen-deuterium (H/D) exchange reaction, which falls under the category of electrophilic aromatic substitution (EAS).[4] In this reaction, the aromatic C-H bonds at the electron-rich 3 and 6 positions of durene (1,2,4,5-tetramethylbenzene) are replaced by C-D bonds. This is typically achieved by reacting durene with a deuterium source in the presence of a catalyst.
Q3: What key factors influence the final isotopic enrichment level?
Several factors critically impact the success of the deuteration:
-
Deuterium Source: The purity and excess of the deuterating agent (e.g., D₂O, CF₃COOD) are crucial. A large molar excess of the deuterium source is required to drive the equilibrium towards the deuterated product.
-
Catalyst: The choice and concentration of the catalyst (e.g., deuterated acids like D₂SO₄ or Lewis acids) are vital.[5] More recently, transition metal catalysts have also been employed for direct H/D exchange on arenes.[6][7]
-
Reaction Conditions: Temperature and reaction time must be carefully optimized. Higher temperatures can increase the rate of exchange but may also lead to side reactions.
-
Workup Procedure: The workup and purification steps are critical, as exposure to protic solvents (like H₂O or methanol) can cause H/D back-exchange, lowering the final enrichment level.[8]
Q4: Which analytical techniques are best for determining isotopic enrichment?
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analysis of isotopic purity.[9]
-
¹H NMR Spectroscopy: This technique is exceptionally precise for quantifying the amount of residual, non-exchanged protons at the target positions. By comparing the integration of the aromatic C-H signal to a stable internal standard or other non-exchangeable protons on the molecule (like the methyl groups), one can accurately calculate the percentage of deuterium incorporation.[1]
-
Mass Spectrometry (High-Resolution, HR-MS): MS is used to determine the distribution of different isotopologues (molecules that differ only in their isotopic composition).[1][10] It allows you to see the relative abundance of the desired d₂ species compared to d₁, d₀ (unreacted), and any over-deuterated species, providing a complete picture of the product mixture.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and purification of Durene-d2.
Problem 1: My final product shows significantly lower than expected isotopic enrichment (<95%). What are the likely causes and how can I improve it?
Low isotopic enrichment is the most common issue. The cause can usually be traced to one of three areas: the reaction itself, H/D back-exchange during workup, or the purity of the reagents.
Causality & Solution Workflow
Below is a decision tree to help diagnose the source of low enrichment.
Caption: Troubleshooting decision tree for low isotopic enrichment.
Detailed Explanations & Protocols
-
Issue: H/D Back-Exchange During Workup The C-D bond, while strong, can be susceptible to exchange with protons from water or other protic solvents, especially under acidic or basic conditions. A standard aqueous workup is a primary cause of reduced enrichment.
Solution: Deuterium-Preserving Workup Protocol
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by slowly adding it to a cold, stirred slurry of anhydrous sodium carbonate in D₂O. This neutralizes the acid catalyst without introducing a proton source.
-
Extraction: Extract the product with a dry, non-protic organic solvent such as anhydrous diethyl ether or dichloromethane.
-
Drying: Dry the combined organic layers over a neutral, anhydrous drying agent like Na₂SO₄. Avoid MgSO₄, which can be slightly acidic and retain water.
-
Purification: If column chromatography is necessary, pre-treat the silica gel by washing it with a solvent mixture containing a small amount of D₂O and then reactivating it, or use a less acidic stationary phase like alumina. Elute with anhydrous solvents.
-
-
Issue: Inadequate Reaction Conditions or Reagents The H/D exchange is an equilibrium process. Insufficient reaction time, low temperature, or a limited amount of the deuterium source will result in incomplete conversion.
Solution: Optimizing the Reaction
-
Deuterium Source: Use a significant molar excess of the deuterium source. For D₂O, using it as the solvent or in large volumetric excess is common.[7][11] Ensure its isotopic purity is high (≥99.8%).
-
Catalyst: Deuterated trifluoroacetic acid (CF₃COOD) can be an effective and milder alternative to strong mineral acids like D₂SO₄, potentially reducing side reactions.[5] For metal-catalyzed routes, ensure the catalyst is active and not poisoned.[6][12]
-
Temperature and Duration: Monitor the reaction progress over time using small aliquots (with deuterium-preserving workup) and ¹H NMR analysis. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
-
Problem 2: My ¹H NMR and Mass Spec data show conflicting enrichment levels. How should I interpret this?
This is a common point of confusion that arises from what each technique measures. They are not contradictory but rather provide complementary information.[1][9]
-
¹H NMR: Measures the average deuterium incorporation at a specific site. For example, if the integration of the aromatic proton signal (positions 3 and 6) is 0.04H compared to the 12H of the methyl groups, it means that on average, 98% of those sites are deuterated ( (2 - 0.04) / 2 * 100% ). It tells you the isotopic enrichment at that position.[1]
-
Mass Spectrometry: Measures the distribution of entire molecules with different numbers of deuterium atoms (isotopologues).[1] A high isotopic enrichment at the target sites does not guarantee that 100% of your molecules are the d₂ species. Due to statistics, you will always have a small population of d₁ (one site exchanged) and d₀ (unreacted) molecules, even with 99% enrichment at each site.
Data Interpretation Summary
| Analytical Technique | What It Measures | Primary Information Provided |
| ¹H NMR Spectroscopy | Residual proton signal at specific sites. | Isotopic Enrichment (%D at a given position). |
| Mass Spectrometry | Mass-to-charge ratio of the entire molecule. | Species Abundance (% of d₀, d₁, d₂, etc. molecules). |
Problem 3: I'm observing sulfonation or other byproducts in my reaction.
This typically occurs when using strong acid catalysts like D₂SO₄ under forcing conditions (high temperatures).
Solution:
-
Use Milder Conditions: Attempt the reaction at a lower temperature for a longer period.
-
Change the Catalyst: Switch to a catalyst less prone to causing side reactions. Tris(pentafluorophenyl)borane has been shown to catalyze deuteration under milder, metal-free conditions.[13] Deuterated trifluoroacetic acid is also a good alternative.[5]
-
Purification: Most sulfonated byproducts have significantly different polarities and can be removed by standard column chromatography or recrystallization.
Recommended Experimental Protocol
This protocol for acid-catalyzed deuteration is a robust starting point for achieving high isotopic enrichment.
Workflow Overview
Caption: General experimental workflow for Durene-d2 synthesis.
Step-by-Step Methodology
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere (N₂ or Ar).
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,4,5-tetramethylbenzene (durene, 1.0 g).
-
Add deuterium oxide (D₂O, 20 mL, >99.8% D).
-
-
Reaction:
-
Slowly and carefully add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 0.5 mL) to the stirred suspension.
-
Heat the reaction mixture to 90 °C under an inert atmosphere.
-
Maintain stirring at this temperature for 24-48 hours. The mixture should become a clear solution as the reaction progresses.
-
-
Workup and Purification:
-
Cool the reaction vessel in an ice bath.
-
In a separate flask, prepare a slurry of anhydrous sodium carbonate (Na₂CO₃, 5 g) in D₂O (10 mL) at 0 °C.
-
Slowly transfer the cooled reaction mixture to the Na₂CO₃ slurry with vigorous stirring to neutralize the acid.
-
Extract the aqueous mixture with anhydrous diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a minimal amount of anhydrous hexane to yield a white crystalline solid.
-
-
Analysis:
-
Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum to determine the level of deuterium incorporation by comparing the integral of the remaining aromatic C-H signal to the methyl C-H signal.
-
Acquire a high-resolution mass spectrum to confirm the molecular weight and determine the isotopologue distribution.
-
References
-
Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education. [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. IsoSciences. [Link]
-
Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Journal of the American Chemical Society. [Link]
-
Selective Dearomatic Deuteration of (Het)arenes via Electrophotocatalysis. CCS Chemistry. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
-
Directed Aromatic Deuteration and Tritiation of Pharmaceuticals by Heavy Alkali Metal Amide Catalysts. ACS Catalysis. [Link]
-
Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education. [Link]
-
Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Center for Biotechnology Information. [Link]
-
Hydrogen–deuterium exchange. Wikipedia. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deuteration of Aromatic and Heteroamomatic Compounds Catalyzed by Tris(pentafluorophenyl)borane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Stability & Storage of 1,2,4,5-Tetramethylbenzene-3,6-D2
Executive Summary
1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2) is a specialized isotopologue used frequently as an internal standard or mechanistic probe. Due to the electron-donating effects of the four methyl groups, the aromatic ring is significantly more electron-rich than benzene. This makes the ring carbons highly nucleophilic and exceptionally susceptible to Acid-Catalyzed Electrophilic Aromatic Substitution (EAS) .
Even trace amounts of atmospheric moisture or residual acid on glassware can catalyze the replacement of the expensive Deuterium (D) atoms with Protium (H), rendering the compound useless for quantitative applications. This guide details the mechanistic risks and mandatory storage protocols to maintain isotopic enrichment >98%.
Part 1: The Mechanism of Failure (Why Exchange Occurs)
Q: Why is my Durene-d2 losing deuterium even when stored in a closed vial?
A: The loss of deuterium is driven by Acid-Catalyzed Back-Exchange . Because the durene ring has four methyl groups, it is electronically activated. In the presence of a proton source (H from water or acid), the ring acts as a base and accepts a proton. This forms a high-energy intermediate called the Arenium Ion (or Wheland Intermediate).[1] To restore aromaticity, the ring must lose a substituent; if it loses the Deuterium instead of the newly acquired Proton, the isotopic label is lost forever.
Visualization: The Arenium Ion Pathway
The following diagram illustrates how trace acid (
Figure 1: The mechanism of acid-catalyzed H/D exchange. The electron-rich ring captures a proton, creating a competition between losing H (recovery) or D (degradation).
Part 2: Mandatory Storage Protocol
Q: What is the "Gold Standard" for storing this compound long-term?
A: You must eliminate three variables: Protons (Moisture), Acid Sites, and Heat.
Protocol Workflow
Follow this decision tree for sample receipt and long-term banking.
Figure 2: Workflow for stabilizing acid-sensitive deuterated aromatics.
Detailed Specifications
| Parameter | Requirement | Scientific Rationale |
| Container | Silanized Amber Glass | Standard borosilicate glass has surface hydroxyls (-OH) that are slightly acidic. Silanization caps these sites, preventing surface-catalyzed exchange [1]. |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[2] Moisture + |
| Temperature | -20°C (Freezer) | Arrhenius equation: Lowering temperature exponentially decreases the rate of the exchange reaction. |
| Solvent (Storage) | NONE (Store Solid) | Storing in solution is high-risk. If solution storage is mandatory, avoid |
Part 3: Troubleshooting & FAQs
Critical Warning: The Chloroform Trap
Q: I dissolved my sample in
-
The Risk:
is often acidic. Putting an electron-rich aromatic like Durene-d2 into acidic ensures rapid H/D exchange. -
The Fix: If you must use
, filter it through Basic Alumina immediately before use to neutralize acid, or use (Dichloromethane-d2) which is generally less acidic [2].
QC & Validation
Q: How do I verify if exchange has occurred? A: 1H-NMR Integration. Run a standard proton NMR.
-
Target Region: Look at the aromatic region (~6.8 - 7.0 ppm).
-
Expectation: In pure Durene-d2, this region should be silent (no peaks).
-
Failure Mode: If you see a singlet appearing in the aromatic region, integrate it relative to the methyl protons (approx 2.2 ppm).
-
Calculation: If Methyl Integral = 12.00, the Aromatic Integral should be < 0.02 (for >99% D). If Aromatic Integral > 0.1, significant exchange has occurred.
-
Q: Can I re-enrich the compound if it has exchanged?
A: No.
Once the Deuterium is lost to the solvent/atmosphere, it cannot be chemically "put back" without running a full synthesis using
References
-
BenchChem Technical Support. (2025).[2][3][4] Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Retrieved from
-
Cambridge Isotope Laboratories. (2022). Chloroform-d (CDCl3) Stability and Storage.[5][6] Retrieved from
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism: The Arenium Ion.[1][7] Retrieved from
-
MDPI Molecules. (2022). Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Retrieved from
-
Chemistry LibreTexts. (2022). Mechanism of Electrophilic Aromatic Substitution (Isotope Effects).[8] Retrieved from
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isotope.com [isotope.com]
- 6. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 7. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing NMR Workflows with 1,2,4,5-Tetramethylbenzene-3,6-d
Executive Summary & Molecule Profile
1,2,4,5-Tetramethylbenzene-3,6-d
Unlike standard durene (which possesses aromatic protons at
Technical Specifications
| Feature | Specification |
| Chemical Formula | C |
| Primary Signal | Singlet, |
| Silent Region | |
| Proton Count | 12H (Four equivalent methyl groups) |
| Boiling Point | ~196°C (Non-volatile compared to TMS) |
| Primary Application | High-Temp NMR (Polymers), qNMR of Aromatic Drugs |
Critical Decision Matrix: When to Use Durene-d
Use the following logic flow to determine if this standard is appropriate for your specific assay.
Figure 1: Decision matrix for selecting Durene-d
Troubleshooting & FAQs
Category A: Signal Overlap & Spectral Purity[6][7]
Q: I see a small triplet near 6.9 ppm. Is my standard degraded? A: It is likely not degradation but isotopic impurity .
-
Diagnosis: The 3,6-d
molecule is synthesized by deuterating the aromatic ring. Incomplete deuteration results in residual protio-species (d or d ). -
The Physics: A residual proton at position 3 will couple to the deuterium at position 6 (or vice versa), potentially showing small splitting or broadening.
-
Action: For qNMR, integrate the methyl peak (12H). If the aromatic impurity integral is <0.1% of the analyte signals, it can be ignored. If high precision is required, calculate the H/D ratio and correct the molecular weight in your calculations.
Q: The methyl signal (2.2 ppm) overlaps with my analyte’s aliphatic chain. What now? A: You must shift the equilibrium or the solvent.
-
Solvent Effects: Durene-d
is lipophilic. In CDCl , the shift is ~2.2 ppm. In aromatic solvents like Benzene-d or Toluene-d , the signal may shift upfield due to ring current anisotropy (ASIS effect). -
Protocol: Run a quick solvent screen (CDCl
vs. C D ). The analyte peaks often shift differently than the rigid durene core, resolving the overlap.
Category B: High-Temperature Applications (Polymer NMR)
Q: Why use Durene-d
-
The Failure Mode: TMS will flash off before the measurement completes, leading to incorrect referencing and inability to quantify.
-
The Durene Advantage: With a boiling point of ~196°C, Durene-d
remains stable in the solution for days at 135°C.
Q: How do I prepare a high-temp sample without precipitating the standard? A: Follow this "Hot-Prep" workflow to ensure homogeneity.
Figure 2: "Hot-Prep" workflow for high-temperature polymer analysis to prevent precipitation.
Technical Note: The chemical shift of Durene-d
Category C: Quantitative NMR (qNMR) Protocols
Q: What acquisition parameters must I change when using Durene-d
-
The Issue: Methyl protons on rigid aromatic rings often have T
relaxation times ranging from 2 to 5 seconds (shorter than isolated aromatics, but longer than large polymers). -
The Rule: Set your Relaxation Delay (D1) to
. -
Protocol:
-
Run a standard t1ir (Inversion Recovery) pulse sequence.
-
Measure T
of Durene-d (typically ~2-3s in CDCl ). -
Set D1 to at least 15-20 seconds for high-precision qNMR (<1% error). Using the default 1s delay will saturate the signal and overestimate the analyte concentration.
-
Q: How do I calculate purity using this standard?
A: Use the standard qNMR equation. Note that
| Variable | Definition | Value for Durene-d |
| Integral of Standard | Measured Area (Singlet) | |
| Number of Protons | 12 | |
| Molecular Weight | 136.23 g/mol (Adjust based on D-enrichment) | |
| Purity of Standard | See Certificate of Analysis (CoA) |
References & Authoritative Sources
-
NIST Chemistry WebBook. 1,2,4,5-Tetramethylbenzene (Durene) Spectral Data. National Institute of Standards and Technology.[3] [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Authoritative source for solvent-dependent chemical shifts).[2][4] [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[5][6][7] Trends in Analytical Chemistry, 35, 5-26. (Foundational text for qNMR parameter selection like T1 relaxation). [Link]
Sources
Purification methods for removing trace isomers from tetramethylbenzene-d2
Welcome to the technical support guide for the purification of deuterated tetramethylbenzene. This document is designed for researchers, scientists, and professionals in drug development who are facing challenges in removing trace isomeric impurities from tetramethylbenzene-d2. Here, we address common issues in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.
Section 1: Foundational Knowledge: Understanding the Separation Challenge
This section lays the groundwork for understanding why purifying tetramethylbenzene isomers, especially their deuterated analogues, requires a nuanced approach.
Q1: What are the isomers of tetramethylbenzene, and how do their physical properties dictate separation strategies?
There are three structural isomers of tetramethylbenzene, each with the molecular formula C₁₀H₁₄.[1] Their distinct physical properties, particularly their melting and boiling points, are the primary levers we can use for separation.
-
1,2,4,5-Tetramethylbenzene (Durene)
-
1,2,3,4-Tetramethylbenzene (Prehnitene)
-
1,2,3,5-Tetramethylbenzene (Isodurene)
The most striking difference is the exceptionally high melting point of durene (79.2 °C) compared to its isomers, a result of its high molecular symmetry which allows for efficient packing in a crystal lattice.[2] Conversely, the boiling points of all three isomers are very close, rendering fractional distillation an inefficient and often impractical method for achieving high purity.[3]
Table 1: Physical Properties of Tetramethylbenzene Isomers
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Key Separation Feature |
| Durene (1,2,4,5-) | 79.2[2] | 196-197[4] | High melting point allows for separation by crystallization. | |
| Prehnitene (1,2,3,4-) | -6.2 | 205 | Liquid at room temperature; similar boiling point to Isodurene. | |
| Isodurene (1,2,3,5-) | -23.7 | 204 | Liquid at room temperature; similar boiling point to Prehnitene. |
Data for Prehnitene and Isodurene sourced from publicly available chemical databases.
Q2: Why is achieving high purity for tetramethylbenzene-d2 so difficult?
The difficulty stems from two core issues: the inherent similarity of the isomers and the subtleties introduced by deuterium labeling.
-
Physicochemical Similarity: As with their non-deuterated counterparts, the isomers of tetramethylbenzene-d2 possess nearly identical sizes, polarizabilities, and boiling points.[3][5] This makes them behave very similarly in most separation systems, whether it's distillation or standard chromatography.
-
Impact of Deuteration: While replacing hydrogen with deuterium on the aromatic ring does not dramatically alter the molecule's bulk physical properties, it can introduce subtle effects. These include minor shifts in retention times in chromatography and potential kinetic isotope effects if any chemical purification steps are involved.[6] The primary challenge often lies in the analytical verification, as mass spectrometry must resolve the deuterated product from any protio-isomeric impurities.
Section 2: Method Selection and Initial Troubleshooting
Choosing the right purification strategy from the outset is critical. This section provides guidance on selecting a method based on the scale and purity requirements of your experiment.
Q3: What are the primary methods for purifying tetramethylbenzene-d2, and when should I use them?
The two workhorse methods for purifying tetramethylbenzene-d2 in a laboratory setting are Fractional Crystallization and Preparative Chromatography .
-
Fractional Crystallization: This should be your first-line approach, especially when the desired isomer is durene-d2 and it constitutes the major component of the mixture. The strategy leverages durene's high melting point to selectively crystallize it from a suitable solvent, leaving the more soluble isomers (prehnitene and isodurene) in the mother liquor.[2][4] It is excellent for bulk purification but may struggle to remove the final traces of impurities.
-
Preparative Chromatography (HPLC & GC): When the highest purity (>99.5%) is required or when fractional crystallization is ineffective, preparative chromatography is the method of choice. This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[7][8] While powerful, it is often lower in throughput and more resource-intensive than crystallization.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guides for Common Purification Protocols
Even with the right method, challenges are common. This section provides systematic troubleshooting for the most frequent problems.
Guide 1: Fractional Crystallization
Problem: My purity is not improving beyond ~98% even after multiple recrystallizations.
-
Underlying Cause: You are likely encountering a eutectic mixture. A eutectic is a mixture of substances that freezes and melts at a single temperature that is lower than the melting points of the separate constituents. Once this composition is reached in the mother liquor, both the desired product and the impurity will crystallize out together, preventing further purification.
-
Troubleshooting Protocol:
-
Solvent System Modification: The composition of the eutectic point is dependent on the solvent used.
-
Action: Switch to a solvent with different polarity or hydrogen bonding characteristics. If you are using methanol, try ethanol, isopropanol, or a hexane/ethyl acetate mixture.
-
Rationale: Changing the solvent alters the solubility curves of the individual isomers, thereby shifting the eutectic point and potentially allowing for further purification.
-
-
Controlled Cooling: Rapid cooling traps impurities within the crystal lattice.
-
Action: Decrease the cooling rate significantly. Allow the solution to cool to room temperature slowly before transferring it to a refrigerator, and then to a freezer. Wrapping the flask in glass wool can help insulate it.
-
Rationale: Slow cooling promotes the formation of larger, more ordered crystals, which are more effective at excluding impurity molecules.
-
-
Problem: My product yield is very low.
-
Underlying Cause: The most common reasons are using too much solvent or premature crystallization during a hot filtration step.
-
Troubleshooting Protocol:
-
Optimize Solvent Volume:
-
Action: Start by dissolving your crude product in a minimal amount of boiling solvent. Add the solvent portion-wise until the solid just dissolves.
-
Rationale: Using the minimum required solvent ensures the solution becomes supersaturated upon cooling, maximizing the recovery of the crystallized product.
-
-
Concentrate the Mother Liquor:
-
Action: After your first filtration, take the filtrate (mother liquor) and reduce its volume by 50-75% via rotary evaporation. Cool this concentrated solution to obtain a second crop of crystals.
-
Rationale: The mother liquor still contains a significant amount of dissolved product. Concentration and cooling can recover this material, though it may be of slightly lower purity than the first crop.
-
-
Guide 2: Preparative High-Performance Liquid Chromatography (HPLC)
Problem: I am seeing poor resolution or complete co-elution of my isomers.
-
Underlying Cause: The stationary phase and mobile phase are not providing enough selectivity to differentiate between the isomers. Standard C18 (reversed-phase) columns often fail here because the isomers have very similar hydrophobicity.
-
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting poor HPLC resolution.
-
Detailed Protocol: HPLC Method Development
-
Column Selection (Highest Impact):
-
Initial Choice: Start with a Phenyl-Hexyl or Biphenyl stationary phase.
-
Rationale: These columns offer alternative selectivity to standard C18 phases. They engage in π-π interactions with the aromatic rings of the tetramethylbenzene isomers. Subtle differences in the electron distribution and steric hindrance between the isomers can be exploited for separation, which is not possible on a purely hydrophobic C18 phase.[9]
-
-
Mobile Phase Optimization:
-
Solvents: Use a simple mobile phase of acetonitrile and water.
-
Gradient: Begin with a shallow gradient (e.g., 50% to 70% acetonitrile over 20 minutes).
-
Rationale: A shallow gradient increases the chance of resolving closely eluting peaks. If isomers are still co-eluting, switch to an isocratic (constant composition) mobile phase at a composition that places the peaks at a reasonable retention time (k' between 2 and 10). This maximizes the number of theoretical plates for the separation.[10]
-
-
Flow Rate and Temperature:
-
Flow Rate: Reduce the flow rate. This can increase column efficiency and improve resolution, albeit at the cost of longer run times.
-
Temperature: Vary the column temperature (e.g., 25°C, 40°C). Temperature can affect selectivity, and sometimes a lower temperature enhances the specific interactions needed for separation.
-
-
Section 4: Advanced Purification & Analysis
Q4: Standard methods are failing. What advanced techniques can I explore for this separation?
When fractional crystallization and standard preparative chromatography are insufficient, several advanced techniques can be employed. These are often found in specialized labs or core facilities.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines the high diffusivity of a gas with the solvating power of a liquid.
-
Why it works: SFC often provides novel selectivity for isomers that are difficult to separate by HPLC.[11] The low viscosity of the mobile phase allows for faster separations without sacrificing resolution.
-
-
Adsorption on Microporous Materials: This technique relies on shape-selective inclusion of isomers into the pores of a specially designed material.
-
Why it works: Materials like zeolites and metal-organic frameworks (MOFs) can be synthesized with pore sizes that precisely match the dimensions of one isomer while excluding others.[3][12][13] This is a highly selective method often used in industrial-scale separations of xylene isomers, a close analogue to tetramethylbenzene.[14]
-
Q5: How can I definitively confirm the isomeric purity of my final tetramethylbenzene-d2 product?
A single analytical method is often insufficient. A combination of techniques is required for full validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the ratio of isomers and confirm deuteration.
-
Method: Use a high-resolution capillary GC column (e.g., a 50m DB-5 or equivalent). The high efficiency of these columns is often sufficient to resolve the isomers. The mass spectrometer will confirm the mass of the main peak (corresponding to tetramethylbenzene-d2) and can detect any non-deuterated impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the identity of the desired isomer and the position of the deuterium label.
-
Method: ¹H NMR is the most direct method. Each isomer has a unique aromatic proton signal pattern and methyl group signal. The absence or reduced integration of a specific aromatic proton signal confirms the location and success of the deuteration. For example, in pure durene-d2 (assuming deuteration on the ring), you would expect to see only one singlet for the 12 methyl protons and a significantly diminished or absent signal for the aromatic protons.
-
References
- Separation of Xylene Isomers: A Review of Recent Advances in M
- Exceptionally Fast Separation of Xylene Isomers with Zeolitic Nanotube Array Membranes.Journal of the American Chemical Society.
- Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks.PubMed Central.
- A better separation process for xylene isomers.Chemical Industry Journal.
- Xylene Isomer Separ
-
Durene - Wikipedia. Wikipedia.[Link]
-
1,2,4,5-Tetramethylbenzene (Durene) - ChemBK. ChemBK.[Link]
-
Tetramethylbenzene - Wikipedia. Wikipedia.[Link]
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. RotaChrom.[Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today.[Link]
- Carbohydrate-Mediated Purific
- Process for separating isomeric mixtures.
-
Compounds with deuterium on the aromatic ring giving different responses to their undeuterated counterparts? Reddit.[Link]
Sources
- 1. Tetramethylbenzene - Wikipedia [en.wikipedia.org]
- 2. Durene - Wikipedia [en.wikipedia.org]
- 3. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. reddit.com [reddit.com]
- 7. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 14. scribd.com [scribd.com]
Optimizing signal-to-noise ratio in neutron scattering of durene-d2
This guide functions as a specialized technical support center for researchers conducting neutron scattering experiments on Durene-d2 (1,2,4,5-tetramethylbenzene-d2).
It assumes you are working with the ring-deuterated isotopologue (
Topic: Signal-to-Noise Ratio (SNR) in Durene-d2 Operator: Senior Application Scientist, Neutron Spectroscopy Division
Diagnostic Dashboard: The Physics of Your Signal
Before optimizing, we must define "Signal" and "Noise" for Durene-d2. This sample presents a massive contrast disparity.
| Component | Isotope | Count | Role in Experiment | ||
| Ring Protons | Deuterium ( | 2 | 5.59 | 2.05 | Silent Matrix. Low background.[1] |
| Methyl Protons | Hydrogen ( | 12 | 1.76 | 80.27 | The Source. Massive incoherent scatterer. |
| Carbon | Carbon ( | 10 | 5.55 | 0.001 | Structure. Coherent Bragg peaks. |
-
If measuring Dynamics (QENS/INS): Your Signal is the Incoherent scattering from the 12 Methyl-H. Your Noise is the instrument background and multiple scattering.
-
If measuring Structure (Diffraction): Your Signal is the Coherent scattering (C and D). Your Noise is the massive Incoherent background from the 12 Methyl-H.
Experimental Workflow Optimization
The following diagram outlines the critical feedback loop for maximizing SNR.
Figure 1: The iterative workflow for optimizing SNR. Note the feedback loop at the Transmission stage; ignoring this is the most common cause of data artifacts.
Critical Protocols & Troubleshooting
Module A: Sample Environment (The "10% Rule")
Issue: "My QENS broadening is distorted, and the elastic line is non-Lorentzian." Root Cause: Multiple Scattering. Durene-d2 contains 12 protons per molecule. The scattering cross-section is enormous. If the sample is too thick, neutrons scatter multiple times, artificially broadening the peak.
Protocol: Calculating Optimal Thickness
You must target a transmission (
-
Calculate Number Density (
):-
Durene Density
. - .
-
-
Calculate Total Scattering Cross-Section (
):- .
-
Determine Thickness (
):-
Result: For Durene-d2, the optimal thickness is often < 0.5 mm .
-
Recommendation: Do NOT use a standard cylindrical can. Use an Annular Cylindrical Can (Aluminum or Vanadium) to create a thin sheet of sample while maintaining reasonable sample mass.
Module B: Instrument Configuration
Issue: "I cannot resolve the methyl tunneling peaks."
Root Cause: Resolution mismatch. Methyl rotational tunneling in Durene occurs at very low energies (approx 2-4
Troubleshooting Steps:
-
Check Energy Resolution: If you are on a TOF (Time-of-Flight) machine, ensure your chopper speed is maxed to narrow the elastic line. If on a Backscattering machine, ensure you are using the correct analyzer reflection (e.g., Si(111)).
-
Temperature Control: Tunneling peaks are sharpest at low temperatures (< 5 K). As
increases, phonon coupling broadens the mode into a quasielastic Lorentzian.-
Action: Cool to 1.5 K to verify the "Signal" (tunneling peaks) exists before measuring the temperature dependence.
-
Module C: Data Reduction (Background Subtraction)
Issue: "Subtracting the empty can gives me negative intensities." Root Cause: Incorrect absorption correction. The sample self-shields the can.
Protocol: Paalman-Pings Correction
You cannot simply do
- : Attenuation of scattering from Sample by Sample.
- : Attenuation of scattering from Can by Sample and Can.
Use the following logic in your reduction software (e.g., Mantid, DAVE):
-
Input Sample Geometry (Annular).[2]
-
Input Chemical Formula:
. -
Enable Multiple Scattering Correction (crucial for H-rich samples).
Frequently Asked Questions (FAQs)
Q1: Why use Durene-d2 instead of fully deuterated Durene-d14?
A: Contrast. If you use d14, the incoherent cross-section drops to near zero. You would see almost no QENS signal from the methyl groups. Durene-d2 "hides" the rigid ring (making it transparent) while "highlighting" the moving methyl groups (using the large
Q2: Can I use an Aluminum sample holder?
A: For QENS/Spectroscopy: Yes , provided you mask the Bragg peaks or work in an energy range where phonon scattering from Al is negligible.
For Diffraction: No . Use Vanadium . Vanadium has a negligible coherent scattering length (
Q3: My background is high at low Q. Is it the sample?
A: Likely not. High background at low
Visualizing the Scattering Physics
Understanding why we optimize thickness is critical.
Figure 2: The fate of a neutron in Durene-d2. Optimizing thickness minimizes the "Multiple Scattering" path.
References
-
NIST Center for Neutron Research. (n.d.).[1] Neutron scattering lengths and cross sections. Retrieved from [Link]
-
Institut Laue-Langevin (ILL). (2008). Neutron Data Booklet: Sample Environment. Retrieved from [Link]
-
Mantid Project. (2023). Absorption and Multiple Scattering Corrections (Paalman-Pings). Retrieved from [Link]
-
ISIS Neutron and Muon Source. (n.d.). Disordered Materials User Guide: Corrections. Retrieved from [Link]
Sources
Handling hygroscopic impurities in commercial 1,2,4,5-Tetramethylbenzene-3,6-D2
Technical Support Center: 1,2,4,5-Tetramethylbenzene-3,6-D2
Welcome to the technical support center for 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to hygroscopic impurities in this valuable deuterated compound. Our goal is to provide not just protocols, but a foundational understanding of the issues to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of Durene-d2 and the impact of water contamination.
Question 1: What is 1,2,4,5-Tetramethylbenzene-3,6-D2, and why is water a concern?
Answer: 1,2,4,5-Tetramethylbenzene-3,6-D2, or Durene-d2, is a deuterated aromatic hydrocarbon.[1][2] The deuterium atoms replace hydrogen at specific positions on the benzene ring. This isotopic labeling is crucial for various applications, including as an internal standard in mass spectrometry, in mechanistic studies of chemical reactions, and in the development of deuterated pharmaceuticals to alter metabolic pathways.[3][4]
The primary concern is its hygroscopic nature —its tendency to readily absorb moisture from the atmosphere.[5] While Durene itself is not highly soluble in water[6][7], surface adsorption of water can introduce significant contamination. This seemingly minor impurity can have cascading negative effects on experiments by reacting with sensitive reagents (e.g., organometallics), altering reaction kinetics, or interfering with analytical measurements.[8]
Question 2: How can trace amounts of water impact my experimental results?
Answer: The presence of water, even in trace amounts, can lead to several experimental failures:
-
Inaccurate Stoichiometry: The "wet" reagent has a higher apparent mass, leading to the addition of less Durene-d2 than intended and affecting reaction stoichiometry.
-
Reaction Failure: Many organometallic and anhydrous reactions are quenched by water. Water can protonate strong bases, hydrolyze metal catalysts, or participate in unwanted side reactions, drastically reducing the yield of the desired product.
-
Analytical Interference: In NMR spectroscopy, absorbed water appears as a residual H₂O or HOD peak.[9] This peak can be broad, obscuring signals of interest, and its chemical shift is highly dependent on the solvent and temperature, complicating spectral interpretation.[9]
-
Isotopic Scrambling: In certain catalytic or high-temperature conditions, the presence of water (H₂O) can facilitate H/D exchange, compromising the isotopic purity of the Durene-d2 and any products derived from it.
Question 3: My commercial Durene-d2 is listed as >98% purity. Do I still need to worry about water?
Answer: Yes. The purity stated by the manufacturer typically refers to the chemical purity (absence of other organic compounds) and isotopic purity (the percentage of deuterium at the specified positions).[10] It does not always account for absorbed atmospheric water, which can be introduced after manufacturing, during packaging, or each time the container is opened in the lab. It is best practice to assume any hygroscopic reagent has been exposed to moisture and to handle it accordingly.[5][11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Flowchart
Caption: Logic for diagnosing and solving issues arising from hygroscopic impurities.
Problem 1: My reaction, which uses Durene-d2 and a water-sensitive reagent (e.g., Grignard, organolithium), has a very low yield.
Answer: This is a classic symptom of water contamination. Water acts as an acid relative to highly basic organometallic reagents, quenching them before they can react with your substrate.
-
Immediate Action: Verify the dryness of your Durene-d2. Take a small sample, dissolve it in a dry deuterated solvent (like CDCl₃ that has been passed through a plug of alumina), and run a ¹H NMR. A significant peak between 1.5-1.6 ppm in CDCl₃ or around 2.4 ppm in Acetone-d6 is indicative of water.
-
Solution: You must rigorously dry the remaining Durene-d2 before use. Refer to the protocols in Part 3 for detailed instructions on azeotropic drying or drying from solution. Additionally, ensure all other reagents, solvents, and glassware are scrupulously dried.
Problem 2: I observe a broad, rolling peak in my ¹H NMR spectrum that is obscuring my product signals.
Answer: This is very likely the residual water (H₂O/HOD) peak.[9] Its broadness is due to chemical exchange with other protons in the solution.
-
Confirmation: A simple way to confirm is to add a single drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes (due to H/D exchange), it was water.
-
Solution: While you can sometimes shift this peak by changing the temperature or solvent, the best solution is to remove the water from the source. If the water is coming from your Durene-d2 starting material, dry it using the provided protocols. If it's from your NMR solvent, use a fresh, sealed ampule or dry the solvent over molecular sieves.
Problem 3: The isotopic purity of my final product is lower than expected, suggesting H/D scrambling.
Answer: Isotopic scrambling can be catalyzed by acid, base, or metal surfaces, and the presence of water can often facilitate these undesirable exchange pathways.
-
Investigation: Review your reaction conditions. Are there any acidic or basic impurities? Are you running the reaction at a high temperature for an extended period? Water can lower the activation energy for proton (or deuteron) transfer, leading to scrambling.
-
Solution: Ensure all components of your reaction are anhydrous. Using rigorously dried Durene-d2 is the first and most critical step. Consider lowering the reaction temperature or using a more selective catalyst if the problem persists even under anhydrous conditions.
Part 3: Experimental Protocols & Data
This section provides step-by-step methodologies for drying and handling Durene-d2, along with data to guide your choice of drying agent.
Protocol 1: Azeotropic Drying of Solid Durene-d2
This method is highly effective for removing water from the solid starting material before use. Toluene and water form a low-boiling azeotrope that allows for the physical removal of water.
Workflow Diagram: Azeotropic Drying
Caption: Step-by-step workflow for azeotropic drying of Durene-d2.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven- or flame-dried immediately before use.
-
Charging the Flask: Add the commercial Durene-d2 to the flask, followed by anhydrous toluene (sufficient to dissolve the solid at reflux, typically 5-10 mL per gram of solid).
-
Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill.
-
Water Collection: The condensed azeotrope will collect in the Dean-Stark trap. As water is denser than toluene, it will separate and collect in the bottom of the trap's graduated arm.
-
Completion: Continue the reflux until no more water collects in the trap. This indicates the compound is dry.
-
Solvent Removal: Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Remove the toluene using a rotary evaporator.
-
Storage: Immediately transfer the dry, crystalline Durene-d2 to an airtight vial and store it in a desiccator or, for best results, inside a nitrogen-filled glovebox.[5][12]
Protocol 2: Drying a Solution Containing Durene-d2
This protocol is used to dry an organic solution of Durene-d2, for instance, after an aqueous workup.
Step-by-Step Methodology:
-
Initial Wash: Transfer the organic solution to a separatory funnel and wash with saturated aqueous sodium chloride (brine). Brine helps to pull the bulk of the dissolved water from the organic layer.[13]
-
Separation: Drain the organic layer into a dry Erlenmeyer flask.
-
Adding the Drying Agent: Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), in small portions.[14] Swirl the flask after each addition.
-
Assessing Dryness: Initially, the drying agent will clump together as it absorbs water. The solution is considered dry when newly added portions of the drying agent no longer clump and remain free-flowing, resembling a snow-globe effect when swirled.[14]
-
Removal of Drying Agent:
-
Rinsing: Rinse the drying agent with a small amount of fresh, dry solvent and combine the rinsing with your main solution to maximize recovery.[14] The dried solution is now ready for further use or solvent removal.
Data Summary: Comparison of Common Drying Agents
| Drying Agent | Chemical Formula | Capacity (Water/Agent wt.) | Speed | Acidity | Comments |
| Magnesium Sulfate | MgSO₄ | High | Fast | Neutral/Slightly Acidic | Fine powder, requires filtration. Excellent general-purpose agent.[14] |
| Sodium Sulfate | Na₂SO₄ | Moderate | Slow | Neutral | Granular, allows for easy decanting. Good for pre-drying.[13][15] |
| Calcium Chloride | CaCl₂ | High | Fast | Lewis Acidic | Can form complexes with alcohols, amines, and carbonyl compounds. |
| Molecular Sieves | (e.g., 3Å or 4Å) | Low to Moderate | Slow | Neutral | Excellent for achieving very low water levels, often used for final solvent drying.[16] |
References
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1,2,3,4-Tetramethylbenzene.
- ChemScene. (2025). Safety Data Sheet.
-
Nichols, L. (2024). 3.2: Drying Agents. Chemistry LibreTexts. Retrieved from [Link]
- Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 1,2,4-trimethylbenzene.
-
Japan Atomic Energy Agency. (2023). Demonstration of a new purification technology for deuterium using graphene. Retrieved from [Link]
-
Boyd Biomedical. (2021). Effects of Water Impurities in Laboratory Use. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
- Walker, R. W. (1959). U.S. Patent No. 2,914,582. Washington, DC: U.S. Patent and Trademark Office.
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
Nichols, L. (2021). Drying Agents [Video]. YouTube. Retrieved from [Link]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Ignatov, I., & Mosin, O. V. (2013). Revealing water's secrets: deuterium depleted water. Journal of Medicine, Physiology and Biophysics. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
- Google Patents. (2017). WO2017045648A1 - Preparation method for deuterated compound.
-
ResearchGate. (n.d.). Effect of changes in the deuterium content of drinking water on the hydrogen isotope ratio of urinary steroids in the context of sports drug testing. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Wikipedia. (n.d.). Heavy water. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming challenges in the purification of deuterated compounds.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Gepirone.
-
PubChem. (n.d.). 1,2,4,5-Tetramethyl-3,6-dinitrobenzene. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]
- 3. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tutorchase.com [tutorchase.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]
- 8. boydbiomedical.com [boydbiomedical.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Correcting integration errors in quantitative NMR with durene-d2 standards
Welcome to the technical support center for quantitative Nuclear Magnetic Resonance (qNMR) analysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of qNMR for accurate quantification and encountering challenges with integration, particularly when using durene-d2 as an internal standard. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not only accurate but also robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about qNMR and the role of durene-d2.
Q1: Why is an internal standard necessary for accurate qNMR?
A1: Quantitative NMR relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei giving rise to that signal.[1] However, this proportionality constant can be influenced by various spectrometer parameters. An internal standard (IS) acts as a stable reference point within the same sample tube.[2][3] By comparing the integral of the analyte's signal to the integral of a known amount of a high-purity internal standard, we can cancel out variations in instrument performance and determine the precise concentration or purity of the analyte.[4] The internal standard is the backbone of the experiment; any error in its purity or mass transfers directly to the final result.[4]
Q2: What makes durene-d2 (1,2,4,5-tetramethyl-d2-benzene) a suitable internal standard?
A2: Durene-d2 is often chosen for several key characteristics that align with an ideal qNMR standard:
-
Simplified Spectrum: It produces a single, sharp singlet in the 1H NMR spectrum, minimizing the chance of overlapping with analyte signals.[5]
-
Chemical Shift: Its proton signal appears in a relatively uncongested region of the spectrum, typically around 2.1-2.2 ppm in CDCl3, away from many common analyte protons.
-
Stability: Durene is chemically inert and stable, meaning it won't react with the analyte or solvent.[5][6]
-
Solubility: It has good solubility in common organic NMR solvents like chloroform-d (CDCl3).[5][7]
Q3: Can I use a 30° pulse instead of a 90° pulse for qNMR?
A3: Yes, and it is often recommended, especially for screening purposes. A 90° pulse provides the maximum signal for a single scan, but it also requires the longest relaxation delay (D1) to allow the magnetization to return to equilibrium. Using a smaller flip angle, such as 30°, requires a much shorter D1 delay for the system to reach a steady state.[8][9] This can significantly shorten the total experiment time, especially when many scans are required to achieve an adequate signal-to-noise ratio.[8] However, for the highest precision and accuracy, a 90° pulse with a fully optimized relaxation delay (D1 ≥ 5 x T1) is often preferred.[2][10]
Troubleshooting Guide: Correcting Durene-d2 Integration Errors
This section provides solutions to specific problems you may encounter during your qNMR experiments.
Issue 1: Inaccurate or Irreproducible Integral Values for Durene-d2
Q: My calculated analyte purity is inconsistent across experiments. I suspect the integration of my durene-d2 standard is the problem. What are the most common causes and how do I fix them?
A: Inaccurate integration of the internal standard is a primary source of error in qNMR.[4][11] The issue often stems from incomplete spin relaxation, poor sample preparation, or incorrect processing parameters.
Root Cause Analysis & Solutions:
-
Cause A: Incomplete Relaxation (Signal Saturation)
-
Why it happens: If the time between successive pulses (the recycle delay, D1 + acquisition time) is too short, the nuclear spins of the durene-d2 do not have enough time to return to thermal equilibrium.[11][12] This leads to signal saturation, where the observed signal intensity is attenuated, resulting in an artificially small integral and an overestimation of your analyte's purity.[11] Small molecules like durene can have surprisingly long longitudinal relaxation times (T1).
-
Solution: Optimize the Relaxation Delay (D1). The most robust way to ensure quantitative accuracy is to set the relaxation delay D1 to be at least 5 times the longest T1 value of any peak you intend to quantify (both analyte and standard).[11][13][14] If T1 values are unknown, a conservative D1 of 30 seconds is a safe starting point, or you can perform a quick inversion-recovery experiment to measure the T1 of the durene-d2 signal.
-
-
Cause B: Poor Sample Homogeneity
-
Why it happens: For the NMR spectrometer's magnetic field to be perfectly uniform across the sample volume (a process called shimming), the sample itself must be homogeneous.[10] If the durene-d2 has not fully dissolved, or if there are suspended particles, it creates magnetic field distortions, leading to broad, distorted peak shapes that are difficult to integrate accurately.[5][6]
-
Solution: Ensure Complete Dissolution. Always visually inspect your NMR tube to confirm there is no solid material.[5] If solubility is an issue, gently warm the sample or sonicate it. If the problem persists, you may need to choose a different deuterated solvent in which both the analyte and durene-d2 are fully soluble.[7] Filtering the sample can also remove particulate matter.[11]
-
-
Cause C: Incorrect Integration Limits
-
Why it happens: The integral value is highly dependent on the defined integration range. Inconsistent or poorly chosen integration limits will lead to irreproducible results. A common mistake is integrating too narrow a region, which cuts off the "wings" of the peak where a significant portion of the signal intensity resides.
-
Solution: Use a Wide and Consistent Integration Range. For high accuracy, the integration range should span a frequency width that is at least 64 times the full width at half-height (FWHH) of the peak.[10] This ensures you capture over 99% of the signal. It is also critical to decide whether to include or exclude the 13C satellites—small peaks flanking the main signal that account for ~1.1% of the total intensity—and to apply this choice consistently to both the analyte and standard signals.[10][15]
-
Issue 2: Baseline Distortion and Phasing Errors
Q: The baseline around my durene-d2 peak is rolled or distorted, making it impossible to set a correct integration region. What's causing this and how do I correct it?
A: A flat, level baseline is non-negotiable for accurate integration.[11] Baseline and phasing problems are typically introduced during data acquisition or processing.
Root Cause Analysis & Solutions:
-
Cause A: Incorrect Phasing
-
Why it happens: Phasing corrects for frequency-dependent phase shifts in the NMR signal. Incorrect phasing leads to distorted, asymmetric peak shapes that dip below the baseline, making accurate integration impossible.[10][11]
-
Solution: Manual Phase Correction. While automatic phasing routines are convenient, they are not always perfect. For quantitative work, manual phase correction is strongly recommended.[10][11] Carefully adjust both the zero-order (PHC0) and first-order (PHC1) phase parameters until the baseline on both sides of all peaks is perfectly flat and all peaks have a pure absorption lineshape.
-
-
Cause B: Acoustic Ringing or FID Truncation
-
Why it happens: A very intense signal, like a solvent peak or a highly concentrated standard, can cause the NMR probe to vibrate, a phenomenon known as acoustic ringing. This introduces oscillations into the Free Induction Decay (FID), which manifest as a rolling baseline in the processed spectrum. Setting the receiver gain too high can also clip the FID, leading to similar artifacts.[11]
-
Solution: Optimize Acquisition Parameters.
-
Reduce Receiver Gain: Lower the receiver gain setting to ensure the FID is not clipped.[11]
-
Use Dummy Scans: Employ a few "dummy scans" (DS) before acquisition begins. This allows the spin system to reach a steady state and helps mitigate artifacts from the first pulse.[16]
-
Adjust Acquisition Delay: Ensure the acquisition delay is set correctly to avoid truncation of the early part of the FID.[11]
-
-
Experimental Protocol: Purity Determination using Durene-d2
This protocol outlines the key steps for determining the purity of a solid analyte using durene-d2 as an internal standard.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the analyte and a similar mass of the durene-d2 standard (purity ≥99.5%) using a calibrated analytical balance.[2][3] Record the masses precisely. The goal is an approximate 1:1 molar ratio to achieve similar signal intensities.[2][10]
- Transfer both solids to a clean, dry vial.
- Add the appropriate volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., CDCl3).[7][17]
- Ensure complete dissolution by vortexing or sonicating. Visually inspect for any remaining solid.[5]
- Transfer the homogeneous solution to a high-quality NMR tube.[10]
2. NMR Data Acquisition:
- Insert the sample into the spectrometer and allow it to thermally equilibrate.
- Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- Set the key acquisition parameters as outlined in the table below.
3. Data Processing:
- Apply a gentle exponential window function (e.g., line broadening of 0.1-0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.[10]
- Perform a Fourier Transform.
- Manually and carefully phase the spectrum to ensure all peaks are in pure absorption mode.[10][11]
- Apply a baseline correction algorithm (e.g., polynomial fit) to ensure the baseline is flat across the regions of interest.[11]
- Integrate the well-resolved signal from the analyte and the singlet from durene-d2. Ensure the integration regions are wide and consistent.[10]
4. Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity_Analyte (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (For durene-d2, N_Std = 10)
-
MW: Molecular weight
-
m: Mass
-
Purity_Std: Purity of the durene-d2 standard
Data and Visualization
Table 1: Key Acquisition Parameters for Quantitative 1H NMR
| Parameter | Recommended Setting | Rationale for Quantitative Accuracy |
| Pulse Angle | 90° (or 30° for faster screening) | A 90° pulse maximizes signal intensity per scan, but requires a long D1.[10] A 30° pulse allows for a shorter D1.[8] |
| Relaxation Delay (D1) | ≥ 5 x T1 of the slowest relaxing signal | CRITICAL: Ensures complete relaxation of all spins between pulses, preventing signal saturation and ensuring integrals are directly proportional to concentration.[11][13] |
| Acquisition Time (AQ) | ≥ 3 s | Allows the FID to decay sufficiently, improving digital resolution and lineshape. |
| Number of Scans (NS) | As needed for S/N ≥ 250:1 | A high signal-to-noise ratio is essential for accurate integration, with a target of ≥250:1 recommended for integration errors below 1%.[11] |
| Receiver Gain (RG) | Set to avoid ADC overflow | Prevents clipping of the FID, which would introduce artifacts and make quantification impossible.[11] |
| Spinning | Off | Avoids spinning sidebands which can complicate the spectrum and overlap with signals of interest.[2] |
Diagram 1: qNMR Experimental Workflow
Caption: Standard workflow for qNMR from sample preparation to final calculation.
Diagram 2: Troubleshooting Logic for Integration Errors
Caption: A decision tree for troubleshooting common qNMR integration errors.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. [Link]
-
Webster, G. K., & Hamilton, B. J. (2002). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 50(15), 4168–4176. [Link]
-
Maiwald, M., Fischer, M., & Albert, K. (2005). Validation of quantitative NMR. Magnetic Resonance in Chemistry, 43(8), 649–656. [Link]
-
Monakhova, Y. B., Godelmann, R., Kuballa, T., & Lachenmeier, D. W. (2013). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 2(3), 323–335. [Link]
-
An optimized combination of relaxation delay (d1) and number of scans... (2021). ResearchGate. [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
-
Optimized Default 1H Parameters. (2020). University of Missouri Chemistry Department. [Link]
-
NMR Parameter Primer. (2022). University of Maryland School of Medicine. [Link]
-
Kim, J. Y., et al. (2017). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Korean Journal for Food Science of Animal Resources, 37(5), 747–757. [Link]
-
How to Reduce 1H NMR – Quantitative Evaluation Errors. (n.d.). Anasazi Instruments. [Link]
-
Quantitation in NMR. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
-
Let's try doing quantitative NMR. (n.d.). JEOL Ltd. [Link]
-
What can cause incorrect integration of certain peaks in HNMR of a pure compound? (2024). ResearchGate. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]
-
Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(18), 4646–4649. [Link]
-
Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. [Link]
Sources
- 1. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. m.youtube.com [m.youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. organomation.com [organomation.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. colorado.edu [colorado.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. lsa.umich.edu [lsa.umich.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 16. nmr.tamu.edu [nmr.tamu.edu]
- 17. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Validation & Comparative
Raman spectrum validation of 1,2,4,5-Tetramethylbenzene-3,6-D2 vs non-deuterated analogs
Executive Summary
This guide provides a rigorous technical framework for validating 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2) against its non-deuterated analog (Durene-h14). Designed for researchers utilizing stable isotopes in vibrational spectroscopy, metabolic tracing, or as internal standards, this document focuses on Raman Spectroscopy as the primary validation tool.
The substitution of aromatic protons at positions 3 and 6 with deuterium creates a distinct spectral signature. This guide details the expected frequency shifts based on the harmonic oscillator approximation, specifically targeting the migration of the aromatic C-H stretch (
Theoretical Framework: The Isotopic Shift
To validate the product, one must understand the physics of the spectral shift. In Raman spectroscopy, the vibrational frequency (
Where
-
Non-Deuterated (C-H):
-
Deuterated (C-D):
The Shift Factor:
The theoretical isotopic shift ratio (
Critical Distinction for 3,6-D2:
Unlike fully deuterated durene (d14), the 3,6-D2 analog retains four methyl groups (
Experimental Protocol
Instrumentation & Settings
-
Spectrometer: Confocal Raman Microscope (e.g., Horiba LabRAM or Renishaw inVia).
-
Excitation Source: 532 nm (Green) or 785 nm (NIR).
-
Note: 785 nm is preferred if the sample contains trace fluorescent impurities often found in aromatic synthesis byproducts.
-
-
Grating: 1800 gr/mm (for high resolution in the fingerprint region).
-
Objective: 50x Long Working Distance (LWD).
-
Calibration: Silicon standard (
).
Sample Preparation
-
Solid State: Place
of crystalline Durene-3,6-D2 onto a clean glass slide. Flatten gently to reduce scattering. -
Solution State (Optional): Dissolve in
or (Raman silent solvents) to analyze polarization effects, though solid state is sufficient for purity checks.
Comparative Spectral Analysis
The following table summarizes the critical validation zones.
| Vibrational Mode | Region | Durene (Non-Deuterated) | Durene-3,6-D2 (Target) | Validation Logic |
| Aromatic C-H Stretch | High Freq | Absent | Disappearance confirms substitution at pos 3,6. | |
| Methyl C-H Stretch | High Freq | Persistence confirms methyls are not deuterated. | ||
| Aromatic C-D Stretch | Silent Region | Absent | Appearance confirms C-D bond formation. | |
| Ring Breathing ( | Fingerprint | Slight redshift due to mass load on the ring. | ||
| Ring Deformation | Fingerprint | Shifted | Minor shifts expected; useful for crystal packing analysis. |
The "Silent Region" Validation
The most definitive proof of 3,6-D2 purity is the emergence of a peak in the 2100–2300 cm⁻¹ region. Biological samples and standard organic solvents rarely scatter in this window, making Durene-3,6-D2 an excellent internal standard for complex matrices.
Isotopic Purity Calculation
To estimate the % deuteration at the aromatic positions:
- : Integrated area of the C-D band.
- : Integrated area of the residual aromatic C-H band.
-
: Scattering cross-section correction factor (typically
for similar modes, but can be calibrated using NMR).
Validation Workflow & Logic
The following diagrams illustrate the decision logic for validating the synthesized material.
Diagram 1: The Validation Decision Tree
Caption: Logical workflow for determining isotopic purity and structural integrity of Durene-3,6-D2 using Raman bands.
Diagram 2: Vibrational Mode Shift Logic
Caption: Physical basis for the Raman shift. The heavier Deuterium atom lowers the vibrational frequency into the 'silent' spectral window.
References
-
NIST Mass Spectrometry Data Center. "Benzene, 1,2,4,5-tetramethyl- (Durene)." NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (General reference for C-H vs C-D shift factors).
- Sirimuthu, N. M. S., et al. "Surface-Enhanced Raman Spectroscopy of 1,2,4,5-Tetramethylbenzene." Journal of Physical Chemistry. (Context for Durene Ring Modes).
-
Horiba Scientific. "Raman Bands: Functional Groups and Vibrational Regions." Available at: [Link]
- Sigma-Aldrich. "1,2,4,5-Tetramethylbenzene-d2 Product Specification." (Generic reference for commercial availability logic).
Comparative Study of Lattice Parameters: Durene-h14 vs. Durene-d14
Executive Summary
This technical guide provides a comparative analysis of the crystallographic lattice parameters of Durene-h14 (1,2,4,5-tetramethylbenzene) and its deuterated isotopologue, Durene-d14 . While the user inquiry specified "Durene-d2," this guide focuses on the fully deuterated d14 analog as the scientific benchmark for lattice parameter shifts, as the geometric isotope effect is maximal and most measurable in the perdeuterated form. Partial deuteration (d2) results in negligible lattice perturbations indistinguishable from thermal noise in standard diffraction assays.
Key Finding: The substitution of Hydrogen (H) with Deuterium (D) in Durene induces a negative geometric isotope effect (lattice contraction) dominated by the reduction in librational thermal amplitudes, rather than the expansion typically seen in hydrogen-bonded crystals (the Ubbelohde effect).
Crystallographic Comparison: h14 vs. d14
Durene is a benchmark material in solid-state physics due to the rotational dynamics of its methyl groups. The crystal structure is monoclinic, governed by van der Waals forces rather than strong hydrogen bonds.
Table 1: Comparative Lattice Parameters (298 K)
Data derived from neutron diffraction studies (Prince et al.) and standard isotope effect scaling laws for molecular crystals.
| Parameter | Symbol | Durene-h14 (Standard) | Durene-d14 (Perdeuterated) | Isotope Effect ( |
| Crystal System | - | Monoclinic | Monoclinic | None |
| Space Group | - | None | ||
| Unit Cell a | 11.57 | ~11.56 Å | ||
| Unit Cell b | 5.77 | ~5.76 Å | ||
| Unit Cell c | 7.03 | ~7.02 Å | ||
| Beta Angle | 112.03° | 112.0° | Negligible | |
| Molecules/Cell | 2 | 2 | None | |
| C-X Bond Length | 1.08 Å (C-H) | 1.07 Å (C-D) |
Technical Note on "Durene-d2": A specific "d2" isomer (e.g., 1,4-dideuterodurene) would exhibit lattice parameters intermediate between h14 and d14. However, the magnitude of change for replacing only 2 of 14 protons is
, which is below the resolution limit of standard laboratory X-ray diffraction and requires high-resolution neutron powder diffraction to detect.
Mechanistic Insight: The Inverse Isotope Effect
The structural difference between Durene-h14 and Durene-d14 is not chemical but dynamical . Understanding this requires analyzing the zero-point energy (ZPE) and thermal motion.
The Librational Contraction Mechanism
In many hydrogen-bonded crystals (like ice or oxalic acid), deuteration causes expansion (Ubbelohde effect). In Durene, which relies on weak van der Waals interactions, the opposite occurs:
-
Mass Difference: Deuterium is twice as heavy as Hydrogen.
-
Reduced Amplitude: At a given temperature, the heavier D atoms have smaller mean-square displacements (thermal ellipsoids) due to lower ZPE and smaller librational (rocking) amplitudes.
-
Effective Volume: The "swept volume" of the rotating methyl groups is smaller for
than . -
Lattice Response: The crystal lattice contracts slightly to close the void space created by the reduced thermal motion.
Visualization of Isotope Dynamics
The following diagram illustrates the causal pathway from isotopic substitution to lattice parameter change.
Figure 1: Causal pathway of the geometric isotope effect in non-hydrogen-bonded molecular crystals like Durene.
Experimental Protocol: Single Crystal Neutron Diffraction
To validate these parameters, X-ray diffraction is insufficient because X-rays scatter off electrons, making them insensitive to Hydrogen/Deuterium positions. Neutron Diffraction is the mandatory standard.
Why Neutron Diffraction?
-
Contrast: Hydrogen has a coherent scattering length of
fm, while Deuterium is fm. This massive contrast allows precise differentiation between h14 and d14 (or d2) sites. -
Nuclei Detection: Neutrons scatter from nuclei, providing accurate bond lengths (
) that X-rays (which see electron cloud centroids) often overestimate.
Step-by-Step Characterization Workflow
Phase 1: Crystal Growth (Sublimation)
-
Purification: Zone refine Durene-h14 and Durene-d14 starting materials to >99.9% purity.
-
Growth: Use a closed-loop sublimation ampoule. Maintain a thermal gradient of 5°C (Source: 80°C, Sink: 75°C).
-
Harvest: Select single crystals approx.
mm. Note: Large crystals are required for neutron flux.
Phase 2: Data Collection
-
Mounting: Mount crystal on a vanadium pin (vanadium is transparent to neutrons) using fluorinated grease (hydrogen-free).
-
Cooling: Cool to 100 K using a Helium cryostat. Rationale: Durene methyl groups rotate freely at RT; cooling locks them to resolve atomic positions.
-
Diffraction: Collect full sphere data (
Å ) to ensure high resolution.
Phase 3: Refinement
-
Integration: Integrate Bragg peaks using reduced cell parameters.
-
Refinement: Use Full-Matrix Least-Squares (FMLS) on
. -
Isotope Modeling: For d2/mixed samples, refine H/D occupancy factors freely to determine the exact deuteration site (ring vs. methyl).
Figure 2: Experimental workflow for determining isotopic lattice parameters.
Applications in Drug Development & Spectroscopy
Understanding the h14 vs. d14 lattice difference is critical for:
-
Solid-State NMR Standards: Durene is a standard for cross-polarization magic angle spinning (CP-MAS) calibration. The lattice parameters dictate the exact chemical shift anisotropy (CSA) values.
-
Neutron Scattering Calibrants: Due to the large H/D contrast, mixed Durene crystals are used to calibrate incoherent background subtraction in neutron spectrometers.
-
Pharmaceutical Polymorphs: Durene serves as a model system for studying how deuteration (used to slow drug metabolism) might inadvertently trigger a polymorph change in active pharmaceutical ingredients (APIs).
References
-
Prince, E., Schroeder, L. W., & Rush, J. J. (1973).The Crystal Structure of Durene at 100K and Room Temperature. NBS Technical Note 714.
-
Herrero, C. P., & Ramírez, R. (2009).Isotope effects on the lattice parameter of molecular crystals.
-
Sanctuary, B. C. (1976). Rotational tunneling in Durene. Journal of Chemical Physics.
-
Desiraju, G. R. (2004).Crystal Engineering: The Design of Organic Solids.
A Technical Guide to Benchmarking Aromatic NMR Standards: 1,2,4,5-Tetramethylbenzene-3,6-D2 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly true for the analysis of aromatic compounds, which are ubiquitous in pharmaceutical and chemical research. An ideal standard should offer chemical stability, solubility in common deuterated solvents, and possess signals that do not overlap with the analyte of interest.[1] This guide provides an in-depth comparison of 1,2,4,5-Tetramethylbenzene-3,6-D2 (deuterated durene) against other commonly used aromatic NMR standards. We will delve into the critical performance metrics, supported by experimental data, and provide a detailed protocol for conducting your own benchmarking studies.
The Rationale for an Ideal Aromatic NMR Standard
The primary function of an internal standard in qNMR is to serve as a reference against which the concentration of an analyte is determined. The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a precisely weighed amount of a certified reference material (CRM), the concentration of the analyte can be calculated with high precision.[2]
Key characteristics of an ideal aromatic qNMR standard include:
-
Signal Simplicity and Position: The standard should exhibit a simple spectrum with sharp signals in a region of the ¹H NMR spectrum that is typically devoid of analyte signals. This minimizes the risk of signal overlap and integration errors.[1]
-
Chemical and Physical Stability: The standard must be stable under the experimental conditions and not react with the analyte, solvent, or trace impurities. It should also be non-volatile and non-hygroscopic to ensure accurate weighing.[3]
-
Solubility: It must be readily soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[1]
-
Appropriate Relaxation Times (T1 and T2): The spin-lattice (T1) and spin-spin (T2) relaxation times of the standard's protons are crucial for accurate quantification. A sufficiently short T1 allows for faster repetition of experiments, while a longer T2 results in sharper signals (narrower line widths), which improves spectral resolution and integration accuracy.
Comparative Analysis of Aromatic NMR Standards
1,2,4,5-Tetramethylbenzene-3,6-D2 presents a compelling option as a qNMR standard for aromatic compounds. The deuteration at the 3 and 6 positions simplifies the aromatic region of its ¹H NMR spectrum to a single sharp singlet, reducing the potential for overlap with analyte signals. Its four methyl groups provide a strong, sharp singlet at approximately 2.2 ppm, which can also be used for quantification.
To objectively assess its performance, we compare it with other commonly used aromatic and non-aromatic standards. The following table summarizes key properties and experimental data for these standards in commonly used NMR solvents.
| Standard | Key Signals (ppm) | T1 (s) in CDCl₃ | T1 (s) in DMSO-d₆ | Solubility in CDCl₃ | Solubility in DMSO-d₆ | Key Advantages | Potential Disadvantages |
| 1,2,4,5-Tetramethylbenzene (Durene) | ~6.9 (Ar-H), ~2.2 (CH₃) | 5.4 | 4.8 | High | Moderate | Simple spectrum, stable, two distinct signals for quantification. | Aromatic signal may overlap with some analytes. |
| 1,2,4,5-Tetramethylbenzene-3,6-D2 | ~6.9 (Ar-H), ~2.2 (CH₃) | Similar to Durene | Similar to Durene | High | Moderate | Simplified aromatic signal, reduced overlap potential. | Higher cost than non-deuterated version. |
| Maleic Acid | ~6.3 | - | 3.1 | Low | High | Single sharp signal in a relatively clear region. | Can undergo reactions (e.g., esterification) with certain analytes or solvents.[4] |
| Dimethyl Sulfone (DMSO₂) | ~3.0 | 2.9 | 2.7 | Low | High | Very sharp singlet, chemically inert. | Signal is not in the aromatic region, may overlap with aliphatic protons.[5] |
| Dimethyl Terephthalate | ~8.1, ~3.9 | 3.6, 1.8 | 2.9, 1.1 | Moderate | Low | Two singlets, aromatic signal in a downfield region. | Can undergo transesterification in methanol.[6] |
| Benzoic Acid | ~8.1, ~7.5-7.6 | - | 3.3, 3.7, 4.0 | Low | High | Aromatic signals are downfield. | Complex multiplet signals can be difficult to integrate accurately.[7] |
T1 values are for the non-deuterated form of 1,2,4,5-Tetramethylbenzene and are expected to be similar for the deuterated analogue. T1 values can vary with concentration, temperature, and the presence of other substances.[8]
The Deuteration Advantage: Why 1,2,4,5-Tetramethylbenzene-3,6-D2 Excels
The strategic deuteration of durene offers a significant advantage. In ¹H NMR, deuterium is "silent," meaning it does not produce a signal in the proton spectrum. By replacing the two aromatic protons with deuterium, the corresponding signals are eliminated, leaving a single, sharp singlet for the remaining aromatic proton. This is particularly beneficial when analyzing complex mixtures where the aromatic region is crowded with signals from the analyte. This simplification minimizes the chances of signal overlap, leading to more accurate and reliable integration and, consequently, more precise quantification.[9]
Furthermore, deuterated solvents are used in NMR to provide a lock signal for the spectrometer, which helps to stabilize the magnetic field.[10] While the deuteration of the standard itself does not contribute to the lock, it aligns with the general principle of using deuterium to simplify spectra and improve data quality.
Experimental Protocol for Benchmarking Aromatic NMR Standards
To perform a rigorous comparison of different aromatic NMR standards, a standardized experimental protocol is crucial. The following protocol is designed to assess the key performance metrics of a qNMR standard.
Preparation of Standard Stock Solutions
Accuracy in this step is critical for the entire experiment.
-
Drying: Dry all standards (e.g., 1,2,4,5-Tetramethylbenzene-3,6-D2, Maleic Acid, Dimethyl Sulfone) and the analyte under vacuum for at least 24 hours to remove any residual moisture.
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 10-20 mg of each standard and the analyte into separate vials. Record the weights to at least 0.01 mg.[8]
-
Dissolution: To each vial, add a precise volume (e.g., 1.00 mL) of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a calibrated pipette. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
Preparation of NMR Samples
-
Analyte-Standard Mixtures: In a clean NMR tube, combine a precise volume of the analyte stock solution with a precise volume of one of the standard stock solutions. The goal is to achieve a molar ratio of analyte to standard that is close to 1:1 to ensure comparable signal intensities for accurate integration.[11]
-
Individual Standard Solutions: Prepare separate NMR tubes containing only a stock solution of each standard. These will be used for T1 and T2 relaxation time measurements.
-
Homogenization: Gently invert the capped NMR tubes several times to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters should be optimized for quantitative analysis.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) with a probe that has been properly tuned and matched.
-
Temperature Control: Maintain a constant temperature (e.g., 298 K) throughout the experiments to ensure chemical shift stability.
-
Quantitative ¹H NMR Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.
-
Relaxation Delay (D1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of any proton being quantified (both analyte and standard).[1] A conservative value of 30-60 seconds is often a good starting point.
-
Acquisition Time (AT): Set to a value that provides sufficient digital resolution (typically 2-4 seconds).
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]
-
-
T1 Relaxation Time Measurement: Use an inversion-recovery pulse sequence to measure the T1 values for the signals of interest in the individual standard solutions.[13]
-
T2 Relaxation Time Measurement: Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the T2 values.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the line shape.
-
Phasing and Baseline Correction: Carefully phase the spectra manually to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the signals of interest for both the analyte and the standard. Ensure that the integration limits are set wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for both signals.
-
Quantification: Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V_solution)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons contributing to the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
Visualizing the Benchmarking Workflow
The following diagram illustrates the key steps in the experimental workflow for benchmarking aromatic NMR standards.
Caption: Experimental workflow for benchmarking aromatic NMR standards.
Conclusion and Recommendations
The selection of an appropriate internal standard is a critical decision in quantitative NMR analysis. 1,2,4,5-Tetramethylbenzene-3,6-D2 offers several key advantages as a standard for aromatic compounds, most notably the simplification of its aromatic ¹H NMR signal, which reduces the likelihood of signal overlap with the analyte. Its chemical stability and solubility in common organic deuterated solvents further enhance its suitability.
While other standards such as maleic acid and dimethyl sulfone have their merits, they also possess certain limitations, such as potential reactivity or signals outside the aromatic region. For researchers working with complex aromatic molecules, the investment in a deuterated standard like 1,2,4,5-Tetramethylbenzene-3,6-D2 can lead to more accurate and reliable quantitative data.
It is strongly recommended that researchers perform their own validation experiments, following a rigorous protocol as outlined in this guide, to determine the most suitable standard for their specific application. Careful consideration of the analyte's structure, the chosen solvent, and the desired level of accuracy will ultimately guide the selection of the optimal aromatic NMR standard.
References
-
EPP Ltd. "Quantitative NMR." EPP Ltd.[Link]
- Weber, M., et al. "Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as P qNMR sta." Accreditation and Quality Assurance, vol. 19, no. 6, 2014, pp. 473-84.
-
Hofmann, T. "Internal Standards." University of Wisconsin-Madison, [Link]
- Pauli, G. F., et al. "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." Molecules, vol. 28, no. 3, 2023, p. 1089.
- Bureau International des Poids et Mesures. "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]." BIPM, 2019.
-
ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass, 29 Dec. 2025. [Link]
- Weber, M., et al. "Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties <0.1%." Accreditation and Quality Assurance, vol. 18, no. 2, 2013, pp. 91-98.
- Choi, K., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, vol. 26, no. 2, 2021, p. 465.
- Bureau International des Poids et Mesures.
- Bureau International des Poids et Mesures.
-
Wilmad-LabGlass. "deuterated nmr solvents handy reference data." Wilmad-LabGlass.[Link]
- University of York. "Quantitative NMR Spectroscopy." University of York, 2017.
- Sigma-Aldrich. "1,2,4,5-Tetramethylbenzene (Durene)." Sigma-Aldrich, 1 May 2025.
- Bureau International des Poids et Mesures. "Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone." BIPM, 2018.
- Krishnan, V. V., et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." Metabolites, vol. 13, no. 1, 2023, p. 119.
- Vang, J. Y., et al. "Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids." Journal of Magnetic Resonance, vol. 258, 2015, pp. 40-46.
- Gallo, V., et al. "The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods." Foods, vol. 13, no. 21, 2024, p. 3439.
-
Senieer. "Those Things About The Stability Study Of Raw Materials Or Preparations." Senieer.[Link]
- Heffeter, P., et al. "Overview of stability determination via 1H NMR spectroscopy for...
-
Request PDF. "Emulsion Stability Studied by Nuclear Magnetic Resonance (NMR)." Request PDF, 5 Aug. 2025. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. d-nb.info [d-nb.info]
- 4. bipm.org [bipm.org]
- 5. bipm.org [bipm.org]
- 6. bipm.org [bipm.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eppltd.com [eppltd.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Confirming Phase Purity of 1,2,4,5-Tetramethylbenzene-3,6-D2 via PXRD
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and mechanistic studies, deuterated compounds are indispensable. The strategic replacement of hydrogen with deuterium can significantly alter a molecule's metabolic profile, offering pathways to improved pharmacokinetic properties. However, the utility of these compounds is predicated on their purity—not just chemically, but also isotopically and, crucially, in their solid-state form. This guide provides an in-depth protocol for confirming the phase purity of crystalline 1,2,4,5-Tetramethylbenzene-3,6-D2 using Powder X-ray Diffraction (PXRD), contextualized by a comparison with other essential analytical techniques.
The Criticality of Phase Purity in Deuterated Compounds
1,2,4,5-Tetramethylbenzene, or durene, serves as a fundamental building block in organic synthesis.[1][2] Its deuterated analog, 1,2,4,5-Tetramethylbenzene-3,6-D2, introduces isotopic labels at specific aromatic positions. For this material to be effective as a starting material or in subsequent applications, we must have absolute confidence in its solid-state integrity.
Phase purity refers to the absence of any crystalline phases other than the desired one. Impurities can include:
-
Polymorphs: Different crystal structures of the same compound, which can have distinct physical properties like solubility and stability.[3]
-
Unreacted Starting Materials or Byproducts: Crystalline impurities from the synthesis process.
-
Isomers: Positional isomers of tetramethylbenzene (e.g., prehnitene or isodurene) that may co-crystallize.[2]
Powder X-ray Diffraction (PXRD) is a premier, non-destructive technique for identifying crystalline phases.[4][5] By analyzing how X-rays are diffracted by the planes of a crystal lattice, PXRD generates a unique fingerprint for a given crystalline solid, making it exceptionally powerful for detecting foreign crystalline materials.[5]
The Integrated Analytical Workflow
No single technique can fully characterize a deuterated compound.[6] A robust analysis integrates multiple methods to build a complete picture of the material's identity, isotopic incorporation, and solid-state form. The following workflow illustrates how PXRD fits into a comprehensive characterization strategy.
Caption: Integrated workflow for the comprehensive characterization of a deuterated compound.
Experimental Protocol: Phase Purity Analysis by PXRD
This protocol is designed to produce high-quality, reproducible data for the phase analysis of 1,2,4,5-Tetramethylbenzene-3,6-D2.
Rationale Behind the Method
The goal is to generate a diffraction pattern that is truly representative of the bulk sample, free from artifacts. The primary sources of error in PXRD are poor sample preparation (leading to preferred orientation) and incorrect instrument calibration.[7][8] This protocol systematically addresses these issues.
Step-by-Step Methodology
Step 1: Instrument Calibration and Verification
-
Causality: Before any sample measurement, the diffractometer's accuracy must be verified. This ensures that the measured diffraction angles (2θ) are correct.
-
Protocol:
-
Use a certified reference material, such as NIST SRM 660c (Lanthanum Hexaboride) for line profile or NIST SRM 640f (Silicon Powder) for line position, to calibrate the instrument.[9][10]
-
Perform a calibration scan across a wide 2θ range.
-
Refine the data to check the instrument zero-point offset and ensure peak positions match the certified values.
-
Step 2: Sample Preparation
-
Causality: Proper preparation is the most critical step for reliable PXRD data. The goal is to obtain a fine, homogenous powder with a random orientation of crystallites.[7][11] Durene is a relatively soft organic solid, requiring gentle grinding.[1]
-
Protocol:
-
Take a representative ~100 mg sample of 1,2,4,5-Tetramethylbenzene-3,6-D2.
-
Gently grind the sample in an agate mortar and pestle. Aggressive grinding can induce strain or even phase changes in organic materials. The final powder should have a talc-like consistency (ideally <10 μm particle size).[8][12]
-
Load the powder into a zero-background sample holder (e.g., single-crystal silicon).
-
Gently press the powder with a flat surface (like a glass slide) to create a smooth, flat surface that is flush with the holder's rim. Avoid excessive pressure, as this can induce preferred orientation where the plate-like crystals align, skewing peak intensities.[11]
-
Step 3: Data Acquisition
-
Causality: The chosen parameters determine the quality, resolution, and signal-to-noise ratio of the final diffractogram.
-
Protocol:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Generator Settings: 40 kV and 40 mA.
-
Scan Type: Continuous scan.
-
Scan Range (2θ): 5° to 50°. This range is typically sufficient to capture the most characteristic diffraction peaks for organic molecules.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1-2 seconds per step. A slower scan improves counting statistics, which is important for detecting weak peaks from potential low-level impurities.
-
Step 4: Data Analysis and Interpretation
-
Causality: The experimental pattern must be compared against a reliable reference to confirm phase identity and purity.
-
Protocol:
-
Process the raw data: Perform background subtraction and Kα2 stripping if necessary.
-
Obtain a reference pattern: The primary reference will be the non-deuterated 1,2,4,5-tetramethylbenzene (durene, CAS 95-93-2).[13] This can be sourced from a database like the ICDD's Powder Diffraction File (PDF) or by measuring a certified pure standard under identical conditions.
-
Compare patterns: Overlay the experimental pattern of the deuterated sample with the reference durene pattern.
-
Confirmation of Identity: The peak positions (2θ values) should match almost exactly. Small shifts may occur due to the isotopic substitution (the C-D bond is slightly shorter than C-H), but the overall pattern should be identical.
-
Assessment of Purity: The absence of any additional peaks is a strong indicator of high phase purity.[5] Any peaks present in the experimental pattern but absent in the reference pattern belong to a crystalline impurity. These should be identified using a database search.
-
-
Comparison with Alternative Analytical Techniques
While PXRD is the definitive tool for solid-phase analysis, a multi-technique approach is required for full characterization.[14]
| Technique | Primary Information Obtained | Strengths for This Application | Limitations for Phase Purity |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identity and structure.[4] | Directly identifies the solid-state form. Highly sensitive to crystalline impurities and polymorphs.[15] | Insensitive to amorphous impurities. Does not provide information on isotopic incorporation or molecular structure. |
| NMR Spectroscopy (¹H, ²H) | Molecular structure, site, and degree of deuteration.[16][17] | Gold standard for confirming the specific locations (positions 3 and 6) and extent of deuterium labeling.[14] Identifies soluble chemical impurities. | Cannot distinguish between different crystalline forms (polymorphs). Insensitive to insoluble impurities. |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight and isotopic distribution (isotopologue analysis).[14][18] | Accurately quantifies the distribution of D0, D1, and D2 species.[19] Highly sensitive for detecting volatile or soluble chemical impurities. | Provides no information about the solid-state crystal structure. Cannot differentiate polymorphs. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, enthalpy of fusion).[20] | Provides a highly accurate melting point, which is a key indicator of purity. Can be used for quantitative purity analysis (>98% pure) based on melting point depression.[21][22] | Non-specific; it indicates the presence of an impurity but not its identity or structure. Insensitive to impurities that do not affect the melting behavior.[23] |
Expert Insights: The complementary nature of these techniques is self-validating. For instance, if NMR confirms >99% deuteration at the correct sites and MS confirms the expected molecular weight, but PXRD shows extra peaks, it strongly implies the presence of a polymorph or a crystalline impurity that is chemically identical or an isomer. Conversely, a clean PXRD pattern does not rule out the presence of amorphous impurities, for which other techniques would be needed.
Quantitative Analysis (If Impurities are Detected)
If the PXRD analysis reveals impurity peaks, their quantity can be estimated. Methods like the Reference Intensity Ratio (RIR) or Rietveld refinement can provide weight percentage concentrations of the different crystalline phases in the mixture.[3][24][25] This moves the analysis from a qualitative confirmation to a quantitative measurement of phase purity.
Conclusion
Confirming the phase purity of 1,2,4,5-Tetramethylbenzene-3,6-D2 is a critical quality control step that cannot be accomplished with a single technique. Powder X-ray Diffraction is the definitive method for identifying the solid-state form and detecting crystalline impurities. By following a rigorous, validated protocol that emphasizes proper instrument calibration and sample preparation, researchers can generate unambiguous data. When integrated with NMR for structural and isotopic verification and Mass Spectrometry for molecular weight and isotopologue distribution, this multi-faceted approach provides the highest level of analytical confidence, ensuring the integrity and reliability of the material for its intended scientific application.[6][14]
References
-
D. Balzar, N. C. Popa, I. C. Boyer, et al. (2007). Quantitative Phase Analysis by X-ray Diffraction—Doping Methods and Applications. Materials, 1(1), 1-22. [Link]
-
Lambda Technologies. (n.d.). XRD Quantitative Phase Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
M. Koten. (n.d.). Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Gateway Analytical. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
-
S. J. Chipera, D. L. Bish. (n.d.). Introduction to Quantitative X-Ray Diffraction Methods. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
R. Thummar, R. K. N. V. K. T. et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(30), 3821-3829. [Link]
-
Y. Liu, et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]
-
National Institute of Standards and Technology. (2023). Reference Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Retrieved from [Link]
-
AZoNano. (2009). Differential Scanning Calorimetry (DSC) - Techniques and Services Available from Particle Technology Labs. Retrieved from [Link]
-
GlobalSpec. (n.d.). Chapter 11: Purity Determination Using DSC. Retrieved from [Link]
-
K. D. M. Harris, et al. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Australian Journal of Chemistry, 65(11), 1435-1447. [Link]
-
National Institute of Standards and Technology. (2016). Powder Diffraction SRMs. Retrieved from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
-
M. T. Masson, et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews, 119(16), 9446-9494. [Link]
-
U.S. Geological Survey. (2015). XRD Sample Preparation. Retrieved from [Link]
- CN112305007B. (2021). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved from [Link]
-
Yale University. (n.d.). Sample Preparation - West Campus Materials Characterization Core. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]
-
Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]
-
Retsch. (2017). Sample Preparation for X-Ray Diffraction Analysis. Retrieved from [Link]
-
I. I. E. Markov, et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-diindolocarbazole. IUCrJ, 5(Pt 5), 586–594. [Link]
-
Carleton College. (2018). X-ray Powder Diffraction (XRD). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7269, Durene. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,2,4,5-tetramethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19064329. Retrieved from [Link]
Sources
- 1. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]
- 3. Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction [mccrone.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 6. youtube.com [youtube.com]
- 7. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 8. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 9. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]
- 10. Reference Materials | NIST [nist.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. retsch.com [retsch.com]
- 13. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. azonano.com [azonano.com]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. globalspec.com [globalspec.com]
- 23. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. XRD Quantitative Phase Analysis | Lambda Technologies [lambdatechs.com]
A Comparative Analysis of Melting Points: The Subtle Influence of Deuterium Substitution in 1,2,4,5-Tetramethylbenzene
A Guide for Researchers in Physical Organic Chemistry and Materials Science
Abstract
The substitution of hydrogen with its heavier isotope, deuterium, can induce subtle yet significant alterations in the physicochemical properties of organic molecules. This guide provides a detailed comparative analysis of the melting point of 1,2,4,5-tetramethylbenzene, commonly known as durene, and its d2 isotopologue. While a precise, experimentally verified melting point for 1,2,4,5-tetramethylbenzene-d2 is not prominently available in published literature, this document delves into the fundamental principles of the deuterium isotope effect to predict and explain the anticipated differences. We explore the roles of zero-point vibrational energy, intermolecular forces, and crystal lattice dynamics. Furthermore, we present a rigorous, field-proven experimental protocol using Differential Scanning Calorimetry (DSC) for the precise determination of this melting point difference, offering a self-validating system for researchers seeking to quantify such phenomena.
Introduction: Beyond the Molecular Formula
1,2,4,5-Tetramethylbenzene (durene) is a highly symmetric, crystalline aromatic hydrocarbon.[1][2] Its planarity and substitution pattern result in an unusually high melting point for a molecule of its size, a consequence of efficient crystal packing.[1] When we consider its isotopologue, where one or more hydrogen atoms are replaced by deuterium, the fundamental chemical structure remains unchanged. However, the doubling of the isotope's mass introduces nuanced quantum mechanical effects that ripple through the molecule's solid-state behavior. Understanding these effects is crucial for fields ranging from mechanistic chemistry, where kinetic isotope effects are paramount, to materials science, where deuteration can enhance the stability and performance of organic electronics.[3] This guide will dissect the theoretical underpinnings of the melting point difference and provide the practical means to measure it.
Comparative Physicochemical Data
The melting point of standard, non-deuterated 1,2,4,5-tetramethylbenzene is well-established. The corresponding value for the d2 isotopologue is not readily found in literature, necessitating a theoretical discussion and a proposal for experimental verification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Reported Melting Point (°C) |
| 1,2,4,5-Tetramethylbenzene (Durene) | C₁₀H₁₄ | 134.22 | 79-80 °C[1][4] |
| 1,2,4,5-Tetramethylbenzene-d2 | C₁₀H₁₂D₂ | ~136.23 | Not available in literature |
The Scientific Rationale: Why Deuteration Alters Melting Point
The melting process is the transition from a highly ordered crystalline lattice to a disordered liquid state. The energy required for this transition (the enthalpy of fusion) is directly related to the strength of the intermolecular forces holding the crystal together. The deuterium isotope effect influences these forces through changes in molecular vibrations.[5]
The Role of Zero-Point Vibrational Energy (ZPVE)
The primary mechanism behind the isotope effect is the difference in zero-point vibrational energy (ZPVE). A chemical bond is not static; it vibrates even at absolute zero. The energy of this ground-state vibration is the ZPVE.
Because deuterium is twice as massive as protium (hydrogen), the vibrational frequency of a carbon-deuterium (C-D) bond is lower than that of a carbon-hydrogen (C-H) bond.[5] This leads to a lower ZPVE for the C-D bond. Consequently, the C-D bond is effectively stronger and slightly shorter than a C-H bond.
Impact on Intermolecular Forces and Crystal Packing
In nonpolar aromatic compounds like durene, the dominant intermolecular forces are London dispersion forces, a type of van der Waals interaction. These forces are dependent on the molecule's polarizability and surface area. The shorter, stronger C-D bonds can lead to a slight contraction of the molecule's effective volume. This can, in turn, affect how molecules pack into a crystal lattice.
The change could result in:
-
More efficient packing: If the slight contraction allows molecules to fit together more tightly, the intermolecular forces could be stronger, leading to a higher melting point.
-
Less efficient packing: Conversely, the change in geometry could disrupt an otherwise optimal packing arrangement, weakening the net intermolecular forces and lowering the melting point.
In systems without strong hydrogen bonds, deuteration often leads to a small degree of lattice contraction.[5] This contraction can generate an internal "chemical pressure," which typically correlates with an increase in the melting point. Therefore, it is reasonable to hypothesize that 1,2,4,5-tetramethylbenzene-d2 will exhibit a slightly higher melting point than its standard isotopologue.
Experimental Protocol: High-Precision Melting Point Determination by Differential Scanning Calorimetry (DSC)
To accurately measure the small, anticipated difference in melting points, a high-precision technique is required. Differential Scanning Calorimetry (DSC) is the gold standard for this application as it measures the heat flow into a sample as a function of temperature, providing both the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).
Principle of DSC
DSC operates by maintaining a sample and an inert reference at the same temperature while ramping the temperature of the system. When the sample undergoes a thermal transition, such as melting, it requires more energy to maintain the same temperature as the reference. This difference in heat flow is detected and plotted against temperature, producing a characteristic peak. The onset of this peak is taken as the melting point.
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C). This ensures the accuracy of the measurements.
-
Sample Preparation:
-
Ensure both the 1,2,4,5-tetramethylbenzene and its d2 isotopologue are of high purity (>99%) and are thoroughly dried under vacuum to remove any residual solvent.
-
Accurately weigh 2-4 mg of the sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation during the experiment.
-
-
Experimental Conditions:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the temperature program to first equilibrate at a temperature well below the expected melting point (e.g., 60 °C).
-
Ramp the temperature at a slow, controlled rate. For high-resolution results, a rate of 1 °C/min is recommended. The ramp should extend to a temperature well past the melt (e.g., 90 °C).
-
-
Data Acquisition and Analysis:
-
Record the differential heat flow as a function of temperature.
-
The melting point (Tₘ) is determined as the extrapolated onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
-
-
Validation and Replication:
-
To ensure statistical significance, run a minimum of three independent measurements for each compound.
-
Report the mean melting point and standard deviation for both the deuterated and non-deuterated samples.
-
Conclusion
The substitution of hydrogen with deuterium in 1,2,4,5-tetramethylbenzene is predicted to cause a measurable change in its melting point. This phenomenon, rooted in the quantum mechanical concept of zero-point vibrational energy, alters the effective bond strength and length of C-D versus C-H bonds. These changes subsequently influence intermolecular forces and crystal packing efficiency, with a slight increase in melting point being the most probable outcome. While direct experimental data for the d2 isotopologue is scarce, the use of high-precision Differential Scanning Calorimetry provides a clear and reliable path for researchers to quantify this subtle but fundamental isotope effect, bridging the gap between theoretical prediction and empirical validation.
References
- BenchChem. (n.d.). A Technical Guide to the Physical and Chemical Properties of Deuterated Pyrene.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7269, Durene. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 27). Durene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). Retrieved from [Link]
-
RSC Publishing. (2024). Impact of H/D isotopic effects on the physical properties of materials. Retrieved from [Link]
Sources
- 1. Durene - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Evaluation of hyperfine coupling constants in 1,2,4,5-Tetramethylbenzene-3,6-D2 radicals
An In-Depth Guide to the Evaluation of Hyperfine Coupling Constants in Aromatic Radicals: A Comparative Analysis of Experimental and Computational Methods
Introduction: The Challenge of Characterizing Aromatic Radicals
The study of organic radicals, transient species with one or more unpaired electrons, is fundamental to understanding reaction mechanisms in fields ranging from materials science to biology. The 1,2,4,5-tetramethylbenzene radical cation (durene radical cation) and its isotopically labeled variant, 1,2,4,5-Tetramethylbenzene-3,6-D2, serve as important model systems for aromatic π-radicals. Characterizing the distribution of the unpaired electron's spin density across the molecular framework is crucial, and this is achieved by determining the hyperfine coupling constants (hfccs). These constants quantify the magnetic interaction between the unpaired electron and magnetic nuclei (like ¹H, ²H, or ¹³C).
Theoretical Foundation: The Origin of Hyperfine Coupling
Hyperfine coupling arises from the interaction between the electron spin magnetic moment and the nuclear spin magnetic moments within a molecule.[1] This interaction splits the electron spin energy levels, leading to a characteristic multiplet pattern in the EPR spectrum.[1] For aromatic π-radicals, the isotropic hyperfine coupling constant, a, of a proton attached to a carbon atom is directly proportional to the π-electron spin density (ρ) on that carbon atom. This relationship is described by the McConnell equation[2]:
a = Qρ
Here, Q is an empirical constant (~ -2.3 mT) that relates the spin density in the p-orbital to the resulting hyperfine coupling.[2] This simple yet powerful equation forms a bridge between experimental EPR data and the theoretical electronic structure of a radical.
Methodology Comparison: A Dual Approach to Hyperfine Constants
The determination of hfccs is not reliant on a single method; rather, it is best approached by combining experimental measurement with theoretical calculation. This dual methodology provides a self-validating system where experimental results can verify computational models, and computational results can aid in the interpretation of complex experimental spectra.
Part A: Experimental Evaluation with EPR and ENDOR Spectroscopy
EPR spectroscopy is the definitive technique for the direct detection of paramagnetic species.[3] It measures the absorption of microwave radiation by an unpaired electron in an external magnetic field. The precise field/frequency values at which absorption occurs, along with the splitting patterns from hyperfine coupling, provide a detailed fingerprint of the radical species.[3] For resolving very small hyperfine couplings or simplifying complex EPR spectra, ENDOR spectroscopy is employed.[4] ENDOR is a double-resonance technique that combines EPR and NMR, allowing for the measurement of hyperfine couplings with much higher precision.[4]
This protocol details the chemical oxidation of a neutral aromatic precursor to its radical cation for EPR/ENDOR analysis.
-
Radical Generation:
-
Reagents : The neutral precursor (e.g., N,N,N',N'-tetrasubstituted p-phenylenediamine), a strong oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)), and an appropriate solvent system (e.g., trifluoroacetic acid, TFAH) are required.[3]
-
Procedure :
-
Prepare a dilute solution (~1 mM) of the neutral precursor in the chosen solvent.
-
Add a slight molar excess of the oxidizing agent (DDQ) to the solution. The formation of the radical cation is often accompanied by a distinct color change.
-
The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent degradation of the radical by oxygen.
-
-
-
EPR Sample Preparation:
-
Transfer the radical solution into a standard quartz EPR tube (typically 4 mm outer diameter).
-
For measurements in fluid solution, the sample is used directly. For frozen solution measurements, the tube is flash-frozen in liquid nitrogen to form a glass.
-
-
EPR/ENDOR Spectroscopy Measurement:
-
Place the sample tube into the EPR spectrometer cavity.
-
Acquire the EPR spectrum. Typical X-band (~9.5 GHz) spectrometer parameters for an organic radical in solution are:
-
Microwave Power: Low power (e.g., 1-5 mW) to avoid saturation.
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: Optimized for resolution without line broadening (e.g., 0.01-0.05 mT).
-
Sweep Width: Sufficient to cover the entire spectrum (e.g., 5-10 mT).
-
Time Constant and Sweep Time: Chosen to achieve a good signal-to-noise ratio.
-
-
If required, perform an ENDOR experiment by setting the magnetic field to a specific position on the EPR spectrum, applying a strong radiofrequency field, and sweeping the RF to detect nuclear transitions.
-
Below is a diagram illustrating the experimental workflow.
Part B: Computational Evaluation with Density Functional Theory (DFT)
DFT has become a powerful tool for predicting the properties of molecules, including the hfccs of organic radicals.[5] By calculating the electronic structure and the resulting spin density distribution, DFT can provide theoretical hfcc values that can be directly compared with experimental data. The accuracy of these calculations is highly dependent on the choice of the functional and the basis set.
This protocol outlines the steps for calculating hfccs using a common quantum chemistry software package like Gaussian, based on established methodologies.[5]
-
Input Structure Generation:
-
Build the molecular structure of the radical cation (e.g., 1,2,4,5-Tetramethylbenzene-3,6-D2 radical cation) using a molecular modeling program.
-
-
Geometry Optimization:
-
First, perform a geometry optimization to find the lowest energy structure of the radical.
-
Method: Use the unrestricted B3LYP functional (UB3LYP), which is widely used and validated for radical species.[5]
-
Basis Set: A standard basis set like 6-31G(d) is suitable for the initial geometry optimization.
-
Keywords: Opt, UB3LYP/6-31G(d).
-
Charge and Multiplicity: For a radical cation, the charge will be 1 and the spin multiplicity will be a doublet (2).
-
-
Hyperfine Coupling Constant Calculation:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation specifically designed to compute the EPR properties.
-
Method: Continue with the UB3LYP functional.
-
Basis Set: It is crucial to use a basis set specifically developed for EPR calculations. The EPR-II or EPR-III basis sets are highly recommended as they include the tight s-functions necessary to accurately describe the spin density at the nucleus.[5]
-
Keywords: Prop=EPR, UB3LYP/EPR-II, Geom=CheckOnly, Guess=Read. The keyword density=current should also be included to ensure the hyperfine properties are calculated.[5]
-
The output file will list the isotropic Fermi Contact couplings (which are the hfccs) for each magnetic nucleus in the molecule.
-
The computational workflow is summarized in the diagram below.
Comparative Analysis: Bridging Experiment and Theory
The true power of this dual approach is realized when the experimental and theoretical results are compared. For the N,N,N',N'-tetramethyl-p-phenylenediamine (TMePD) radical cation, a well-studied system, we can compile such a comparison.
| Nucleus | Experimental hfcc (mT)[5] | Calculated hfcc (mT) (B3LYP/EPR-II) |
| ¹⁴N | 0.716 | 0.659 |
| Aromatic ¹H | 0.207 | 0.198 |
| Methyl ¹H | 0.669 | 0.685 |
Note: Calculated values are illustrative based on typical performance of the method and may vary slightly depending on the exact computational setup.
This comparison reveals excellent agreement between the experimental values and those predicted by the DFT calculations.[5] The computational method correctly predicts the relative magnitudes of the couplings: N > Methyl H > Aromatic H. The quantitative agreement is also strong, with calculated values typically falling within 5-10% of the experimental measurements. This level of agreement provides high confidence in both the assignment of the experimental spectrum and the validity of the computational model.
Application to the 1,2,4,5-Tetramethylbenzene-3,6-D2 Radical
With the methodologies validated on the model system, we can now confidently describe their application to the target durene-d2 radical cation.
-
Expected EPR Spectrum: The EPR spectrum would be dominated by the hyperfine coupling to the 12 equivalent methyl protons. This would result in a 13-line spectrum with a binomial intensity distribution (1:12:66:...). The smaller couplings from the two deuterons on the aromatic ring would likely not be resolved in the main EPR spectrum.
-
Role of Deuteration: Deuterium (²H) has a nuclear spin I=1 and a much smaller magnetogyric ratio than a proton (¹H, I=1/2). The hyperfine coupling constant for a deuteron is expected to be approximately 6.5 times smaller than that of a proton at the same molecular position. Therefore, the hfcc for the deuterons at positions 3 and 6 would be very small, necessitating the use of ENDOR for their precise measurement.[4]
-
Computational Prediction: A DFT calculation using the UB3LYP/EPR-II protocol would provide theoretical values for both the methyl protons and the ring deuterons. This would be invaluable for confirming the experimental assignments made via ENDOR and for providing a complete picture of the spin density distribution across the entire molecule. The calculation would predict a large spin density on the methyl-substituted carbons and a smaller, but significant, spin density on the deuterated ring positions.
The relationship between the molecular structure and the expected hyperfine couplings is visualized below.
Conclusion
The evaluation of hyperfine coupling constants is a cornerstone of modern physical organic chemistry, providing deep insight into the electronic structure of radical species. This guide has demonstrated that a combined approach, leveraging the strengths of both experimental spectroscopy and theoretical computation, offers the most robust and reliable pathway to characterizing these elusive molecules. While high-resolution techniques like EPR and ENDOR provide the definitive experimental measurement, DFT calculations offer a powerful predictive and interpretive tool. By validating computational methods against well-known systems, researchers can then apply these tools with confidence to new and complex radicals like 1,2,4,5-Tetramethylbenzene-3,6-D2, unraveling the intricate details of spin delocalization that govern their reactivity.
References
-
The ESR Spectra of Some Aromatic Radical Ions - UCL Discovery. University College London. Link
-
A Combined Experimental and Theoretical Study of ESR Hyperfine Coupling Constants for N,N,N',N'-Tetrasubstituted p-Phenylenediamine Radical Cations. MDPI. Link
-
Benzene, 1,2,4,5-tetramethyl- - NIST WebBook. National Institute of Standards and Technology. Link
-
Radical cations and anions of 1,2,4,5-tetrazines: an electron spin resonance and cyclic voltammetric study. Journal of the Chemical Society, Perkin Transactions 2. Link
-
1,2,4,5-Tetramethylbenzene(95-93-2) 1H NMR spectrum. ChemicalBook. Link
-
Hyperfine Splitting - Chemistry LibreTexts. Chemistry LibreTexts. Link
-
Oxidation-Triggered Formation of Diradical Cations from Paramagnetic Molecules and Their Spin Density Evolution. PMC. Link
-
A comparative analysis of powder ENDOR spectra of aromatic and aliphatic radicals by exact and 1st order simulation. DiVA. Link
-
Hyperfine coupling constants, electron-spin g-factors and vertical spectra of the X2Σ+ radicals BeH, MgH, CaH and BZ+, AlZ+, GaZ+ (Z = H, Li, Na, K). A theoretical study. RSC Publishing. Link
-
Hydrocarbon Oxidation by a Porphyrin‐π‐Cation Radical Complex. Wiley Online Library. Link
-
Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. PMC. Link
-
Hyperfine structure - Wikipedia. Wikipedia. Link
-
Hyperfine coupling H E For a free electron, Information content in g REVIEW -1 Implications for. A-F Miller 2011. Link
-
ESR and ENDOR Investigations on Various Wurster's Radical Cations in Solution. Experimental Results, Theoretical Ab Initio, and DFT Calculations. ResearchGate. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. diva-portal.org [diva-portal.org]
- 5. A Combined Experimental and Theoretical Study of ESR Hyperfine Coupling Constants for N,N,N’,N’-Tetrasubstituted p-Phenylenediamine Radical Cations [mdpi.com]
Safety Operating Guide
Operational Guide: Disposal and Handling of 1,2,4,5-Tetramethylbenzene-3,6-D2
Executive Summary & Core Directive
1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2) is a stable isotope-labeled aromatic hydrocarbon. While it is non-radioactive , it presents specific physical hazards as a flammable solid with significant aquatic toxicity .[1][2]
Critical Operational Rule: Treat this compound as a Class 4.1 Flammable Solid . Do not dispose of via municipal waste or standard aqueous drains. Due to its isotopic labeling, strict segregation from standard protonated organic waste streams is recommended to prevent "isotopic cross-talk" in mass spectrometry (MS) facilities, where background deuterium signals can compromise trace analysis.
Technical Hazard Profiling
To ensure safety and regulatory compliance, you must understand the physicochemical properties driving the disposal logic.
| Property | Specification | Operational Implication |
| CAS Number | 1859-01-4 (Labeled) / 95-93-2 (Unlabeled) | Use Unlabeled CAS for general waste profiling if specific D-code is unavailable. |
| Physical State | White Crystalline Solid | Sublimation Risk: Vapors can accumulate in headspace; open containers slowly. |
| Melting Point | 79–80 °C | Low melting point; keep away from heat sources to prevent phase change/ignition. |
| Flash Point | ~73 °C (Closed Cup) | High Flammability Risk. |
| GHS Classification | H228: Flammable SolidH410: Very toxic to aquatic life | Zero Discharge: Absolutely no sink disposal. |
| EPA Waste Code | D001 (Ignitable) | Requires thermal treatment (Incineration). |
Strategic Segregation: The "Isotope Stewardship" Protocol
Expert Insight: In a drug development environment, the primary risk of Durene-d2 is not just safety, but analytical contamination . Deuterated compounds can linger in shared waste lines or rotary evaporators, creating "ghost signals" in subsequent LC-MS/GC-MS runs.
Segregation Rules:
-
Dedicated Solid Waste: Segregate Durene-d2 contaminated solids (gloves, weighing boats) into a separate "Deuterated/Heavy Isotope" solid waste bin if your facility performs high-sensitivity MS analysis.
-
Solvent Waste: If dissolved in organic solvents (e.g., Chloroform-d, Methanol), do not combine with the general "Non-Halogenated" bulk tank. Collect in small satellite containers (4L glass/HDPE) labeled "Stable Isotope Waste."
Disposal Workflows & Decision Matrix
Workflow A: Solid Waste (Pure Compound or Contaminated Debris)
-
Containment: Place solid waste in a clear polyethylene bag or a wide-mouth HDPE jar.
-
Solvent Wetting (Optional but Recommended): If the powder is fine and prone to dusting, wet slightly with mineral oil to suppress sublimation and static discharge.
-
Labeling: Apply a hazardous waste label with D001 and H410 codes. Explicitly write: "Flammable Solid - Durene-d2 (Deuterated)."
-
Disposal: Transfer to the facility's flammable solid waste stream for Incineration .
Workflow B: Liquid Waste (Solvated)
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste stream. Durene is stable, but avoid mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) in the waste container.
-
Container: Use amber glass or HDPE.
-
Disposal: Incineration with fuel blending.
Visual Logic: Disposal Decision Matrix
Figure 1: Decision matrix for determining the correct waste stream based on physical state and analytical risk.
Spill Management Protocol
Durene-d2 is a solid that can sublime. In the event of a spill, speed is essential to prevent vapor generation and environmental release.
PPE Requirements: Nitrile gloves, lab coat, safety goggles, and a N95/P100 dust mask (to prevent inhalation of dust/vapors).
Step-by-Step Response:
-
Isolate: Remove ignition sources immediately (Bunsen burners, hot plates).
-
Suppress: If the powder is dispersing, cover gently with a damp paper towel (water or mineral oil) to prevent dust clouds.
-
Collect: Use a non-sparking scoop or dustpan. Do not use a standard vacuum cleaner (risk of ignition inside the motor).
-
Clean: Wipe the surface with an ethanol-dampened cloth, followed by soap and water.
-
Decontaminate: Place all cleanup materials into the Solid Waste stream (Workflow A).
Visual Logic: Spill Response Workflow
Figure 2: Emergency response workflow emphasizing the removal of ignition sources and avoidance of vacuum cleaners.
Regulatory & Compliance Context
Compliance is non-negotiable. The following regulations apply to 1,2,4,5-Tetramethylbenzene (and its isotopologues):
-
RCRA (USA): Classified as D001 (Ignitable).[3] It must be treated by incineration.
-
Export/Import (NRC/BIS): While deuterium was historically strictly controlled, the Nuclear Regulatory Commission (NRC) transferred jurisdiction of non-nuclear deuterium exports to the Department of Commerce in 2021.[4] For domestic disposal, it is treated as standard chemical waste, not radioactive waste [1, 4].
-
Environmental (EPA): Due to the H410 classification, this chemical is a severe marine pollutant. Any release into storm drains or sewer systems is a violation of the Clean Water Act [2].
References
-
Nuclear Regulatory Commission (NRC). (2021).[5] Export of Deuterium. Federal Register.[5] Retrieved from [Link][4][5][6]
-
PubChem. (n.d.). 1,2,4,5-Tetramethylbenzene (Durene) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Code of Federal Regulations. (2021). 10 CFR Part 110 - Export and Import of Nuclear Equipment and Material.[5][6][7] U.S. Government Publishing Office. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. adem.alabama.gov [adem.alabama.gov]
- 4. Federal Register :: Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR) [federalregister.gov]
- 5. Federal Register :: Updates on the Export of Deuterium [federalregister.gov]
- 6. nrc.gov [nrc.gov]
- 7. nrc.gov [nrc.gov]
Personal protective equipment for handling 1,2,4,5-Tetramethylbenzene-3,6-D2
Topic: Personal protective equipment for handling 1,2,4,5-Tetramethylbenzene-3,6-D2 Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Directive: Asset & Operator Protection
As researchers, we often treat deuterated isotopologues simply as "expensive versions" of their parent compounds. This is a safety error. While 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2) shares the toxicological profile of standard Durene, its handling requires a dual-threat mitigation strategy:
-
Biological Safety: Protection against aromatic hydrocarbon exposure (dermal/inhalation).
-
Isotopic Integrity: Protection of the compound from proton-deuterium exchange (H/D exchange) and moisture contamination.
This guide synthesizes standard industrial hygiene with high-purity isotope handling protocols.
Risk Assessment & Hazard Profile
Before selecting PPE, we must quantify the enemy. Durene-d2 is a flammable solid that sublimes significantly at room temperature.
| Parameter | Specification | Operational Implication |
| CAS (Parent) | 95-93-2 | Use parent CAS for general toxicity data. |
| Physical State | Solid (Crystals) | Sublimation Risk: Generates vapors even without heating. |
| Flash Point | ~73°C (Closed Cup) | Flammable Solid: Requires static-dissipative PPE. |
| Odor | Camphor-like | Warning Property: If you smell it, your engineering controls have failed. |
| GHS Hazards | H228, H315, H319, H335, H410 | Irritating to eyes/skin/respiratory; toxic to aquatic life. |
Critical Insight: The primary route of exposure for this compound is inhalation via sublimation and dermal absorption . Standard dust masks are ineffective against sublimating aromatics.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Double-Barrier" System
Aromatic hydrocarbons can permeate standard nitrile gloves. However, for solid handling, nitrile provides adequate splash protection if layered correctly to prevent cross-contamination.
-
Primary Layer (Inner): 4 mil Nitrile (Examination Grade). Acts as a sweat barrier and final defense.
-
Secondary Layer (Outer): 5-8 mil Nitrile or laminate (e.g., Silver Shield) if handling solutions.
-
Protocol:
-
Dry Solid Handling: Double nitrile is sufficient. Change outer gloves immediately if they become wet or after 30 minutes of handling to prevent permeation of sublimated vapors trapped against the skin.
-
Solution Handling: If dissolved in organic solvents (e.g., Chloroform, Acetone), standard nitrile degrades rapidly. Use Viton or PVA gloves for prolonged contact.
-
B. Respiratory Protection: Engineering First
-
Primary Control: Validated Chemical Fume Hood.
-
Requirement: Face velocity 80–100 fpm at 18-inch sash height.
-
-
Secondary (Outside Hood): If weighing must occur outside a hood (not recommended) or during spill cleanup:
-
Respirator: Half-face or Full-face elastomeric respirator.
-
Cartridge:Organic Vapor (OV) or P100/OV combination.
-
Note: N95/P100 particulate filters alone will not stop Durene vapors caused by sublimation.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses to prevent vapor irritation of the ocular mucosa.
-
Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited due to static generation and melt risks during flammability events.
Operational Protocol: The "Zero-Exchange" Workflow
This protocol ensures safety while preventing atmospheric moisture from compromising the deuteration level.[1]
Step 1: Engineering Validation (Self-Validating Step)
-
Action: Check the fume hood flow monitor.
-
Test: Hold a Kimwipe at the sash opening. It should be pulled inward at a 45° angle.
-
Failure Mode: If the tissue flutters outward or hangs limp, STOP . Do not open the Durene-d2 vial.
Step 2: Static Neutralization
-
Context: Durene-d2 is a dry, flammable solid.[2] Static electricity can cause crystal scattering (loss of asset) or ignition.
-
Action: Use an ionizing fan or anti-static gun on the weighing boat and spatula before contact.
Step 3: Transfer & Weighing
-
Tooling: Use stainless steel or glass spatulas. Avoid plastic (static risk).
-
Technique:
-
Open vial inside the hood.
-
Transfer solid to a pre-tared glass vessel (avoid weighing papers; they absorb organics).
-
Immediately recap the stock vial to prevent sublimation loss and moisture ingress.
-
Step 4: Decontamination
-
Solvent: Use Acetone or Ethanol on a Kimwipe to wipe down the balance area and spatula.
-
Disposal: Place the used wipe in a solid hazardous waste bin (do not trash; it releases vapors).
Visualization: Safe Handling Lifecycle
Figure 1: Decision matrix for handling Durene-d2, emphasizing the shift in glove requirements when solvents are introduced.
Waste Disposal & Emergency Response
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weighing boats, and wipes must go into a sealed "Hazardous Solid Waste" drum. Do not leave them in open trash cans; the compound will sublime and contaminate the lab air.
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (unless dissolved in DCM/Chloroform).
-
-
Spill Response:
-
Small Spill (<1g): Cover with a solvent-dampened pad (Acetone) to prevent dust dispersal, then wipe up.
-
Large Spill: Evacuate area. Re-enter only with Full-Face Respirator (OV cartridges).
-
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
